molecular formula C19H15N3O4 B10905164 TT-012

TT-012

Cat. No.: B10905164
M. Wt: 349.3 g/mol
InChI Key: YUFJMFXVUUMVCA-GFULKKFKSA-N
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Description

TT-012 is a useful research compound. Its molecular formula is C19H15N3O4 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-pyridinyl]prop-2-enamide

InChI

InChI=1S/C19H15N3O4/c23-18(10-8-14-4-2-12-25-14)21-16-6-1-7-17(20-16)22-19(24)11-9-15-5-3-13-26-15/h1-13H,(H2,20,21,22,23,24)/b10-8+,11-9+

InChI Key

YUFJMFXVUUMVCA-GFULKKFKSA-N

Isomeric SMILES

C1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=CO2)NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

C1=CC(=NC(=C1)NC(=O)C=CC2=CC=CO2)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of TT-012, a Novel MITF Dimerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of TT-012, a novel small molecule inhibitor of the Microphthalmia-associated transcription factor (MITF). The information presented is based on preclinical research and is intended for a scientific audience engaged in oncology and drug discovery.

Core Mechanism of Action

This compound is a potent and specific disruptor of MITF dimerization.[1] MITF is a critical lineage-specific transcription factor that plays a central role in the development and survival of melanocytes, and it is a key oncogene in melanoma.[1] The oncogenic activity of MITF is dependent on its ability to form a homodimer, which then binds to specific DNA sequences (M-boxes) in the promoter regions of its target genes, thereby regulating their transcription. These target genes include those involved in cell proliferation, differentiation, and survival, such as BCL2, c-Met, and CDK2.[1]

This compound exerts its therapeutic effect by directly binding to the MITF protein and preventing its dimerization. This disruption of the MITF-MITF interaction subsequently inhibits the DNA-binding ability of MITF.[1][2] As a consequence, the transcriptional activity of MITF is suppressed, leading to a decrease in the expression of its downstream target genes. This ultimately results in the inhibition of melanoma cell growth, tumor progression, and metastasis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies that characterize the potency and cellular effects of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeParameterValueCell Line/SystemReference
MITF Dimerization Assay (AlphaScreen)IC5013.1 nMIn vitro[1]

Table 2: Cellular Activity of this compound in B16F10 Melanoma Cells

Assay TypeParameterValueTarget GenesReference
RT-PCRIC50 (mRNA level reduction)< 3.12 µMTyr, Trpm1[1]

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are described below.

1. MITF Dimerization Assay (AlphaScreen)

  • Objective: To quantify the ability of this compound to disrupt the dimerization of the MITF protein in a cell-free system.

  • Methodology: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was employed. This assay utilizes donor and acceptor beads that are brought into close proximity when the target proteins interact. In this case, recombinant MITF protein was tagged with molecules that bind to the donor and acceptor beads. In the presence of MITF dimerization, a luminescent signal is generated. This compound was added at varying concentrations to determine its ability to inhibit this signal, and the IC50 value was calculated.[1]

2. Chromatin Immunoprecipitation (ChIP) Assay

  • Objective: To determine if this compound inhibits the binding of MITF to the promoter regions of its target genes within melanoma cells.

  • Methodology: B16F10 melanoma cells, transiently expressing 3xFlag-tagged MITF, were treated with either this compound or a vehicle control (DMSO). The cells were then cross-linked to preserve protein-DNA interactions. Chromatin was sheared, and an anti-Flag antibody was used to immunoprecipitate the MITF-DNA complexes. The associated DNA was then purified and analyzed by quantitative PCR (qPCR) to measure the enrichment of known MITF target gene promoters, such as Trpm1, Tyr, and Dct. A significant reduction in the enrichment of these promoters in the this compound treated cells compared to the control indicates inhibition of MITF's DNA binding activity.[1]

3. Real-Time Reverse Transcription PCR (RT-PCR)

  • Objective: To quantify the effect of this compound on the mRNA expression levels of MITF downstream target genes.

  • Methodology: B16F10 melanoma cells were incubated with varying concentrations of this compound for 8 hours. Total RNA was then extracted from the cells and reverse-transcribed into cDNA. Quantitative PCR (qPCR) was performed using primers specific for the MITF target genes Tyr and Trpm1. The relative mRNA expression levels were normalized to a housekeeping gene. The IC50 values were determined by plotting the percentage of gene expression inhibition against the concentration of this compound.[1]

Visualizations

Signaling Pathway of MITF Inhibition by this compound

MITF_Inhibition_Pathway cluster_nucleus Nucleus MITF_dimer MITF Dimer DNA M-box DNA MITF_dimer->DNA Binds to Transcription Target Gene Transcription (e.g., Tyr, Trpm1) DNA->Transcription Initiates Proliferation Melanoma Cell Proliferation & Survival Transcription->Proliferation Promotes MITF_monomer MITF Monomer MITF_monomer->MITF_dimer Dimerization TT012 This compound TT012->MITF_dimer Inhibits Dimerization TT012->MITF_monomer Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_invivo In Vivo Analysis HTS High-Throughput Screening (654,650 compounds) AlphaScreen AlphaScreen Assay (MITF Dimerization) HTS->AlphaScreen Identified this compound IC50_dimer Determine IC50 for Dimerization Inhibition AlphaScreen->IC50_dimer ChIP Chromatin Immunoprecipitation (ChIP) Assay IC50_dimer->ChIP Confirmed in vitro activity RTPCR RT-PCR IC50_dimer->RTPCR Confirmed in vitro activity DNA_binding Assess MITF-DNA Binding ChIP->DNA_binding Animal_models Animal Models (Melanoma) DNA_binding->Animal_models Validated cellular mechanism Gene_expression Quantify MITF Target Gene Expression RTPCR->Gene_expression Gene_expression->Animal_models Validated cellular mechanism Tumor_growth Evaluate Tumor Growth and Metastasis Animal_models->Tumor_growth

References

In-Depth Technical Guide: TT-012, a Novel Disruptor of the MITF Dimer for Melanoma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor TT-012, focusing on its mechanism of action as a disruptor of the Microphthalmia-associated Transcription Factor (MITF) dimer, a key oncogene in melanoma. This document details the quantitative data supporting its efficacy, in-depth experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Concept: Targeting the MITF Dimer Interface

Microphthalmia-associated transcription factor (MITF) is a critical lineage-survival oncogene for melanoma, making it a prime therapeutic target.[1][2] However, the absence of a conventional ligand-binding pocket has made direct inhibition of MITF challenging.[1][2] The discovery of this compound represents a novel approach by targeting the dimerization of MITF, which is essential for its DNA-binding and transcriptional activity.[1][2][3]

Structural analyses have revealed that the MITF dimer interface is hyperdynamic, rendering it susceptible to disruption by small molecules.[1][2][3] this compound was identified from a high-throughput screening of over 650,000 compounds and has been shown to specifically bind to MITF, leading to the disruption of its homodimer formation.[1][2] This, in turn, inhibits the transcriptional activity of MITF, suppressing the expression of its target genes involved in melanoma cell proliferation and survival.[1][4]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Parameter Value Assay Reference
IC50 (MITF Dimerization)13.1 nMMITF Dimerization-based AlphaScreen (MIDAS)[1]
Kd (Binding to MITF)15.5 nMSurface Plasmon Resonance (SPR)[1]

Table 1: In Vitro Activity of this compound

Cell Line MITF Expression IC50 (Cell Growth) Reference
B16F10High499 nM[1]
GAKHigh-[1]
A375LowNo significant inhibition[1]
HeLaLowNo significant inhibition[1]
SK-MEL-28LowNo significant inhibition[1]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Target Gene Effect of this compound Treatment Assay Reference
TyrDecreased mRNA levels (IC50 < 3.12 µM)RT-PCR[1]
Trpm1Decreased mRNA levels (IC50 < 3.12 µM)RT-PCR[1]
Tyr, Trpm1, DctDisrupted MITF binding to promotersChIP[1][4]

Table 3: Effect of this compound on MITF Target Gene Expression

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the disruption of the MITF signaling pathway. MITF, as a master regulator, controls the expression of a vast network of genes crucial for melanocyte development and melanoma progression.

MITF_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Mechanism cluster_downstream Downstream Effects Wnt Wnt/β-catenin Pathway MITF_monomer MITF Monomer Wnt->MITF_monomer Upregulation MAPK RAS/RAF/MEK/ERK Pathway MAPK->MITF_monomer Upregulation PI3K PI3K/AKT Pathway PI3K->MITF_monomer Upregulation MITF_dimer MITF Dimer (Active) MITF_monomer->MITF_dimer Dimerization MITF_dimer->MITF_monomer Dissociation Target_Genes MITF Target Genes (e.g., TYR, TRPM1, DCT, BCL2, CDK2) MITF_dimer->Target_Genes Transcriptional Activation TT012 This compound TT012->MITF_dimer Disrupts Dimerization Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Cell_Survival Cell Survival Target_Genes->Cell_Survival Melanogenesis Melanogenesis Target_Genes->Melanogenesis TT012_Discovery_Workflow HTS High-Throughput Screening (654,650 compounds) MIDAS MITF Dimerization-based AlphaScreen (MIDAS) Assay HTS->MIDAS Hit_ID Hit Identification (this compound) MIDAS->Hit_ID In_Vitro_Validation In Vitro Validation Hit_ID->In_Vitro_Validation Cellular_Assays Cell-based Assays In_Vitro_Validation->Cellular_Assays In_Vivo_Studies In Vivo Animal Studies Cellular_Assays->In_Vivo_Studies TT012_MOA_Workflow Hypothesis Hypothesis: This compound disrupts MITF dimerization Biochemical_Assays Biochemical Assays (AlphaScreen, SPR) Hypothesis->Biochemical_Assays Cellular_Target_Engagement Cellular Target Engagement (Co-IP) Biochemical_Assays->Cellular_Target_Engagement Functional_Consequence Functional Consequence (ChIP, RT-PCR) Cellular_Target_Engagement->Functional_Consequence Phenotypic_Outcome Phenotypic Outcome (Cell Viability, In Vivo Tumor Growth) Functional_Consequence->Phenotypic_Outcome

References

The Discovery and Preclinical Development of TT-012: A Novel Inhibitor of the MITF Oncogene

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The microphthalmia-associated transcription factor (MITF) is a critical lineage-survival oncogene in melanoma, yet its direct pharmacological inhibition has been a long-standing challenge due to the absence of a defined ligand-binding pocket. This technical guide details the discovery and preclinical development of TT-012, a first-in-class small molecule that effectively targets MITF. This compound was identified through a high-throughput screening campaign and functions by disrupting the dimerization of MITF, a crucial step for its DNA binding and transcriptional activity. This document provides an in-depth overview of the discovery process, mechanism of action, and preclinical evaluation of this compound, including key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Malignant melanoma remains a formidable clinical challenge, and the transcription factor MITF plays a central role in its initiation, progression, and therapeutic resistance.[1] As a master regulator of melanocyte development, MITF controls the expression of a wide array of genes involved in proliferation, survival, and differentiation.[1] The "dimerization-dependent" nature of MITF's function, which requires the formation of a homodimer to bind to specific DNA sequences (E-boxes and M-boxes) in the promoters of its target genes, presented a unique therapeutic opportunity.[2] Structural analyses revealed a "hyperdynamic" dimer interface within MITF, suggesting its vulnerability to disruption by small molecules.[2] This led to the hypothesis that preventing MITF dimerization could be an effective strategy to inhibit its oncogenic activity.

Discovery of this compound

This compound was identified from a large-scale high-throughput screening (HTS) of 654,650 compounds.[2] The screening utilized a specially developed assay, the MITF Dimerization-based AlphaScreen (MIDAS), to identify molecules that could disrupt the interaction between two MITF protein monomers.[2]

High-Throughput Screening and Hit Identification

The MIDAS assay is a bead-based proximity assay that generates a chemiluminescent signal when His-tagged and Biotin-tagged MITF proteins dimerize, bringing the donor and acceptor beads into close proximity.[2] A small molecule that disrupts this dimerization would lead to a decrease in the AlphaScreen signal.[2] From this extensive screening campaign, this compound, a symmetric small molecule composed of furan (B31954) and pyridine (B92270) moieties, emerged as a potent and effective disruptor of MITF dimerization.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Assay Parameter Value Reference
MITF Dimerization-based AlphaScreen (MIDAS)IC5013.1 nM[2]
B16F10 Melanoma Cell Growth AssayIC50499 nM[2]

Table 1: In Vitro Efficacy of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound in key in vitro assays.

Preclinical Model Treatment Outcome Reference
B16F10 Melanoma XenograftThis compoundInhibition of tumor growth[2]
B16F10 Melanoma Metastasis ModelThis compoundInhibition of metastasis[2]

Table 2: In Vivo Efficacy of this compound. This table summarizes the observed effects of this compound in animal models of melanoma.

Mechanism of Action

This compound exerts its anti-melanoma effects by directly binding to the hyperdynamic MITF dimer interface, thereby preventing its homodimerization.[2] This disruption of dimerization abrogates the ability of MITF to bind to the promoter regions of its target genes, leading to the inhibition of their transcription.[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound's action on MITF and its downstream consequences.

TT012_Mechanism_of_Action cluster_nucleus Nucleus MITF_monomer1 MITF Monomer MITF_dimer MITF Dimer MITF_monomer1->MITF_dimer MITF_monomer2 MITF Monomer MITF_monomer2->MITF_dimer DNA Target Gene Promoter (E-box/M-box) MITF_dimer->DNA Binds Transcription Gene Transcription DNA->Transcription Activates Oncogenic_proteins Oncogenic Proteins (e.g., TYR, TRPM1) Transcription->Oncogenic_proteins Leads to TT012 This compound TT012->inhibition inhibition->MITF_dimer MIDAS_Assay_Workflow start Start prepare_reagents Prepare MITF protein mix and compound plates start->prepare_reagents add_proteins Add MITF mix to plates prepare_reagents->add_proteins incubate1 Incubate (30 min, RT) add_proteins->incubate1 add_beads Add AlphaScreen beads incubate1->add_beads incubate2 Incubate (1 hr, dark, RT) add_beads->incubate2 read_plate Read AlphaScreen signal incubate2->read_plate analyze_data Analyze data and calculate % inhibition read_plate->analyze_data end End analyze_data->end Cell_Viability_Assay_Workflow start Start seed_cells Seed B16F10 cells in 96-well plates start->seed_cells treat_cells Treat with this compound or DMSO (72 hours) seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate (4 hours, 37°C) add_mtt->incubate_mtt dissolve_formazan Dissolve formazan (B1609692) with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate cell viability and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end ChIP_Assay_Workflow start Start treat_cells Treat cells with this compound start->treat_cells crosslink Cross-link proteins to DNA treat_cells->crosslink lyse_and_shear Cell lysis and chromatin shearing crosslink->lyse_and_shear immunoprecipitate Immunoprecipitate with anti-MITF antibody lyse_and_shear->immunoprecipitate capture_complexes Capture complexes with beads immunoprecipitate->capture_complexes wash Wash to remove non-specific binding capture_complexes->wash elute_and_reverse Elute and reverse cross-links wash->elute_and_reverse purify_dna Purify DNA elute_and_reverse->purify_dna qpcr Analyze by qPCR purify_dna->qpcr end End qpcr->end

References

In-depth Technical Guide to TT-012: A Novel MITF Dimerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT-012 is a novel small molecule that has emerged as a potent and specific inhibitor of the Microphthalmia-associated transcription factor (MITF), a key oncogene in melanoma. By disrupting the dimerization of MITF, this compound effectively abrogates its DNA-binding and transcriptional activity, leading to the inhibition of melanoma cell growth and metastasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and a summary of its anti-tumor efficacy in preclinical models are presented to facilitate further research and development of this promising therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound is a symmetric molecule featuring a central pyridine (B92270) ring linked to two furan-containing acrylamide (B121943) moieties.

Chemical Name: (2E,2'E)-N,N'-(pyridine-2,6-diyl)bis(3-(furan-2-yl)acrylamide)[1] CAS Number: 1164471-33-3[1]

A summary of the known chemical and physical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₁₅N₃O₄[1]
Molecular Weight 349.35 g/mol [1]
Appearance Solid powder
Solubility Soluble in DMSO and Ethanol[2]
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark.[3]

Further data on melting point and pKa are not currently available in the public domain.

Mechanism of Action: Disruption of MITF Dimerization

MITF is a basic helix-loop-helix leucine (B10760876) zipper (bHLH-Zip) transcription factor that functions as a homodimer to bind to the E-box (CANNTG) DNA sequence in the promoter regions of its target genes. This binding initiates the transcription of genes crucial for melanocyte development, survival, and proliferation, as well as for melanoma progression.[4]

This compound exerts its biological effect by specifically targeting and disrupting the dimerization of MITF.[1][4] This inhibition of dimer formation prevents MITF from binding to DNA, thereby downregulating the expression of its target genes.

The signaling pathway illustrating the mechanism of action of this compound is depicted in the following diagram:

MITF_pathway cluster_nucleus Nucleus MITF_monomer1 MITF Monomer MITF_dimer MITF Dimer MITF_monomer1->MITF_dimer Dimerization MITF_monomer2 MITF Monomer MITF_monomer2->MITF_dimer E_box E-box (DNA) MITF_dimer->E_box Binds to Target_Genes Target Genes (e.g., TYR, TRPM1) E_box->Target_Genes Activates Transcription Transcription Target_Genes->Transcription TT012 This compound TT012->MITF_dimer Inhibits Dimerization Xenograft_Workflow start Implantation of B16F10 melanoma cells into mice tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle Control randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Metastasis, Toxicity Assessment monitoring->endpoint ChIP_seq_workflow cell_treatment Treat B16F10 cells with This compound or DMSO crosslinking Crosslink proteins to DNA (e.g., with formaldehyde) cell_treatment->crosslinking lysis_sonication Cell Lysis and Chromatin Sonication crosslinking->lysis_sonication immunoprecipitation Immunoprecipitation with anti-MITF antibody lysis_sonication->immunoprecipitation reverse_crosslink Reverse Crosslinks and DNA Purification immunoprecipitation->reverse_crosslink library_prep DNA Library Preparation reverse_crosslink->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis: Peak Calling and Motif Discovery sequencing->data_analysis

References

In Vitro Binding Affinity of TT-012: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT-012 is a novel small molecule inhibitor that has demonstrated significant potential in oncology research, specifically in the context of melanoma.[1][2] This compound directly targets the Microphthalmia-associated transcription factor (MITF), a key lineage-specific survival oncogene in melanoma.[1][3] this compound functions by disrupting the dimerization of MITF, which is essential for its DNA-binding and subsequent transcriptional activity.[1][2][3] This technical guide provides an in-depth overview of the in vitro binding affinity of this compound, including detailed experimental protocols and the relevant signaling pathway.

Data Presentation: Quantitative In Vitro Binding Affinity of this compound

The in vitro binding and inhibitory activity of this compound have been quantified using various assays. The following table summarizes the key quantitative data.

Assay TypeTargetMetricValueReference
AlphaScreenMITF-MITF DimerizationIC5013.1 nM[1]
Surface Plasmon Resonance (SPR)MITF wild-type (immobilized)Kd463.2 nM
Surface Plasmon Resonance (SPR)This compound (immobilized)Kd15.5 nM[1]
Cell Growth AssayB16F10 Melanoma CellsIC50499 nM[1]

Experimental Protocols

MITF Dimerization-based AlphaScreen (MIDAS) Assay

This assay was developed to screen for small-molecule inhibitors of MITF dimerization in a high-throughput format.[1]

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. In the MIDAS assay, two different MITF protein constructs are used: one tagged with a His-tag and the other with a Biotin-tag. Nickel chelate-coated acceptor beads bind to the His-tagged MITF, and streptavidin-coated donor beads bind to the biotinylated MITF. When the two MITF proteins dimerize, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads with a laser at 680 nm, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal that is detected at 520-620 nm. Small molecules that inhibit MITF dimerization will prevent the beads from coming into proximity, leading to a decrease in the AlphaScreen signal.[4][5]

Detailed Protocol:

  • Reagents:

    • His-tagged MITF protein

    • Biotin-tagged MITF protein

    • AlphaScreen Histidine (Nickel Chelate) Detection Kit (containing Ni-chelate Acceptor beads and Streptavidin Donor beads)

    • Assay Buffer: 50 mM HEPES (pH 7.5), 250 mM NaCl, 0.1% Tween-20, 0.1% BSA

    • This compound compound dilutions

    • 384-well OptiPlates

  • Procedure:

    • All steps involving donor beads should be performed under subdued light.

    • Dispense 1.25 µL of assay buffer containing 10 nM of His-tagged MITF into the wells of a 384-well plate.[4]

    • Add this compound at various concentrations to the wells. A DMSO control is also included.

    • Incubate the plate for 2 hours at room temperature in the dark.[4]

    • Dispense 1.25 µL of a solution containing 10 nM Biotin-tagged MITF and 10 µg/mL Streptavidin Donor beads to all wells.[4]

    • Incubate for an additional 3 hours at room temperature in the dark.[4]

    • Read the plate using an EnVision microplate reader with excitation at 680 nm and emission detection between 520-620 nm.[4]

    • The IC50 value is calculated by plotting the AlphaScreen signal against the logarithm of the this compound concentration and fitting the data to a four-parameter dose-response curve.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure real-time biomolecular interactions. This assay was used to determine the binding kinetics and affinity (Kd) of this compound to MITF.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. In one experimental setup, the MITF protein is immobilized on the sensor chip surface. A solution containing this compound is then flowed over the surface. The binding of this compound to the immobilized MITF causes a change in the refractive index, which is detected as a response unit (RU). The association (kon) and dissociation (koff) rate constants are determined from the sensorgram, and the equilibrium dissociation constant (Kd) is calculated as koff/kon.

Detailed Protocol:

  • Reagents and Equipment:

    • Biacore instrument

    • CM5 sensor chip

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Purified MITF protein

    • This compound compound dilutions in running buffer

    • Running Buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilization of MITF:

      • The CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

      • A solution of MITF protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface until the desired immobilization level is reached.

      • The surface is then deactivated with an injection of 1 M ethanolamine-HCl.

      • A reference flow cell is similarly activated and deactivated without protein immobilization to serve as a control.

    • Binding Analysis:

      • A series of this compound dilutions in running buffer are injected over the MITF-immobilized and reference flow cells.

      • The association of this compound is monitored in real-time.

      • Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the compound.

      • After each cycle, the sensor surface is regenerated using a specific buffer (e.g., a short pulse of a low pH solution or a high salt concentration buffer) to remove the bound analyte.

    • Data Analysis:

      • The reference-subtracted sensorgrams are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon, koff, and Kd values.

Mandatory Visualizations

MITF Signaling Pathway in Melanoma and the Action of this compound

MITF_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mitf MITF Regulation cluster_downstream Downstream Effects MAPK_pathway MAPK Pathway (BRAF/MEK/ERK) MITF_gene MITF Gene Transcription MAPK_pathway->MITF_gene Wnt_pathway Wnt/β-catenin Pathway Wnt_pathway->MITF_gene CREB CREB CREB->MITF_gene MITF_protein MITF Monomer MITF_gene->MITF_protein Transcription & Translation MITF_dimer MITF Homodimer MITF_protein->MITF_dimer Dimerization Proliferation Proliferation MITF_dimer->Proliferation Survival Survival MITF_dimer->Survival Differentiation Differentiation MITF_dimer->Differentiation Metastasis Metastasis MITF_dimer->Metastasis TT012 This compound TT012->MITF_dimer Inhibits Dimerization

Caption: MITF signaling pathway in melanoma and the inhibitory action of this compound.

Experimental Workflow of the MITF Dimerization-based AlphaScreen (MIDAS) Assay

MIDAS_Workflow Start Start Dispense_His_MITF Dispense His-tagged MITF (10 nM) Start->Dispense_His_MITF Add_TT012 Add this compound or DMSO control Dispense_His_MITF->Add_TT012 Incubate_1 Incubate for 2 hours at room temperature (dark) Add_TT012->Incubate_1 Dispense_Biotin_MITF_Beads Dispense Biotin-tagged MITF (10 nM) + Streptavidin Donor Beads (10 µg/mL) Incubate_1->Dispense_Biotin_MITF_Beads Incubate_2 Incubate for 3 hours at room temperature (dark) Dispense_Biotin_MITF_Beads->Incubate_2 Read_Plate Read AlphaScreen Signal (Ex: 680 nm, Em: 520-620 nm) Incubate_2->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MITF Dimerization-based AlphaScreen (MIDAS) Assay.

References

TT-012 Target Validation: A Technical Guide to a Novel MITF Dimerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic melanoma remains a significant clinical challenge, with a pressing need for novel therapeutic strategies. The Microphthalmia-associated Transcription Factor (MITF) has been identified as a key lineage-survival oncogene in melanoma, playing a crucial role in tumor cell proliferation, survival, and differentiation. However, the undruggable nature of transcription factors has historically hindered the development of direct MITF inhibitors. This whitepaper details the target validation studies for TT-012, a first-in-class small molecule inhibitor that targets the unique hyperdynamic dimer interface of MITF, disrupting its dimerization and subsequent DNA-binding ability. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the signaling pathways implicated in the action of this compound, offering a valuable resource for researchers in oncology and drug development.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeParameterValueReference
B16F10 (murine melanoma)Cell ViabilityIC50499 nM
B16F10 (murine melanoma)RT-qPCR (Tyr)IC50< 3.12 µM
B16F10 (murine melanoma)RT-qPCR (Trpm1)IC50< 3.12 µM

Table 2: this compound Binding Affinity and Dimer Disruption

ParameterMethodValueReference
Binding Affinity (Kd) to MITFSurface Plasmon Resonance (SPR)463.2 nM

Experimental Protocols

Detailed methodologies for the key experiments cited in the target validation of this compound are provided below. These protocols are based on established techniques and the available information from published studies.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound in melanoma cell lines.

Materials:

  • B16F10 melanoma cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The Role of TT-012 in Melanoma Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastatic melanoma remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic avenues. A promising target in this landscape is the Microphthalmia-associated Transcription Factor (MITF), a lineage-survival oncogene crucial for melanoma cell proliferation and survival. This technical guide delves into the role and mechanism of TT-012, a novel small molecule inhibitor of MITF, in melanoma cell lines. This compound acts by disrupting the dimerization of MITF, a critical step for its DNA binding and transcriptional activity. This guide provides a comprehensive overview of the quantitative effects of this compound on melanoma cells, detailed experimental protocols for assessing its activity, and a visualization of the pertinent signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's potential as a therapeutic agent against melanoma.

Introduction

Melanoma, the most aggressive form of skin cancer, is characterized by a high propensity for metastasis and resistance to conventional therapies. The Mitogen-Activated Protein Kinase (MAPK) pathway, frequently activated by mutations in BRAF and NRAS, is a key driver of melanoma progression and has been a primary focus for targeted therapies. However, both intrinsic and acquired resistance to MAPK inhibitors remain significant clinical hurdles.

The Microphthalmia-associated Transcription Factor (MITF) has emerged as a critical regulator of melanocyte development and a "lineage-survival" oncogene in melanoma.[1] MITF governs the expression of a multitude of genes involved in cell cycle progression, differentiation, and apoptosis. Its central role in melanoma biology makes it an attractive therapeutic target. However, the "undruggable" nature of many transcription factors has historically hampered the development of direct MITF inhibitors.

Recent breakthroughs have led to the discovery of this compound, a first-in-class small molecule that directly targets MITF.[2] this compound was identified through a high-throughput screen of over 650,000 compounds and was found to specifically bind to a hyperdynamic dimer interface of MITF, thereby preventing its dimerization and subsequent DNA binding.[1][2] This innovative mechanism of action offers a novel strategy to counteract MITF-driven oncogenesis in melanoma.

This guide will provide an in-depth analysis of the role of this compound in melanoma cell lines, summarizing the available quantitative data, detailing the experimental methodologies used to characterize its effects, and illustrating the underlying signaling pathways.

Quantitative Data on the Effects of this compound

The efficacy of this compound has been evaluated in various melanoma cell lines, with key quantitative data summarized below. These data highlight the compound's potency and specificity for MITF-dependent melanoma cells.

Cell LineGenotypeParameterValueReference
B16F10BRAF WT, NRAS WT (murine)IC50 (Cell Growth)499 nM[2]
B16F10BRAF WT, NRAS WT (murine)IC50 (mRNA level of Tyr)< 3.12 µM[2]
B16F10BRAF WT, NRAS WT (murine)IC50 (mRNA level of Trpm1)< 3.12 µM[2]
BRAF WT Melanoma LinesBRAF WTGeneral ObservationLargely resistant to this compound monotherapy[3]
BRAF WT Melanoma LinesBRAF WTCombination EffectSynergistic inhibition of cell growth with Tivozanib[3]

Experimental Protocols

This section details the key experimental methodologies employed to investigate the role of this compound in melanoma cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on melanoma cell growth.

Materials:

  • Melanoma cell lines (e.g., B16F10)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed melanoma cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control (e.g., DMSO) to the respective wells.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve fitting software.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to assess the effect of this compound on the binding of MITF to the promoter regions of its target genes.

Materials:

  • Melanoma cells (e.g., B16F10)

  • This compound compound

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Lysis buffer (e.g., RIPA buffer)

  • Sonication equipment

  • Anti-MITF antibody or anti-Flag antibody for tagged protein

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR primers for MITF target gene promoters (e.g., Tyr, Trpm1, Dct)

  • qPCR instrument and reagents

Procedure:

  • Treat melanoma cells with this compound or vehicle control for the desired time.

  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest and lyse the cells.

  • Sonciate the chromatin to shear DNA to an average size of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin overnight at 4°C with an anti-MITF antibody or an isotype control antibody.

  • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with proteinase K.

  • Purify the immunoprecipitated DNA.

  • Quantify the amount of target DNA promoter sequences by qPCR using specific primers.

RNA Sequencing (RNA-Seq) and Real-time Reverse Transcription PCR (RT-PCR)

This protocol is used to analyze the effect of this compound on the global and specific gene expression profile downstream of MITF.

Materials:

  • Melanoma cells

  • This compound compound

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR primers for MITF target genes

  • RNA sequencing library preparation kit

  • Next-generation sequencing platform

Procedure for RT-PCR:

  • Treat cells with this compound or vehicle for 8 hours.[2]

  • Extract total RNA from the cells and treat with DNase I to remove genomic DNA contamination.

  • Synthesize cDNA from the purified RNA.

  • Perform qPCR using primers specific for MITF target genes (e.g., Tyr, Trpm1).

  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

General Workflow for RNA-Seq:

  • Treat cells and extract high-quality total RNA as described above.

  • Perform library preparation, which includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequence the prepared libraries on a next-generation sequencing platform.

  • Perform data analysis, including quality control, read alignment to a reference genome, and differential gene expression analysis.

  • Utilize pathway analysis tools, such as Ingenuity Pathway Analysis (IPA), to identify significantly affected pathways and upstream regulators.[2]

Signaling Pathways and Visualizations

This compound exerts its effects by directly interfering with the MITF signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the broader context of MITF signaling in melanoma.

Mechanism of Action of this compound

TT012_Mechanism cluster_0 Normal MITF Function cluster_1 Effect of this compound MITF_monomer1 MITF Monomer MITF_dimer Active MITF Dimer MITF_monomer1->MITF_dimer MITF_monomer2 MITF Monomer MITF_monomer2->MITF_dimer DNA M-box/E-box (Promoter Region) MITF_dimer->DNA Binds Target_Genes Target Gene Transcription (e.g., TYR, TRPM1) DNA->Target_Genes Activates Proliferation Melanoma Cell Proliferation & Survival Target_Genes->Proliferation TT012 This compound Blocked_Dimerization Dimerization Blocked TT012->Blocked_Dimerization MITF_monomer3 MITF Monomer MITF_monomer3->Blocked_Dimerization MITF_monomer4 MITF Monomer MITF_monomer4->Blocked_Dimerization No_Binding No DNA Binding Blocked_Dimerization->No_Binding Inhibited_Transcription Inhibited Transcription No_Binding->Inhibited_Transcription Inhibited_Proliferation Inhibited Proliferation & Survival Inhibited_Transcription->Inhibited_Proliferation

Caption: Mechanism of this compound action on MITF dimerization and function.

Upstream Regulation of MITF in Melanoma

MITF_Upstream_Regulation cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway RTK Receptor Tyrosine Kinases (RTKs) RAS RAS RTK->RAS Wnt_Ligand Wnt Frizzled Frizzled Receptor Wnt_Ligand->Frizzled BRAF BRAF (V600E mutation) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK MITF_Gene MITF Gene ERK->MITF_Gene Regulates Transcription Beta_Catenin β-catenin Frizzled->Beta_Catenin Beta_Catenin->MITF_Gene Activates Transcription MITF_Protein MITF Protein MITF_Gene->MITF_Protein Transcription & Translation MITF_Dimer Active MITF Dimer MITF_Protein->MITF_Dimer TT012 This compound TT012->MITF_Dimer Inhibits Dimerization

Caption: Key upstream signaling pathways regulating MITF expression in melanoma.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints start Start: Melanoma Cell Lines treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (MTT) treatment->viability chip ChIP-qPCR/Seq treatment->chip rna RT-PCR / RNA-Seq treatment->rna ic50 Determine IC50 viability->ic50 dna_binding Assess MITF-DNA Binding chip->dna_binding gene_expression Analyze Target Gene Expression rna->gene_expression conclusion Conclusion: Efficacy & Mechanism of this compound ic50->conclusion dna_binding->conclusion gene_expression->conclusion

Caption: Experimental workflow for evaluating the in vitro effects of this compound.

Discussion and Future Directions

The discovery of this compound represents a significant advancement in the quest for novel melanoma therapies. By directly targeting the MITF transcription factor through a unique mechanism of dimerization inhibition, this compound offers a promising strategy to overcome resistance to existing targeted therapies. The quantitative data demonstrate its potent anti-proliferative effects in MITF-high melanoma cell lines.

The finding that BRAF wild-type melanoma cell lines exhibit resistance to this compound monotherapy highlights the importance of understanding the underlying cellular context and the potential for combination therapies.[3] The synergistic effect observed with the VEGFR inhibitor tivozanib, which elevates MITF levels, suggests a rational approach to sensitize resistant tumors to this compound.[3] This underscores the need for further investigation into biomarker-driven patient selection and the exploration of other synergistic drug combinations.

Future research should focus on expanding the evaluation of this compound to a broader panel of melanoma cell lines with diverse genetic backgrounds. In vivo studies in patient-derived xenograft (PDX) models will be crucial to validate the preclinical findings and to assess the therapeutic window and potential toxicities. Furthermore, a deeper understanding of the downstream consequences of MITF inhibition by this compound, beyond the currently known target genes, will provide further insights into its anti-tumor activity and may reveal additional therapeutic opportunities.

Conclusion

This compound is a novel and potent inhibitor of the MITF oncoprotein with a well-defined mechanism of action. It effectively suppresses the growth of MITF-dependent melanoma cell lines by disrupting MITF dimerization and its transcriptional activity. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug developers interested in exploring the therapeutic potential of this compound. Continued investigation into this promising compound is warranted and holds the potential to introduce a new class of targeted therapy for the treatment of malignant melanoma.

References

TT-012: A Novel Dimerization Disruptor of the MITF Oncogene for Melanoma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Microphthalmia-associated transcription factor (MITF) is a critical lineage-survival oncogene in melanoma, playing a central role in tumor initiation, progression, and resistance to therapy. Its nature as a transcription factor lacking a defined ligand-binding pocket has historically rendered it a challenging target for small-molecule inhibition. This whitepaper details the discovery and characterization of TT-012, a first-in-class small molecule that potently and specifically disrupts the dimerization of MITF. By binding to a unique, hyperdynamic dimer interface within the MITF structure, this compound effectively abrogates its DNA-binding and transcriptional activity. This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and detailed experimental protocols for the evaluation of this compound, offering a valuable resource for the scientific community engaged in melanoma research and the development of novel cancer therapeutics.

Introduction

Melanoma, the most aggressive form of skin cancer, is characterized by a high degree of molecular heterogeneity and a propensity for rapid metastasis. The MITF transcription factor is a master regulator of melanocyte development and is considered a key oncogenic driver in a significant subset of melanomas.[1] MITF orchestrates a complex transcriptional program that governs cell proliferation, survival, and differentiation. Its continued expression is essential for the viability of melanoma cells with high MITF expression levels, making it an attractive therapeutic target. However, the "undruggable" nature of many transcription factors, including MITF, has posed a significant challenge to the development of targeted therapies.

The discovery of this compound represents a paradigm shift in targeting MITF. This small molecule was identified through a high-throughput screening campaign and was found to selectively bind to the dynamic interface of the MITF dimer.[1] This interaction prevents the formation of functional MITF dimers, thereby inhibiting its ability to bind to DNA and regulate the expression of its target genes.[1] This technical guide will delve into the core aspects of this compound, including its mechanism of action, preclinical validation, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Disrupting MITF Dimerization

The therapeutic efficacy of this compound stems from its unique ability to interfere with the dimerization of the MITF protein. The structural basis for this interaction lies in a "hyperdynamic" region within the MITF leucine (B10760876) zipper domain, which makes it susceptible to disruption by small molecules.[1]

The MITF Signaling Pathway

MITF, as a transcription factor, exerts its effects by binding to specific DNA sequences known as M-boxes within the promoter regions of its target genes. This binding is contingent upon the formation of a homodimer. Once dimerized and bound to DNA, MITF recruits the transcriptional machinery to activate the expression of genes involved in various cellular processes critical for melanoma cell survival and proliferation.

This compound-Mediated Inhibition

This compound directly binds to the MITF protein, preventing the formation of the MITF-MITF dimer. This disruption of dimerization is the pivotal event in its mechanism of action. An inability to dimerize renders MITF incapable of binding to the M-boxes of its target genes. Consequently, the transcriptional activation of these genes is suppressed, leading to a downstream cascade of anti-melanoma effects.

MITF_Pathway cluster_nucleus Nucleus MITF_monomer MITF Monomer MITF_dimer MITF Dimer MITF_monomer->MITF_dimer Dimerization M_box M-box (DNA) MITF_dimer->M_box Binds to Target_Genes Target Genes (e.g., TYR, TRPM1, DCT) M_box->Target_Genes Promotes transcription of Transcription Transcriptional Activation Target_Genes->Transcription Melanoma_Survival Melanoma Cell Survival & Proliferation Transcription->Melanoma_Survival TT012 This compound TT012->MITF_dimer Disrupts

Caption: The MITF signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data supporting its potency and selectivity. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Potency of this compound
Assay TypeParameterValueCell Line/SystemReference
AlphaScreenIC₅₀ (MITF Dimerization)13.1 nMIn vitro protein assay[2]
MTT AssayIC₅₀ (Cell Growth)499 nMB16F10 (High MITF)[2]
RT-PCRIC₅₀ (Target Gene mRNA)< 3.12 µMB16F10[1]
Surface Plasmon ResonanceKd (Binding to MITF)463.2 nMIn vitro protein assay[2]
Table 2: In Vivo Efficacy of this compound in a Melanoma Metastasis Model
Treatment GroupDosageEffect on Tumor GrowthEffect on MetastasisToxicityReference
This compound2 mg/kgInhibitionInhibitionTolerable[2]
This compound5 mg/kgSignificant InhibitionSignificant InhibitionTolerable to liver and immune cells[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

High-Throughput Screening (HTS) for MITF Dimerization Inhibitors

The discovery of this compound was the result of a rigorous high-throughput screening campaign designed to identify small molecules capable of disrupting MITF dimerization.

HTS_Workflow Compound_Library Compound Library (654,650 compounds) Primary_Screen Primary Screen: AlphaScreen Assay (MITF Dimerization) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Lead_Compound Lead Compound: This compound Dose_Response->Lead_Compound

Caption: High-throughput screening workflow for the discovery of this compound.

Protocol:

  • Assay Principle: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was employed to monitor MITF-MITF dimerization in a high-throughput format.

  • Reagents: Recombinant MITF protein fragments tagged with donor and acceptor beads.

  • Procedure:

    • A library of 654,650 compounds was screened in a 384-well plate format.[1]

    • Each well contained the tagged MITF proteins and a test compound.

    • The plates were incubated to allow for dimerization and potential inhibition.

    • The AlphaScreen signal, indicative of MITF dimerization, was measured using a plate reader.

  • Hit Criteria: Compounds that significantly reduced the AlphaScreen signal were identified as primary hits.

  • Confirmation: Hits were subjected to dose-response analysis to confirm their activity and determine their potency (IC₅₀).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays were performed to determine if this compound could disrupt the binding of MITF to the promoter regions of its target genes in melanoma cells.

Protocol:

  • Cell Culture and Treatment: B16F10 melanoma cells were cultured and treated with either this compound (5 µM) or a DMSO control.[2]

  • Cross-linking: Protein-DNA complexes were cross-linked using formaldehyde.

  • Chromatin Shearing: The chromatin was sheared into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: An antibody specific to MITF was used to immunoprecipitate the MITF-DNA complexes.

  • Reverse Cross-linking: The cross-links were reversed to release the DNA.

  • DNA Purification: The precipitated DNA was purified.

  • Quantitative PCR (qPCR): qPCR was performed on the purified DNA to quantify the enrichment of specific MITF target gene promoters (e.g., Trpm1, Tyr, and Dct).[1]

RNA Sequencing (RNA-seq)

RNA-seq was utilized to assess the global impact of this compound on the transcriptome of melanoma cells and to confirm the downregulation of MITF target genes.

Protocol:

  • Cell Treatment and RNA Extraction: B16F10 cells were treated with this compound or DMSO. Total RNA was then extracted using a suitable kit.

  • Library Preparation:

    • mRNA was enriched from the total RNA using oligo(dT) magnetic beads.

    • The enriched mRNA was fragmented.

    • cDNA was synthesized from the fragmented mRNA.

    • Adapters were ligated to the cDNA fragments to create a sequencing library.

  • Sequencing: The prepared libraries were sequenced using a high-throughput sequencing platform.

  • Data Analysis:

    • The sequencing reads were aligned to the mouse reference genome.

    • Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated upon this compound treatment.

    • Gene set enrichment analysis was used to determine the biological pathways affected by this compound.

In Vivo Studies

The anti-tumor activity of this compound was evaluated in a preclinical mouse model of melanoma.

Melanoma Xenograft Model

Protocol:

  • Cell Implantation: B16F10 melanoma cells were injected into the tail vein of C57BL/6 mice to establish a pulmonary metastasis model.

  • Treatment: The mice were treated with this compound (2 mg/kg or 5 mg/kg, formulated in micelle nanoparticles) or a vehicle control.[2]

  • Tumor Growth and Metastasis Assessment:

    • Primary tumor growth was monitored over time.

    • At the end of the study, the lungs were harvested to quantify the number and size of metastatic nodules.

  • Toxicity Evaluation: The general health of the mice was monitored, and key organs (e.g., liver) and immune cell populations were analyzed for signs of toxicity.

Conclusion

This compound has emerged as a promising therapeutic agent for the treatment of melanoma. Its novel mechanism of action, involving the direct disruption of MITF dimerization, provides a new avenue for targeting a previously intractable oncogene. The preclinical data demonstrate its potent and selective activity against melanoma cells with high MITF expression, both in vitro and in vivo, with a favorable toxicity profile. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other MITF-targeting therapies. As research progresses, this compound holds the potential to become a valuable component of the therapeutic arsenal (B13267) against melanoma.

References

Methodological & Application

Application Notes and Protocols for TT-012 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT-012 is a novel small molecule inhibitor that targets the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and a lineage survival oncogene in melanoma.[1] this compound functions by disrupting the dimerization of MITF, which is essential for its DNA-binding and transcriptional activity.[2][3][4][5] This targeted mechanism of action makes this compound a promising therapeutic agent for melanomas characterized by high MITF expression.

These application notes provide detailed protocols for key in vitro assays to characterize the effects of this compound on melanoma cells. The protocols include methods for assessing cell viability, target engagement through chromatin immunoprecipitation, and analysis of a key signaling pathway modulated by combination therapies.

Mechanism of Action and Signaling Pathways

This compound selectively inhibits the proliferation of melanoma cells with high levels of MITF.[2][3] However, many BRAF wild-type (BRAFwt) melanomas exhibit low MITF expression and are consequently resistant to this compound monotherapy.[6][7]

A key strategy to overcome this resistance involves combination therapy with tivozanib (B1683842), a tyrosine kinase inhibitor that targets VEGFR2. Tivozanib treatment leads to the inhibition of VEGFR2, which in turn activates the NF-κB signaling pathway.[6][7] Activated NF-κB upregulates the expression of MITF, thereby sensitizing the low-MITF melanoma cells to the inhibitory effects of this compound. This synergistic interaction provides a rational basis for the combination treatment of BRAFwt melanomas.[6][7]

TT012_Signaling cluster_0 Tivozanib Action cluster_1 This compound Action Tivozanib Tivozanib VEGFR2 VEGFR2 Tivozanib->VEGFR2 inhibits NFkB NF-κB Activation VEGFR2->NFkB leads to MITF_Expression MITF Gene Expression NFkB->MITF_Expression upregulates TT012 This compound MITF_Dimer MITF Dimerization TT012->MITF_Dimer inhibits MITF_DNA MITF-DNA Binding MITF_Dimer->MITF_DNA Proliferation Melanoma Cell Proliferation MITF_DNA->Proliferation drives MITF_Expression->MITF_Dimer Experimental_Workflow cluster_assays In Vitro Assays start Start with Melanoma Cell Lines (MITF-high/low) viability Protocol 1: Cell Viability Assay (WST-1) start->viability chip Protocol 2: Chromatin Immunoprecipitation (ChIP) start->chip nfkb Protocol 3: NF-κB Luciferase Reporter Assay start->nfkb end Data Analysis: - IC50 Determination - Target Gene Occupancy - NF-κB Activation viability->end chip->end nfkb->end

References

Application Notes and Protocols: TT-012 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment conditions and experimental protocols for the use of TT-012 in a cell culture setting. This compound is a small molecule inhibitor that disrupts the dimerization of the Microphthalmia-associated transcription factor (MITF), a key lineage-specific transcription factor in melanocytes.[1][2] By interfering with MITF dimerization, this compound effectively inhibits its transcriptional activity and downstream cellular functions, making it a promising agent for melanoma therapy.[2][3]

Mechanism of Action

This compound specifically targets the hyperdynamic dimer interface of MITF, preventing its homodimerization.[3] This disruption of dimer formation is crucial as it inhibits the DNA-binding ability of MITF to the M-box promoter of its target genes.[2][3] Consequently, the transcription of MITF downstream targets, such as tyrosinase (Tyr) and transient receptor potential cation channel subfamily M member 1 (Trpm1), is significantly reduced.[3] This targeted inhibition of the MITF signaling pathway ultimately leads to decreased melanoma cell proliferation and melanin (B1238610) production.[3] In some contexts, particularly in BRAF wild-type melanoma, this compound's efficacy can be enhanced by combination with other targeted therapies like tivozanib (B1683842), which sensitizes cells to MITF inhibition by upregulating MITF expression.[1]

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineValueReference
IC50 (MITF Dimerization) -13.1 nM[3]
IC50 (Cell Growth Inhibition) B16F10 Mouse Melanoma499 nM[3]
IC50 (mRNA level of Tyr) B16F10 Mouse Melanoma< 3.12 µM[3]
IC50 (mRNA level of Trpm1) B16F10 Mouse Melanoma< 3.12 µM[3]

Signaling Pathway

TT012_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MITF_dimer MITF Dimer M_box M-box DNA MITF_dimer->M_box Binds to Target_Genes Target Genes (Tyr, Trpm1, etc.) M_box->Target_Genes Activates Transcription Transcription Target_Genes->Transcription MITF_monomer MITF Monomer MITF_monomer->MITF_dimer Dimerization TT012 This compound TT012->MITF_dimer Disrupts

Caption: Mechanism of action of this compound in inhibiting the MITF signaling pathway.

Experimental Protocols

Cell Culture

The mouse melanoma cell line B16F10 is a suitable model for studying the effects of this compound.[3]

  • Cell Line: B16F10 (from American Type Culture Collection)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)

  • Supplements: 10% Fetal Bovine Serum (FBS)

  • Culture Conditions: 37°C, 5% CO2

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cell growth.

  • Cell Seeding: Seed B16F10 cells in 96-well plates at an appropriate density.

  • Treatment: After cell attachment (typically overnight), treat the cells with a gradient of this compound concentrations. A DMSO control should be included.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Real-Time Reverse Transcription PCR (RT-PCR)

This protocol is used to quantify the mRNA levels of MITF downstream target genes.

  • Cell Treatment: Treat B16F10 cells with this compound or DMSO for a specified duration (e.g., 8 hours).[3]

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using primers specific for MITF target genes (e.g., Tyr, Trpm1) and a housekeeping gene (e.g., Gapdh) for normalization.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to assess the effect of this compound on the binding of MITF to the promoter of its target genes.[3]

  • Cell Treatment and Cross-linking: Treat B16F10 cells (which may transiently express tagged MITF) with this compound.[3] Cross-link protein to DNA with formaldehyde.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against MITF (or the tag) to immunoprecipitate the MITF-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.

  • qPCR Analysis: Quantify the amount of target gene promoter DNA (e.g., Trpm1, Tyr, Dct) in the immunoprecipitated sample by qPCR.[3]

Experimental Workflow Diagrams

Cell_Viability_Workflow A Seed B16F10 cells in 96-well plate B Treat with This compound gradient A->B C Incubate (e.g., 72h) B->C D Add Cell Viability Reagent C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: General workflow for a cell viability assay to determine the IC50 of this compound.

RTPCR_Workflow A Treat cells with This compound or DMSO B Isolate Total RNA A->B C Synthesize cDNA B->C D Perform Real-Time PCR C->D E Analyze Relative Gene Expression D->E

Caption: Workflow for analyzing changes in gene expression after this compound treatment.

ChIP_Assay_Workflow A Treat cells & Cross-link Protein-DNA B Lyse cells & Shear Chromatin A->B C Immunoprecipitate with anti-MITF Ab B->C D Reverse Cross-links & Purify DNA C->D E Analyze by qPCR D->E

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

References

Application Notes and Protocols for TT-012 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of TT-012, a potent and specific small-molecule inhibitor of the Microphthalmia-associated transcription factor (MITF), in animal models of melanoma. The provided protocols are based on peer-reviewed research and are intended to guide researchers in designing and executing in vivo studies.

Introduction

Microphthalmia-associated transcription factor (MITF) is a critical lineage-survival oncogene in melanoma.[1] It plays a central role in the development, proliferation, and survival of melanocytes and melanoma cells. This compound is a novel small molecule that disrupts the dimerization of MITF, thereby inhibiting its transcriptional activity and downstream signaling pathways.[1][2][3][4] Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for MITF-dependent melanomas.[1][5]

Mechanism of Action

This compound functions by specifically binding to a hyperdynamic dimer interface of the MITF protein.[1][2] This binding event prevents the formation of functional MITF homodimers, which are essential for binding to the M-box DNA sequences in the promoter regions of its target genes. The disruption of MITF dimerization leads to a downstream reduction in the transcription of genes involved in cell cycle progression and pigment synthesis.[1]

TT012_Mechanism_of_Action cluster_nucleus Nucleus MITF_monomer1 MITF Monomer MITF_dimer MITF Dimer MITF_monomer1->MITF_dimer Dimerization MITF_monomer2 MITF Monomer MITF_monomer2->MITF_dimer M_box M-box (DNA) MITF_dimer->M_box Binds to Target_Genes Target Gene Transcription M_box->Target_Genes Activates Cell_Proliferation Melanoma Cell Proliferation Target_Genes->Cell_Proliferation Promotes TT012 This compound TT012->MITF_dimer Inhibits Dimerization caption Mechanism of Action of this compound

Caption: Mechanism of Action of this compound.

In Vivo Efficacy of this compound in Murine Melanoma Models

Preclinical studies have evaluated the anti-tumor and anti-metastatic efficacy of this compound in mouse models of melanoma. The B16F10 murine melanoma cell line is a commonly used model for these investigations.

Dosage and Administration

The following table summarizes the dosages and administration routes for this compound in animal models based on published research.

Animal ModelCell LineThis compound DosageAdministration RouteDosing ScheduleKey FindingsReference
C57BL/6 MiceB16F102 mg/kgIntraperitoneal (i.p.)Daily for 18 daysSignificant decrease in metastatic burden in the lung.[1]
C57BL/6 MiceB16F105 mg/kgIntraperitoneal (i.p.)Daily for 18 daysFurther enhanced anti-metastatic effect, with an approximate 99% reduction in metastatic burden compared to vehicle control.[1]

Experimental Protocols

B16F10 Syngeneic Mouse Model of Melanoma Metastasis

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a lung metastasis model.

Materials:

  • This compound (MedchemExpress, HY-156483)

  • B16F10 murine melanoma cells

  • C57BL/6 mice (6-8 weeks old)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Phosphate-Buffered Saline (PBS)

  • Standard animal housing and handling equipment

Experimental Workflow:

Experimental_Workflow start Start cell_culture 1. Culture B16F10 Melanoma Cells start->cell_culture cell_injection 2. Intravenous Injection of B16F10 Cells into Mice cell_culture->cell_injection randomization 3. Randomize Mice into Treatment Groups cell_injection->randomization treatment 4. Daily Intraperitoneal Administration of this compound or Vehicle randomization->treatment monitoring 5. Monitor Animal Health and Body Weight treatment->monitoring endpoint 6. Euthanize Mice and Harvest Lungs at Day 18 monitoring->endpoint analysis 7. Quantify Lung Metastatic Nodules endpoint->analysis end End analysis->end caption Workflow for In Vivo Efficacy Study

Caption: Workflow for In Vivo Efficacy Study.

Procedure:

  • Cell Culture: Culture B16F10 melanoma cells in appropriate media until they reach the desired confluency.

  • Cell Preparation and Injection:

    • Harvest and wash the B16F10 cells with sterile PBS.

    • Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

    • Inject 100 µL of the cell suspension (1 x 10^5 cells) into the tail vein of each C57BL/6 mouse.

  • Animal Grouping and Treatment:

    • Randomly assign the mice to treatment and control groups (n=5-10 mice per group).

    • Prepare this compound formulations in the vehicle at the desired concentrations (e.g., 2 mg/kg and 5 mg/kg). A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

    • Beginning on day 1 post-cell injection, administer the prepared this compound solution or vehicle control intraperitoneally once daily for 18 consecutive days.

  • Monitoring:

    • Monitor the health and body weight of the mice daily.

    • Observe for any signs of toxicity.

  • Endpoint and Analysis:

    • On day 18, euthanize the mice.

    • Harvest the lungs and fix them in Bouin's solution.

    • Count the number of metastatic nodules on the lung surface under a dissecting microscope.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the number of metastatic nodules between the treatment and control groups.

Toxicity Evaluation

In the primary study, this compound was reported to have tolerable toxicity to the liver and immune cells in animal models.[1][2] However, it is crucial to perform a thorough toxicity assessment in any new study.

Recommended Toxicity Assessments:

  • Body Weight: Monitor and record the body weight of the animals daily. Significant weight loss can be an indicator of toxicity.

  • Clinical Observations: Observe the animals for any changes in behavior, appearance, or activity levels.

  • Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to assess for any signs of tissue damage.

  • Complete Blood Count (CBC) and Blood Chemistry: Collect blood samples for analysis of hematological and biochemical parameters to evaluate organ function.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MITF-driven melanoma. The provided application notes and protocols offer a framework for researchers to conduct in vivo studies to further evaluate the efficacy and safety of this compound. Careful experimental design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.

References

Application Note: TT-012 Chromatin Immunoprecipitation Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA in their native cellular context. This method is invaluable for identifying the genomic locations of DNA-binding proteins, such as transcription factors and modified histones. When coupled with high-throughput sequencing (ChIP-seq), it allows for a genome-wide analysis of these interactions.[1] This application note provides a detailed protocol for performing a ChIP assay to study the effects of TT-012, a specific inhibitor of the microphthalmia-associated transcription factor (MITF).[2] By examining changes in MITF binding to its target genes in the presence of this compound, researchers can elucidate the compound's mechanism of action and its impact on gene regulation.

Signaling Pathway of MITF Inhibition by this compound

The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of MITF dimerization, preventing its binding to DNA and subsequent activation of target genes involved in melanocyte proliferation and differentiation.[2]

TT012_Signaling_Pathway Hypothetical Signaling Pathway of this compound Action cluster_upstream Upstream Signaling cluster_nuclear Nuclear Events cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK MAPK_Pathway MAPK Pathway RTK->MAPK_Pathway MITF_Monomer MITF Monomer MAPK_Pathway->MITF_Monomer activates MITF_Dimer MITF Dimer MITF_Monomer->MITF_Dimer dimerization DNA_Binding Binding to M-box (DNA) MITF_Dimer->DNA_Binding TT_012 This compound TT_012->MITF_Dimer inhibits Gene_Activation Target Gene Activation DNA_Binding->Gene_Activation Melanocyte_Genes Melanocyte Proliferation & Differentiation Genes Gene_Activation->Melanocyte_Genes

Caption: Hypothetical signaling pathway of this compound action.

Experimental Workflow for ChIP-seq

The diagram below outlines the major steps involved in the Chromatin Immunoprecipitation sequencing (ChIP-seq) protocol.

ChIP_Seq_Workflow Chromatin Immunoprecipitation (ChIP-seq) Workflow Cell_Culture 1. Cell Culture & this compound Treatment Crosslinking 2. Formaldehyde (B43269) Cross-linking Cell_Culture->Crosslinking Cell_Lysis 3. Cell Lysis & Nuclei Isolation Crosslinking->Cell_Lysis Chromatin_Shearing 4. Chromatin Shearing (Sonication) Cell_Lysis->Chromatin_Shearing Immunoprecipitation 5. Immunoprecipitation with anti-MITF Antibody Chromatin_Shearing->Immunoprecipitation Washes 6. Wash to Remove Non-specific Binding Immunoprecipitation->Washes Elution 7. Elution of Chromatin Washes->Elution Reverse_Crosslinking 8. Reverse Cross-links Elution->Reverse_Crosslinking DNA_Purification 9. DNA Purification Reverse_Crosslinking->DNA_Purification Library_Prep 10. Library Preparation DNA_Purification->Library_Prep Sequencing 11. Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis 12. Data Analysis Sequencing->Data_Analysis

Caption: Chromatin Immunoprecipitation (ChIP-seq) Workflow.

Detailed Experimental Protocol

This protocol is adapted from standard ChIP procedures and is optimized for studying the effects of the small molecule inhibitor this compound on the transcription factor MITF in cultured melanoma cells.[3][4][5]

Part 1: Cell Culture and Treatment
  • Cell Seeding : Plate human melanoma cells (e.g., SK-MEL-28) at an appropriate density in 150 mm dishes and grow to 80-90% confluency.

  • This compound Treatment : Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

Part 2: Cross-linking and Cell Harvesting
  • Cross-linking : To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.[6] Incubate for 10 minutes at room temperature with gentle swirling.[5]

  • Quenching : Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM (0.125 M). Incubate for 5 minutes at room temperature.[4]

  • Cell Harvesting : Aspirate the medium, wash the cells twice with ice-cold PBS. Scrape the cells in ice-cold PBS containing protease inhibitors and collect them in a conical tube.

  • Pelleting : Centrifuge the cells at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Part 3: Chromatin Preparation and Sonication
  • Cell Lysis : Resuspend the cell pellet in a cell lysis buffer and incubate on ice for 10 minutes.[4]

  • Nuclei Isolation : Dounce homogenize the lysate to release the nuclei. Centrifuge at a low speed to pellet the nuclei.

  • Nuclear Lysis : Resuspend the nuclear pellet in a nuclear lysis buffer.

  • Sonication : Shear the chromatin by sonication to an average size of 200-1000 bp.[7] Sonication conditions must be optimized for each cell type and instrument.[3][8]

  • Clarification : Centrifuge the sonicated lysate at high speed to pellet cellular debris. The supernatant contains the soluble chromatin.

Part 4: Immunoprecipitation
  • Pre-clearing : Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.[3]

  • Input Sample : Save a small aliquot of the pre-cleared chromatin as an "input" control.

  • Antibody Incubation : Add a ChIP-validated anti-MITF antibody to the remaining chromatin and incubate overnight at 4°C with rotation. Also, set up a negative control using a non-specific IgG.[4]

  • Immune Complex Capture : Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[7]

  • Washing : Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[9]

Part 5: Reverse Cross-linking and DNA Purification
  • Elution : Elute the chromatin from the beads using an elution buffer.

  • Reverse Cross-linking : Add NaCl to the eluates and the input sample and incubate at 65°C for at least 4-6 hours or overnight to reverse the formaldehyde cross-links.[1][7]

  • RNase and Proteinase K Treatment : Treat the samples with RNase A to digest RNA, followed by Proteinase K to digest proteins.[4][8]

  • DNA Purification : Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[3][4]

Data Presentation

Table 1: Chromatin Sonication QC
SampleSonication CyclesAverage Fragment Size (bp)
Optimization 115800
Optimization 220550
Optimized 25 350
Optimization 430200
Table 2: DNA Yield After ChIP
ConditionAntibodyDNA Yield (ng)
Vehicle ControlAnti-MITF15.2
Vehicle ControlNormal IgG1.1
This compound TreatedAnti-MITF6.8
This compound TreatedNormal IgG1.3
Input-500
Table 3: qPCR Validation of MITF Target Genes
Target GeneTreatmentFold Enrichment (vs. IgG)
TYRVehicle12.5
TYRThis compound3.1
DCTVehicle9.8
DCTThis compound2.5
Negative Control RegionVehicle1.2
Negative Control RegionThis compound1.1

Conclusion

This protocol provides a comprehensive framework for utilizing a chromatin immunoprecipitation assay to investigate the effects of the MITF inhibitor, this compound. By following these detailed steps and adapting them to specific experimental conditions, researchers can effectively map the changes in MITF's genomic binding profile induced by this compound. The resulting data will be crucial for understanding the compound's mechanism of action and for the development of targeted therapeutics. The success of a ChIP experiment is highly dependent on the quality of the antibody and the optimization of sonication and washing steps.[7]

References

RNA sequencing analysis after TT-012 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: RNA Sequencing Analysis of Cellular Response to TT-012, a Novel MITF Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

RNA sequencing (RNA-Seq) is a powerful technology in drug discovery and development, offering a comprehensive view of the transcriptome to elucidate a drug's mechanism of action, identify biomarkers, and assess off-target effects.[1][2] This document provides a detailed protocol for analyzing the transcriptomic effects of this compound, a specific inhibitor of Microphthalmia-associated transcription factor (MITF) dimerization, particularly in the context of BRAF wild-type (BRAFWT) melanoma.[3]

This compound targets MITF, a key transcription factor in melanocyte development and melanoma proliferation.[3] However, many BRAFWT melanoma cell lines exhibit resistance to this compound due to a low-MITF activity state.[3] Research has shown that co-treatment with tivozanib (B1683842), a receptor tyrosine kinase (RTK) inhibitor, can sensitize these cells to this compound.[3] Tivozanib achieves this by inhibiting VEGFR2, which in turn activates the NF-κB pathway, transitioning cells to a high-MITF state and restoring dependency on MITF for growth.[3] This application note outlines the experimental and bioinformatic workflow to dissect these molecular changes using RNA sequencing.

Data Presentation

Quantitative data from the RNA sequencing experiment should be summarized for clarity and comparison.

Table 1: RNA Quality Control Summary This table presents hypothetical quality control metrics for RNA extracted from BRAFWT melanoma cells treated with a vehicle, this compound, tivozanib, or a combination. High-quality RNA is essential for reliable sequencing results.

Sample IDTreatment GroupConcentration (ng/µL)A260/A280A260/A230RIN
A1Vehicle Control1552.082.159.8
A2Vehicle Control1622.092.189.7
A3Vehicle Control1482.072.149.9
B1This compound1602.092.169.8
B2This compound1512.082.159.6
B3This compound1582.102.179.7
C1Tivozanib1452.062.119.5
C2Tivozanib1532.082.149.8
C3Tivozanib1492.072.129.6
D1This compound + Tivozanib1652.102.199.9
D2This compound + Tivozanib1572.092.189.8
D3This compound + Tivozanib1612.082.169.7

RIN: RNA Integrity Number

Table 2: Top 10 Differentially Expressed Genes (DEGs) in Combination Treatment vs. Control This table shows a hypothetical list of the most significantly up- and down-regulated genes in cells receiving the combination treatment compared to the vehicle control. This analysis is key to understanding the synergistic effect of the two drugs.

Gene SymbolGene Namelog2(Fold Change)p-valueAdjusted p-valueRegulation
TYRTyrosinase3.451.2e-154.5e-14Up
DCTDopachrome Tautomerase3.123.5e-149.1e-13Up
MLANAMelan-A2.987.8e-131.5e-11Up
SOX10SRY-Box Transcription Factor 102.551.4e-112.2e-10Up
RELBRELB Proto-Oncogene, NF-kB Subunit2.104.3e-105.8e-09Up
CDK2Cyclin Dependent Kinase 2-2.895.1e-131.1e-11Down
CCNE1Cyclin E1-2.759.2e-121.8e-10Down
E2F1E2F Transcription Factor 1-2.512.1e-113.0e-10Down
ZEB1Zinc Finger E-Box Binding Homeobox 1-2.406.6e-108.2e-09Down
AXLAXL Receptor Tyrosine Kinase-2.251.9e-092.1e-08Down

Table 3: Enriched Signaling Pathways from DEGs (Combination Treatment) Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs reveal the biological processes and signaling pathways most affected by the drug combination.

Pathway IDPathway Namep-valueAdjusted p-valueGenes in Pathway
hsa04722Melanogenesis5.6e-091.2e-07TYR, DCT, MLANA, SOX10
hsa04064NF-kappa B signaling pathway8.2e-079.5e-06RELB, NFKBIA, BCL3
hsa04110Cell Cycle1.5e-061.4e-05CDK2, CCNE1, E2F1
hsa04350TGF-beta signaling pathway9.1e-057.2e-04ZEB1, SMAD3, TGFB1
hsa04151PI3K-Akt signaling pathway2.4e-041.5e-03AXL, PIK3R1, PTEN

Experimental Protocols & Methodologies

Cell Culture and Treatment
  • Cell Line: A BRAFWT human melanoma cell line (e.g., MeWo, WM3211).

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment Protocol:

    • Seed 2 x 106 cells per 10 cm dish and allow them to adhere for 24 hours.

    • Prepare four treatment groups in triplicate: Vehicle (DMSO), this compound (e.g., 1 µM), Tivozanib (e.g., 0.5 µM), and this compound + Tivozanib.

    • Aspirate the medium and replace it with fresh medium containing the respective treatments.

    • Incubate cells for 48 hours before harvesting for RNA extraction.

RNA Extraction and Quality Control
  • Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly on the dish using TRIzol™ Reagent or a similar lysis buffer.

    • Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol, including an on-column DNase digestion step.

  • Quality Control:

    • Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA purity by checking the A260/A280 (aim for ~2.0) and A260/A230 (aim for >2.0) ratios.

    • Determine RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value > 8 is recommended for library preparation.

NGS Library Preparation and Sequencing
  • Library Preparation:

    • Use 1 µg of total RNA as input for a poly(A) mRNA selection-based library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

    • Follow the manufacturer's protocol for mRNA fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification.

  • Sequencing:

    • Pool the indexed libraries.

    • Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina NovaSeq or similar platform to a depth of at least 20 million reads per sample.[4]

Bioinformatics Analysis Pipeline

The analysis of RNA-Seq data involves several computational steps to go from raw sequencing reads to biological insights.[5][6][7]

  • Step 1: Quality Control of Raw Reads:

    • Use tools like FastQC to assess the quality of the raw sequencing reads (FASTQ files).[8][9]

  • Step 2: Read Trimming and Filtering:

    • Remove adapter sequences and low-quality bases using tools like Trimmomatic.[7]

  • Step 3: Alignment to Reference Genome:

    • Align the cleaned reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.[5][7][9]

  • Step 4: Quantification of Gene Expression:

    • Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[7] This generates a raw count matrix.

  • Step 5: Differential Gene Expression (DGE) Analysis:

    • Import the count matrix into R and use packages like DESeq2 or edgeR for normalization and statistical analysis to identify differentially expressed genes between conditions.[10][11][12]

  • Step 6: Pathway and Functional Enrichment Analysis:

    • Use the list of DEGs (filtered by significance, e.g., adjusted p-value < 0.05) as input for tools like clusterProfiler in R to perform Gene Ontology (GO) and KEGG pathway analysis.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 IKK IKK Complex VEGFR2->IKK Suppression lifted Tivozanib Tivozanib Tivozanib->VEGFR2 Inhibition IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Dissociation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB MITF_gene MITF Gene NFkB_nuc->MITF_gene Transcription MITF_protein MITF Protein MITF_gene->MITF_protein Translation MITF_dimer MITF Dimer (Active TF) MITF_protein->MITF_dimer Dimerization TT012 This compound TT012->MITF_dimer Inhibition Melanogenesis_genes Melanogenesis Genes (TYR, DCT, etc.) MITF_dimer->Melanogenesis_genes Transcription

Caption: Tivozanib and this compound signaling pathway.

Experimental Workflow Diagram

G cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics cell_culture Cell Culture & Treatment rna_extraction RNA Extraction & QC cell_culture->rna_extraction library_prep Library Prep rna_extraction->library_prep sequencing Sequencing library_prep->sequencing raw_data Raw Reads (FASTQ) sequencing->raw_data Generate Data analysis Data Analysis raw_data->analysis results Results analysis->results

Caption: High-level experimental workflow.

Bioinformatics Pipeline Diagram

G fastq Raw FASTQ Files fastqc1 FastQC (Quality Check) fastq->fastqc1 trimmomatic Trimmomatic (Adapter/Quality Trim) fastq->trimmomatic star STAR Aligner (Map to Genome) trimmomatic->star bam BAM Files star->bam featurecounts featureCounts (Generate Counts) bam->featurecounts count_matrix Count Matrix featurecounts->count_matrix deseq2 DESeq2 (Differential Expression) count_matrix->deseq2 deg_list DEG List deseq2->deg_list clusterprofiler clusterProfiler (Pathway Analysis) deg_list->clusterprofiler pathways Enriched Pathways clusterprofiler->pathways

Caption: Bioinformatics data analysis pipeline.

References

Application Notes and Protocols for TT-012, an MITF Dimerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of TT-012, a potent small-molecule disruptor of Microphthalmia-associated transcription factor (MITF) dimerization. The provided information is intended to guide researchers in utilizing this compound for in vitro and cellular-based assays.

Introduction to this compound

This compound is a novel experimental compound that specifically targets the dimerization of the MITF, a key transcription factor in the development and pathology of melanocytes and melanoma.[1] By binding to dynamic MITF, this compound effectively prevents its dimerization and subsequent DNA-binding activity, leading to the inhibition of MITF-dependent gene transcription.[1] This inhibitory action has been shown to suppress the growth of melanoma cells with high MITF expression, highlighting its potential as a therapeutic agent.[2]

Chemical Properties:

PropertyValue
CAS Number 1164471-33-3[3]
Molecular Formula C₁₉H₁₅N₃O₄[3]
Molecular Weight 349.34 g/mol [2]
Appearance Solid[2]

Dissolution of this compound

2.1. Recommended Solvents and Solubility:

This compound is readily soluble in Dimethyl Sulfoxide (DMSO).[2] One supplier reports a solubility of up to 100 mg/mL (approximately 286.25 mM) in DMSO.[2][4] For most cell-based assays, a stock solution of 10 mM in DMSO is a practical concentration.

2.2. Protocol for Preparing a 10 mM Stock Solution in DMSO:

Materials:

  • This compound powder

  • Anhydrous or sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Sonicator or 37°C water bath

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

    • Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM x 1 mL x 349.34 g/mol / 1000 = 0.34934 mg

    • For practical purposes and to ensure accuracy, it is recommended to prepare a larger volume, for example, 5 mL, which would require 1.7467 mg of this compound.

  • Weighing the this compound Powder:

    • Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the microcentrifuge tube.

  • Adding the Solvent:

    • Using a calibrated micropipette, add the calculated volume of anhydrous or sterile-filtered DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Close the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

  • Aiding Dissolution (Optional):

    • If the compound does not fully dissolve with vortexing, sonicate the tube for 5-10 minutes or gently warm the solution in a 37°C water bath for a short period. Allow the solution to return to room temperature before use.

2.3. Storage of Stock Solutions:

  • Powder: Store at -20°C for up to 3 years.[2]

  • Stock Solution in DMSO: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 1 year.[2]

Experimental Protocols

3.1. In Vitro MITF Dimerization Assay (AlphaScreen™):

This assay can be used to quantify the inhibitory effect of this compound on the dimerization of MITF. The protocol is based on the methods described by Liu et al. (2023).

Principle:

The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the interaction between two tagged MITF proteins. When the proteins dimerize, the donor and acceptor beads are brought into close proximity, generating a luminescent signal. This compound will disrupt this interaction, leading to a decrease in the signal.

Key Experimental Parameters:

ParameterValueReference
IC₅₀ of this compound 13.1 nM[5]

3.2. Cell Viability Assay (MTT Assay):

This protocol is designed to assess the effect of this compound on the viability and proliferation of melanoma cells.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.

Materials:

  • Melanoma cell lines (e.g., B16F10 for high MITF expression)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value of this compound, which is the concentration that inhibits cell growth by 50%.

Key Experimental Parameters:

ParameterValueReference
IC₅₀ in B16F10 cells 499 nM[5]

Visualization of the MITF Signaling Pathway and this compound Mechanism of Action

The following diagrams illustrate the MITF signaling pathway and the experimental workflow for preparing a this compound stock solution.

MITF_Signaling_Pathway MITF Signaling Pathway and Inhibition by this compound cluster_upstream Upstream Signaling cluster_receptors Receptors cluster_intracellular Intracellular Cascades WNT WNT Frizzled/LRP Frizzled/LRP WNT->Frizzled/LRP c-Kit Ligand (SCF) c-Kit Ligand (SCF) c-Kit Receptor c-Kit Receptor c-Kit Ligand (SCF)->c-Kit Receptor Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs β-catenin β-catenin Frizzled/LRP->β-catenin PI3K/AKT PI3K/AKT c-Kit Receptor->PI3K/AKT MAPK/ERK MAPK/ERK RTKs->MAPK/ERK MITF Monomer MITF Monomer β-catenin->MITF Monomer Transcription PI3K/AKT->MITF Monomer Activation MAPK/ERK->MITF Monomer Activation MITF Dimer MITF Dimer MITF Monomer->MITF Dimer Dimerization DNA (M-box/E-box) DNA (M-box/E-box) MITF Dimer->DNA (M-box/E-box) Binds This compound This compound This compound->MITF Dimer Disrupts Target Gene Transcription Target Gene Transcription DNA (M-box/E-box)->Target Gene Transcription Pigmentation Genes (TYR, DCT, etc.) Pigmentation Genes (TYR, DCT, etc.) Target Gene Transcription->Pigmentation Genes (TYR, DCT, etc.) Cell Cycle Genes Cell Cycle Genes Target Gene Transcription->Cell Cycle Genes Survival Genes Survival Genes Target Gene Transcription->Survival Genes

Caption: MITF signaling pathway and this compound's mechanism of action.

TT012_Stock_Solution_Workflow Workflow for Preparing this compound Stock Solution Start Start Calculate Mass Calculate Mass Start->Calculate Mass Weigh this compound Weigh this compound Calculate Mass->Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Dissolve Dissolve Add DMSO->Dissolve Vortex/Sonicate Vortex/Sonicate Dissolve->Vortex/Sonicate If needed Check for Clarity Check for Clarity Dissolve->Check for Clarity Complete? Vortex/Sonicate->Dissolve Check for Clarity->Dissolve No Aliquot Aliquot Check for Clarity->Aliquot Yes Store at -80°C Store at -80°C Aliquot->Store at -80°C End End Store at -80°C->End

Caption: Workflow for preparing a this compound stock solution.

References

Application Notes and Protocols for TT-012

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT-012 is a novel small molecule inhibitor that targets the microphthalmia-associated transcription factor (MITF).[1][2] MITF is a critical lineage-survival oncogene in melanoma, playing a key role in the development and survival of melanocytes.[3][4][5] this compound functions by specifically binding to dynamic MITF, thereby disrupting its dimer formation and subsequent DNA-binding ability.[2] This inhibitory action on MITF's transcriptional activity makes this compound a compound of significant interest for melanoma research and therapeutic development.[2] These application notes provide detailed information on the stability, storage, and handling of this compound, along with a protocol for assessing its stability and an overview of its mechanism of action.

Stability and Storage Conditions

Proper storage and handling of this compound are crucial to ensure its integrity and activity for research applications. The following recommendations are based on information from suppliers and general best practices for small molecule compounds.

Summary of Storage Conditions
ConditionTemperatureDurationAdditional Notes
Long-Term Storage -20°CMonths to YearsStore in a dry, dark environment.[6]
Short-Term Storage 0-4°CDays to WeeksKeep dry and protected from light.[6]
Shipping Ambient TemperatureUp to a few weeksStable for the duration of typical shipping.[6]
In DMSO Solution 4°CUp to 2 weeks
-80°CUp to 6 months
Shelf Life As per storage conditions>2 years (if stored properly)Follow long-term storage recommendations.[6]
Handling Guidelines
  • Protection from Light: this compound should be protected from light to prevent potential photodegradation. Use amber vials or wrap containers in foil.

  • Moisture: The compound is supplied as a solid and should be stored in a desiccated environment to prevent hydrolysis.

  • Solution Preparation: For creating stock solutions, use anhydrous solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a general framework for researchers to assess the stability of this compound in a specific solvent and at a particular temperature.

Objective: To determine the degradation rate of this compound in solution over time under specific storage conditions.

Materials:

  • This compound solid compound

  • Anhydrous solvent (e.g., DMSO)

  • HPLC-grade solvents for analysis

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled storage units (e.g., refrigerator, freezer)

  • Light-protective containers (e.g., amber vials)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in the chosen anhydrous solvent to a precise final concentration (e.g., 10 mM).

    • Ensure complete dissolution. This is your time zero (T=0) stock solution.

  • Initial Analysis (T=0):

    • Immediately analyze an aliquot of the T=0 stock solution by HPLC.

    • Determine the initial peak area of this compound. This will serve as the baseline for 100% integrity.

  • Sample Storage:

    • Aliquot the remaining stock solution into multiple light-protective vials.

    • Store the vials under the desired experimental conditions (e.g., 4°C, -20°C, room temperature).

    • For each condition, prepare a set of vials for each time point to be tested.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by HPLC using the same method as the T=0 analysis.

    • Record the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.

    • Plot the percentage of remaining this compound against time for each storage condition.

    • Determine the time at which the concentration of this compound drops below a certain threshold (e.g., 90%) to establish its stability under those conditions.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_results Results prep_stock Prepare this compound Stock Solution (T=0) aliquot Aliquot into Light-Protective Vials prep_stock->aliquot hplc_t0 Analyze T=0 Sample by HPLC prep_stock->hplc_t0 storage_cond Store Vials at Desired Temperatures (e.g., 4°C, -20°C, RT) aliquot->storage_cond data_analysis Calculate % Remaining this compound hplc_t0->data_analysis hplc_tp Analyze Samples at Each Time Point hplc_tp->data_analysis storage_cond->hplc_tp plot Plot Stability Over Time data_analysis->plot G cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MITF_mono_cyto MITF (monomer) ERK->MITF_mono_cyto Activates WNT WNT B_CAT β-catenin WNT->B_CAT B_CAT->MITF_mono_cyto Activates MITF_mono_nuc MITF (monomer) MITF_mono_cyto->MITF_mono_nuc Translocation MITF_dimer MITF Dimer MITF_mono_nuc->MITF_dimer Dimerization DNA DNA (E-box) MITF_dimer->DNA Binds Target_Genes Target Gene Transcription (Proliferation, Survival) DNA->Target_Genes Activates TT012 This compound TT012->MITF_dimer Disrupts

References

Application Notes and Protocols: The Use of TT-012 in B16F10 Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

TT-012 is a novel small molecule inhibitor that has demonstrated significant anti-melanoma activity by targeting the Microphthalmia-associated transcription factor (MITF).[1][2] MITF is a critical lineage-specific survival oncogene in malignant melanoma, playing a key role in melanocyte development, cell cycle progression, and differentiation.[1] In melanoma cells with high MITF expression, such as the B16F10 murine melanoma cell line, MITF amplification is a known oncogenic driver.[1]

This compound specifically binds to the dynamic dimer interface of MITF, disrupting its homodimerization and subsequent DNA-binding ability.[1][2] This inhibitory action leads to a suppression of MITF's transcriptional activity, resulting in reduced expression of its target genes, such as Tyrosinase (Tyr), Tyrosinase-related protein 1 (Trp1), and Dopachrome tautomerase (Dct).[1] Consequently, this compound inhibits the growth of MITF-high melanoma cells both in vitro and in vivo.[1][2]

These application notes provide a summary of the known effects of this compound on B16F10 cells and detailed protocols for key experimental assays to study its mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of this compound in B16F10 Cells
ParameterValueCell LineAssayReference
IC50499 nMB16F10MTT Assay (72h)[1]
Table 2: Effect of this compound on MITF Target Gene Expression in B16F10 Cells
Target GeneEffect of this compound TreatmentMethodReference
Trpm1Significantly decreased mRNA levelsRT-PCR[1]
TyrSignificantly decreased mRNA levelsRT-PCR[1]
DctSignificantly decreased promoter occupancy by MITFChIP Assay[1]

Signaling Pathway

The mechanism of action of this compound is centered on the disruption of the MITF signaling pathway. In melanoma, several upstream pathways, including the RAS/RAF/MEK/ERK and Wnt/β-catenin pathways, converge to regulate the expression and activity of MITF. MITF, in turn, acts as a master regulator, controlling the transcription of genes essential for melanocyte function and melanoma cell proliferation and survival. This compound intervenes by preventing MITF dimerization, a crucial step for its DNA binding and transcriptional activity.

MITF_Pathway cluster_upstream Upstream Signaling cluster_mitf MITF Regulation cluster_downstream Downstream Effects RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK MITF MITF RAS/RAF/MEK/ERK->MITF Activates Wnt Wnt β-catenin β-catenin Wnt->β-catenin β-catenin->MITF Activates MITF_monomer MITF (Monomer) MITF_dimer MITF (Dimer) MITF_monomer->MITF_dimer Dimerization MITF_dimer->MITF_monomer Disruption DNA_binding M-Box DNA Binding MITF_dimer->DNA_binding This compound This compound This compound->MITF_dimer Inhibits Target_Genes Target Gene Transcription (Tyr, Trp1, Dct) DNA_binding->Target_Genes Cell_Growth Melanoma Cell Growth & Proliferation Target_Genes->Cell_Growth

Caption: Simplified MITF signaling pathway and the inhibitory action of this compound.

Experimental Protocols

B16F10 Cell Culture

Materials:

  • B16F10 murine melanoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved B16F10 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 1000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 cell culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on B16F10 cells.

Materials:

  • B16F10 cells

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound affects the binding of MITF to the promoter regions of its target genes.

Materials:

  • B16F10 cells treated with this compound or vehicle

  • Formaldehyde (B43269) (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Anti-MITF antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Primers for MITF target gene promoters (e.g., Tyr, Dct)

  • qPCR reagents and instrument

Experimental Workflow:

Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Protocol:

  • Cross-linking: Treat B16F10 cells with this compound or vehicle. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Harvest and lyse the cells to isolate the nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-MITF antibody overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking: Reverse the cross-links by heating at 65°C and treat with Proteinase K to digest the proteins.

  • DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of MITF target genes. Analyze the relative enrichment of these promoter regions in the this compound-treated samples compared to the vehicle control.

Western Blot Analysis

This protocol can be used to assess the expression levels of MITF and its downstream target proteins.

Materials:

  • B16F10 cells treated with this compound or vehicle

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MITF, anti-Tyr, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse treated B16F10 cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Use a loading control like β-actin to normalize protein levels.

Conclusion

This compound represents a promising therapeutic agent for melanomas with high MITF expression. Its targeted mechanism of action, involving the disruption of MITF dimerization and transcriptional activity, leads to potent inhibition of B16F10 melanoma cell growth. The provided protocols offer a framework for researchers to further investigate the cellular and molecular effects of this compound and similar compounds in melanoma research and drug development.

References

Application Notes and Protocols for Studying MITF Transcriptional Activity with TT-012

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and a key oncogene in melanoma.[1][2] Its transcriptional activity is crucial for melanoma cell proliferation, survival, and differentiation, making it a prime target for therapeutic intervention.[3][4] TT-012 is a novel small molecule inhibitor that directly targets MITF, offering a powerful tool for studying its function and for potential therapeutic development.[1][2]

This compound functions by disrupting the dimerization of MITF, a critical step for its DNA-binding and subsequent transcriptional activity.[1][2][4] This specific mechanism of action allows for the targeted inhibition of MITF and its downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound to investigate MITF transcriptional activity in melanoma research.

Mechanism of Action of this compound

MITF belongs to the basic-helix-loop-helix-leucine-zipper (bHLH-Zip) family of transcription factors and must form a homodimer to bind to the E-box DNA sequences in the promoters of its target genes.[4][5] this compound was identified through high-throughput screening as a potent disruptor of MITF dimerization.[2][4] By binding to a hyperdynamic dimer interface of MITF, this compound prevents the formation of functional MITF dimers, thereby inhibiting its ability to bind to DNA and activate the transcription of its target genes.[1][2]

cluster_0 Normal MITF Function cluster_1 Action of this compound MITF Monomer 1 MITF Monomer 1 MITF Dimer MITF Dimer MITF Monomer 1->MITF Dimer No Dimerization No Dimerization MITF Monomer 1->No Dimerization MITF Monomer 2 MITF Monomer 2 MITF Monomer 2->MITF Dimer MITF Monomer 2->No Dimerization DNA (E-box) DNA (E-box) MITF Dimer->DNA (E-box) Binds to Target Gene Transcription Target Gene Transcription DNA (E-box)->Target Gene Transcription Activates This compound This compound This compound->MITF Monomer 1 Binds to This compound->MITF Monomer 2 Binds to Inactive MITF Monomer 1 Inactive MITF Monomer 1 Inactive MITF Monomer 2 Inactive MITF Monomer 2 No DNA Binding No DNA Binding Inhibition of Transcription Inhibition of Transcription

Figure 1: Mechanism of this compound action on MITF dimerization.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in various assays.

Table 1: In Vitro Inhibition of MITF Activity by this compound

AssayCell LineParameterValueReference
MITF Dimerization Assay (AlphaScreen)-IC5013.1 nM[2]
B16F10 Melanoma Cell GrowthB16F10IC50499 nM[2]
Inhibition of MITF Target Gene mRNA (Tyr, Trpm1)B16F10IC50< 3.12 µM[2]

Table 2: In Vivo Efficacy of this compound in Melanoma Xenograft Models

ModelTreatmentDosageOutcomeReference
B16F10 Syngeneic ModelIntratumoral or Intravenous2 mg/kg or 5 mg/kgDecreased tumor growth[2]
Patient-Derived Xenograft (PDX) - High MITFIntratumoral or IntravenousNot specifiedAttenuated tumor growth[2]
Patient-Derived Xenograft (PDX) - Low MITFNot specifiedNot specifiedNo effect on tumor growth[2]

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on MITF transcriptional activity.

Cell Viability Assay

This protocol is to determine the effect of this compound on the viability of melanoma cells.

Seed Cells Seed melanoma cells in a 96-well plate Treat with this compound Add serial dilutions of this compound Seed Cells->Treat with this compound Incubate Incubate for 48-72 hours Treat with this compound->Incubate Add Viability Reagent Add MTT or similar reagent Incubate->Add Viability Reagent Measure Signal Measure absorbance or fluorescence Add Viability Reagent->Measure Signal Analyze Data Calculate IC50 values Measure Signal->Analyze Data

Figure 2: Workflow for the cell viability assay.

Materials:

  • Melanoma cell lines (e.g., B16F10, SK-MEL-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

  • DMSO

  • Plate reader

Procedure:

  • Seed melanoma cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Quantitative Real-Time PCR (qRT-PCR) for MITF Target Genes

This protocol is to quantify the effect of this compound on the mRNA expression of MITF target genes.

Materials:

  • Melanoma cell lines

  • 6-well cell culture plates

  • This compound (dissolved in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for MITF target genes (e.g., TYR, TRPM1, DCT) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Seed melanoma cells into 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 8-24 hours.[2]

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using a suitable master mix and specific primers for the target genes and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to determine if this compound inhibits the binding of MITF to the promoters of its target genes.

Cell Treatment Treat cells with this compound Crosslinking Crosslink proteins to DNA with formaldehyde (B43269) Cell Treatment->Crosslinking Chromatin Shearing Sonication or enzymatic digestion Crosslinking->Chromatin Shearing Immunoprecipitation Incubate with anti-MITF antibody Chromatin Shearing->Immunoprecipitation Reverse Crosslinking Reverse crosslinks and digest proteins Immunoprecipitation->Reverse Crosslinking DNA Purification Purify immunoprecipitated DNA Reverse Crosslinking->DNA Purification qPCR Analysis Quantify target promoter DNA DNA Purification->qPCR Analysis

Figure 3: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Materials:

  • Melanoma cells (e.g., B16F10)

  • This compound

  • Formaldehyde

  • Glycine (B1666218)

  • ChIP lysis buffer

  • Sonication equipment or enzymatic digestion kit

  • Anti-MITF antibody and control IgG

  • Protein A/G magnetic beads

  • ChIP wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for the promoter regions of MITF target genes (e.g., Trpm1, Tyr, Dct)[2]

Procedure:

  • Treat melanoma cells with this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest the cells, lyse them, and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the sheared chromatin overnight at 4°C with an anti-MITF antibody or a control IgG.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads with a series of ChIP wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by incubating at 65°C overnight with NaCl and treat with RNase A and Proteinase K.

  • Purify the immunoprecipitated DNA using a DNA purification kit.

  • Perform qPCR using primers specific for the promoter regions of MITF target genes containing E-box motifs. Analyze the results as a percentage of input DNA.

RNA-Sequencing (RNA-Seq) Analysis

This protocol is to obtain a global view of the transcriptional changes induced by this compound.

Materials:

  • Melanoma cells

  • This compound

  • RNA extraction kit with DNase treatment

  • RNA quality control instrumentation (e.g., Bioanalyzer)

  • RNA-Seq library preparation kit

  • Next-generation sequencing platform

Procedure:

  • Treat melanoma cells with this compound (e.g., 5 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).[2]

  • Extract high-quality total RNA from the cells, including a DNase treatment step.

  • Assess RNA quality and quantity.

  • Prepare RNA-Seq libraries from the total RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequence the libraries on a next-generation sequencing platform.

  • Perform bioinformatic analysis of the sequencing data, including quality control, read alignment, and differential gene expression analysis to identify genes regulated by this compound.

In Vivo Xenograft Studies

This protocol is to evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Melanoma cells (e.g., B16F10) or patient-derived xenograft (PDX) tissue

  • This compound formulated for in vivo administration[6]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject melanoma cells or implant PDX tissue into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., 2 or 5 mg/kg) or vehicle control via the desired route (e.g., intratumoral, intravenous) according to a predetermined schedule (e.g., daily or every other day).[2]

  • Measure tumor volume with calipers regularly (e.g., every 2-3 days).

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).

These protocols provide a comprehensive framework for researchers to effectively utilize this compound as a tool to dissect the intricate role of MITF in melanoma biology and to evaluate its potential as a therapeutic agent.

References

Application Notes and Protocols for TT-012 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT-012 is a novel small molecule inhibitor that targets the microphthalmia-associated transcription factor (MITF), a critical lineage-survival oncogene in melanoma.[1][2] Unlike traditional inhibitors that target enzymatic pockets, this compound acts by specifically disrupting the dimerization of MITF, which is essential for its DNA-binding and transcriptional activity.[1][3] This unique mechanism of action makes this compound a valuable tool for investigating MITF signaling and a promising therapeutic candidate for melanomas with high MITF expression.[1]

These application notes provide an overview of this compound's use in cancer research, with a focus on melanoma. Detailed protocols for key in vitro and in vivo experiments are included, along with a summary of reported quantitative data and visualizations of the relevant signaling pathways.

Mechanism of Action

MITF is a basic helix-loop-helix leucine (B10760876) zipper transcription factor that plays a central role in melanocyte development, survival, and pigment production.[4] In melanoma, MITF is a key regulator of proliferation, differentiation, and invasion.[2] this compound was identified through high-throughput screening as a compound that specifically binds to the dynamic dimer interface of MITF.[1][3] This binding event prevents the formation of MITF homodimers, thereby inhibiting its ability to bind to the M-box DNA sequences in the promoters of its target genes and repressing their transcription.[3]

TT012_Mechanism_of_Action TT012 This compound MITF_Dimer MITF_Dimer TT012->MITF_Dimer Inhibits Dimerization

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound as reported in preclinical studies.

Table 1: In Vitro Activity of this compound

AssayCell LineIC50 ValueReference
MITF Dimerization Inhibition (AlphaScreen)-13.1 nM[3]
Cell Growth InhibitionB16F10 (murine melanoma)499 nM[3]
Inhibition of MITF Target Gene mRNA (RT-PCR)B16F10 (murine melanoma)< 3.12 µM[3]

Table 2: In Vivo Activity of this compound

ModelTreatmentOutcomeReference
B16F10 Tumor Growth ModelThis compoundInhibition of tumor growth[3]
B16F10 Metastasis ModelThis compoundInhibition of metastasis[3]

Application in Combination Therapy

Recent studies have shown that some BRAF wild-type (BRAF-WT) melanoma cell lines exhibit resistance to this compound due to low intrinsic MITF transcriptional activity.[5] The FDA-approved receptor tyrosine kinase (RTK) inhibitor, tivozanib (B1683842), has been shown to sensitize these resistant cells to this compound.[5] Tivozanib achieves this by inhibiting VEGFR2, which in turn activates the NF-κB pathway, leading to an upregulation of MITF expression and a transition to an "MITF-high" state.[5] This restored dependency on MITF makes the cells susceptible to this compound treatment. The combination of tivozanib and this compound has demonstrated synergistic inhibition of melanoma growth both in vitro and in vivo.[5]

Tivozanib_TT012_Synergy Tivozanib Tivozanib VEGFR2 VEGFR2 Tivozanib->VEGFR2 NFkB NF-κB Pathway VEGFR2->NFkB Inhibits Suppression MITF_Expression MITF Expression NFkB->MITF_Expression MITF_Dependency MITF Dependency MITF_Expression->MITF_Dependency Cell_Growth Melanoma Cell Growth MITF_Dependency->Cell_Growth TT012 This compound TT012->MITF_Dependency

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol is designed to assess the effect of this compound on the viability of melanoma cells.

Materials:

  • Melanoma cell line (e.g., B16F10)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence detection

Procedure:

  • Seed melanoma cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if this compound inhibits the binding of MITF to the promoter regions of its target genes.

Materials:

  • Melanoma cell line (e.g., B16F10) expressing Flag-tagged MITF

  • This compound

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Anti-Flag antibody or IgG control

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • Reagents for DNA purification

  • Primers for qPCR targeting MITF-binding regions (e.g., in Tyr, Trpm1, Dct promoters)

  • qPCR master mix and instrument

Procedure:

  • Culture melanoma cells to ~80-90% confluency.

  • Treat cells with this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest and lyse the cells to isolate nuclei.

  • Sonically shear the chromatin to obtain DNA fragments of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin overnight at 4°C with anti-Flag antibody or an IgG control.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with proteinase K.

  • Purify the DNA.

  • Perform qPCR using primers specific to the M-box regions in the promoters of MITF target genes.

  • Analyze the data by calculating the percentage of input DNA that is immunoprecipitated.

Protocol 3: In Vivo Tumor Growth Study

This protocol describes a xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., C57BL/6 for syngeneic models with B16F10)

  • Melanoma cells (e.g., B16F10)

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween-80, Saline)[6]

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Subcutaneously inject a suspension of melanoma cells (e.g., 1 x 10^6 B16F10 cells) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Prepare the this compound formulation. A sample protocol for a 2.5 mg/mL solution involves adding 100 µL of a 25.0 mg/mL DMSO stock to 400 µL PEG300, mixing, then adding 50 µL Tween-80, mixing, and finally adding 450 µL Saline.[6]

  • Administer this compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²)/2).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Experimental_Workflow Discovery This compound Discovery (High-Throughput Screen) Cell_Viability Cell_Viability Discovery->Cell_Viability Tumor_Model Tumor_Model Discovery->Tumor_Model

References

Troubleshooting & Optimization

TT-012 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with TT-012. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small-molecule inhibitor of the Microphthalmia-associated transcription factor (MITF).[1] Its primary mechanism of action is the disruption of MITF dimer formation, which is essential for its DNA-binding and transcriptional activity.[1][2] By inhibiting MITF, this compound can suppress the expression of MITF target genes involved in melanocyte development, pigmentation, and melanoma cell survival.[1][3][4][5]

Q2: What are the physical and chemical properties of this compound?

PropertyValue
Molecular Formula C₁₉H₁₅N₃O₄
Molecular Weight 349.34 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO and Ethanol

Q3: How should I store this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C.[2] The compound is typically shipped at ambient temperature and is stable for several weeks under these conditions.[2]

II. Troubleshooting Guide: Solubility and Formulation

Q4: I am having trouble dissolving this compound. What should I do?

If you are experiencing solubility issues with this compound, consider the following troubleshooting steps:

  • Ensure you are using an appropriate solvent: this compound is reported to be soluble in DMSO and ethanol. For most in vitro applications, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.

  • Gently warm the solution: To aid dissolution, you can gently warm the solution in a water bath (37-50°C). Avoid excessive heat, as it may lead to compound degradation.

  • Sonication: Brief sonication in an ultrasonic bath can help to break up any aggregates and facilitate dissolution.

  • Start with a small volume: When preparing a stock solution, add a small volume of solvent to the solid material and vortex thoroughly to create a slurry before adding the remaining solvent.

Q5: My this compound solution appears to have precipitated after dilution in aqueous media. How can I prevent this?

Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds. This phenomenon, often referred to as "solvent shock," can be mitigated with the following strategies:

  • Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.

  • Optimize the dilution method:

    • Pre-warm the aqueous medium to 37°C before adding the this compound stock solution.

    • Add the DMSO stock solution dropwise to the vortexing or stirring aqueous medium. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.

    • Prepare an intermediate dilution in a co-solvent that is miscible with both DMSO and water, if your experimental system allows.

  • Maintain a low final DMSO concentration: Aim to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and solubility issues.

Q6: Are there alternative formulation strategies for in vivo studies?

For in vivo administration, where high concentrations of DMSO may be toxic, alternative formulation strategies are often necessary. While specific formulations for this compound are not publicly detailed, common approaches for poorly water-soluble compounds include:

  • Co-solvent systems: A mixture of solvents can be used to improve solubility. A common vehicle for animal studies is a combination of DMSO, PEG300, Tween-80, and saline.[6] For example, a formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

  • Lipid-based formulations: Encapsulating the compound in liposomes or lipid nanoparticles can enhance its solubility and bioavailability.

  • Solid dispersions: Creating a solid dispersion of the compound in a water-soluble polymer can improve its dissolution rate.

It is crucial to perform formulation development and stability testing to identify a suitable vehicle for your specific in vivo application.

III. Experimental Protocols and Workflows

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.49 mg of this compound (Molecular Weight = 349.34 g/mol ).

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound: Vortex the solution vigorously until the solid is completely dissolved. If necessary, gently warm the vial in a 37°C water bath or sonicate for a few minutes to aid dissolution.

  • Store the stock solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Diagram 1: Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate/Warm to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution dilute Add Stock Dropwise to Vortexing Medium thaw->dilute prewarm Pre-warm Aqueous Medium (e.g., Cell Culture Medium) prewarm->dilute incubate Use Immediately in Experiment dilute->incubate G TT012 This compound MITF_dimer MITF Dimer TT012->MITF_dimer disrupts MITF_monomer MITF Monomer MITF_dimer->MITF_monomer dissociates to DNA DNA (M-box) MITF_dimer->DNA binds Transcription Target Gene Transcription DNA->Transcription initiates Cell_Effects Inhibition of Melanoma Growth and Survival Transcription->Cell_Effects leads to (when inhibited) G start Solubility Issue with this compound? check_solvent Using DMSO or Ethanol? start->check_solvent use_correct_solvent Use recommended solvent check_solvent->use_correct_solvent No check_dissolution Fully Dissolved? check_solvent->check_dissolution Yes use_correct_solvent->check_dissolution apply_heat_sonication Gently warm or sonicate check_dissolution->apply_heat_sonication No check_precipitation Precipitation on Aqueous Dilution? check_dissolution->check_precipitation Yes apply_heat_sonication->check_precipitation optimize_dilution Optimize dilution: - Lower concentration - Add dropwise to  vortexing medium check_precipitation->optimize_dilution Yes success Solution is Clear check_precipitation->success No optimize_dilution->success failure Still Issues: Consider alternative formulation optimize_dilution->failure

References

Technical Support Center: Optimizing TT-012 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of TT-012 for cell viability experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a specific inhibitor of Microphthalmia-associated transcription factor (MITF) dimerization.[1] By preventing MITF from forming dimers, this compound can inhibit the transcriptional activity of MITF-dependent genes, which are often involved in melanocyte proliferation and melanin (B1238610) synthesis.[1] In some contexts, its efficacy may be linked to pathways such as VEGFR2 and NF-κB.[1]

Q2: What is the recommended starting concentration range for this compound in cell culture?

A2: For a new compound like this compound, it is recommended to start with a broad concentration range to establish a dose-response curve for your specific cell line.[2][3] A typical starting range could be from 10 nM to 100 µM, using serial dilutions (e.g., half-log10 steps).[3][4] A preliminary literature search for studies using similar compounds or your cell line of interest can help in refining this initial range.[2]

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time is dependent on the cell line's doubling time and the specific biological question being addressed.[2] For initial cytotoxicity and viability screenings, typical incubation periods are 24, 48, and 72 hours.[2] Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are often necessary to assess impacts on cell viability and proliferation.[2]

Q4: Which cell viability assay should I use?

A4: Several assays can be used to measure cell viability, including MTT, MTS, XTT, and luminescent ATP assays.[5] The MTT assay is a widely used colorimetric assay that is cost-effective and reliable for many cell lines.[5][6] It measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6]

Q5: How do I interpret the IC50 value for this compound?

A5: The IC50 (half-maximal inhibitory concentration) value represents the concentration of this compound required to inhibit a biological process (such as cell proliferation) by 50%. After performing a dose-response experiment and plotting cell viability against the log of the this compound concentration, the IC50 can be calculated using non-linear regression analysis.[2] A lower IC50 value indicates a higher potency of the compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors during reagent addition, edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.
No significant effect of this compound observed The concentration of this compound is too low, the incubation time is too short, the cell line is resistant to the compound, or the compound has degraded.[2]Test a wider and higher range of concentrations. Increase the incubation period.[2] Consider using a different, more sensitive cell line. Ensure proper storage and handling of the this compound stock solution to prevent degradation.[2]
Excessive cell death in control wells Cell seeding density is too low or too high, contamination (bacterial, fungal, or mycoplasma), toxicity from the vehicle (e.g., DMSO).Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.[7][8] Regularly test for contamination. Ensure the final concentration of the vehicle in the culture medium is non-toxic to the cells (typically ≤0.1% for DMSO).
Inconsistent results between experiments Variation in cell passage number, differences in reagent preparation, fluctuations in incubator conditions (temperature, CO2, humidity).Use cells within a consistent and narrow range of passage numbers. Prepare fresh reagents for each experiment whenever possible. Regularly calibrate and monitor incubator conditions.

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using MTT Assay

This protocol outlines the steps to determine the dose-dependent effect of this compound on cell viability.

1. Cell Seeding:

  • Culture cells to approximately 80% confluency.

  • Trypsinize and count the cells to create a single-cell suspension.

  • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

2. Compound Preparation and Treatment:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 100 µM).

  • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

3. Incubation:

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]

4. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete solubilization.[2]

5. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

    • Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[2]

Data Presentation

Table 1: Example Dose-Response Data for this compound on a Melanoma Cell Line after 48-hour Incubation

This compound Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
0.011.220.0797.6%
0.11.150.0692.0%
10.880.0570.4%
100.610.0448.8%
500.350.0328.0%
1000.200.0216.0%

Note: These are example values and may not be representative of actual experimental results.[2]

Visualizations

TT012_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_tt012 Prepare serial dilutions of this compound add_tt012 Add this compound to cells prepare_tt012->add_tt012 incubate Incubate for 24, 48, or 72 hours add_tt012->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate calc_viability Calculate % cell viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: Workflow for this compound concentration optimization.

TT012_Pathway Hypothetical Signaling Pathway for this compound Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 NFkB NF-κB VEGFR2->NFkB Activation MITF_mono MITF (monomer) NFkB->MITF_mono Upregulation MITF_dimer MITF-MITF (dimer) MITF_mono->MITF_dimer Dimerization MITF_target_genes MITF Target Genes MITF_dimer->MITF_target_genes Transcription Proliferation Proliferation MITF_target_genes->Proliferation TT012 This compound TT012->MITF_dimer Inhibition

Caption: this compound mechanism of action pathway.

References

Technical Support Center: TT-012 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with TT-012, a specific inhibitor of Microphthalmia-associated transcription factor (MITF) dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that specifically targets the dimer interface of the MITF protein. By binding to this interface, this compound disrupts the formation of MITF homodimers, which is essential for its DNA-binding ability and subsequent transcriptional activity.[1][2] This inhibition of MITF function can lead to reduced proliferation and survival of melanoma cells that are dependent on MITF signaling.[1]

Q2: How should this compound be stored and handled?

A2: Proper storage and handling of this compound are critical for maintaining its stability and activity. For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, 4°C is acceptable. Once in solution, it is best to prepare fresh solutions for each experiment or store aliquots at -80°C to minimize freeze-thaw cycles. Avoid prolonged exposure to light.

Q3: Why am I observing significant variability in the response of different melanoma cell lines to this compound?

A3: Melanoma cell lines exhibit considerable heterogeneity in their dependence on MITF for survival and proliferation.[3][4][5] The level of MITF expression and the activity of the MITF signaling pathway can vary significantly between different cell lines.[3][6] Cell lines with high levels of MITF expression and activity are generally more sensitive to this compound, whereas those with low MITF levels may be intrinsically resistant.[1][4] It is crucial to characterize the MITF status of your cell lines before initiating experiments.

Q4: My cell viability assay results are inconsistent. What are the potential causes?

A4: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) can arise from several factors:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can lead to variable results.

  • Compound Solubility: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Precipitated compound will lead to inaccurate dosing.

  • Incubation Time: The optimal incubation time for observing the effects of this compound can vary between cell lines. A time-course experiment is recommended to determine the ideal endpoint.

  • Assay-Specific Artifacts: Some viability assays can be affected by the chemical properties of the test compound. Consider using an orthogonal method to confirm your results (e.g., a cytotoxicity assay alongside a proliferation assay).

Q5: How can I confirm that this compound is engaging its target (MITF) in my cellular experiments?

A5: Several methods can be used to confirm target engagement of this compound in a cellular context:

  • Co-immunoprecipitation (Co-IP): Perform a Co-IP of MITF and assess the level of dimerization in the presence and absence of this compound. A reduction in the amount of co-precipitated MITF indicates disruption of the dimer.[1]

  • Quantitative PCR (qPCR): Measure the mRNA levels of known MITF target genes, such as TYR (Tyrosinase) and DCT (Dopachrome Tautomerase). A decrease in the expression of these genes following this compound treatment suggests inhibition of MITF transcriptional activity.[1]

  • Western Blot: Analyze the protein levels of downstream effectors of the MITF pathway.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Plate-Based Assays

High coefficient of variation (%CV) between replicate wells can obscure the true effect of this compound.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Use a calibrated multichannel pipette or an automated cell dispenser. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the perimeter wells with sterile PBS or media to create a humidity barrier.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation after addition. Prepare fresh dilutions of this compound for each experiment. Consider a brief sonication of the stock solution.
Pipetting Errors Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Change pipette tips between different concentrations of this compound.
Issue 2: Weak or No Apparent Effect of this compound

If this compound does not produce the expected biological effect, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Low MITF Expression in Cell Line Confirm MITF expression levels in your chosen cell line by Western blot or qPCR. Select a cell line known to have high MITF expression and dependency for initial experiments.[1]
Sub-optimal Compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your specific cell line and assay.
Incorrect Assay Endpoint The effects of inhibiting MITF may take time to manifest. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing the desired effect.
Compound Degradation Ensure proper storage of this compound stock solutions. Prepare fresh working dilutions from a frozen stock for each experiment to avoid degradation.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the effect of this compound on cell viability using the MTT assay.

  • Cell Seeding: Seed melanoma cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO) with the same final concentration as the highest this compound treatment.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Protocol 2: Co-immunoprecipitation (Co-IP) for MITF Dimerization

This protocol is for assessing the effect of this compound on MITF dimerization in cells.

  • Cell Culture and Treatment: Culture melanoma cells to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 4-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

  • Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-MITF antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysates and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with another anti-MITF antibody to detect the co-immunoprecipitated MITF. A decrease in the band intensity in the this compound treated sample compared to the control indicates disruption of dimerization.

Visualizations

MITF_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core MITF Dimerization & Function cluster_downstream Cellular Outcomes Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases MAPK Pathway MAPK Pathway Receptor Tyrosine Kinases->MAPK Pathway MITF MITF MAPK Pathway->MITF Phosphorylation (Regulation) MITF_monomer1 MITF MITF_dimer MITF Dimer MITF_monomer1->MITF_dimer MITF_monomer2 MITF MITF_monomer2->MITF_dimer DNA DNA MITF_dimer->DNA Binds to E-box Target Genes Target Genes DNA->Target Genes Transcription Proliferation Proliferation Target Genes->Proliferation Survival Survival Target Genes->Survival Differentiation Differentiation Target Genes->Differentiation TT_012 TT_012 TT_012->MITF_dimer Inhibits Dimerization

Caption: MITF Signaling Pathway and this compound's Point of Intervention.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Line_Selection Select MITF-high Melanoma Cell Line Cell_Culture Culture Cells to Optimal Confluency Cell_Line_Selection->Cell_Culture Compound_Prep Prepare this compound Serial Dilutions Cell_Culture->Compound_Prep Cell_Treatment Treat Cells with this compound and Vehicle Control Compound_Prep->Cell_Treatment Incubation Incubate for Pre-determined Time Cell_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Target_Engagement Perform Target Engagement Assay (e.g., Co-IP) Incubation->Target_Engagement Data_Collection Collect Raw Data (e.g., Absorbance) Viability_Assay->Data_Collection Target_Engagement->Data_Collection Data_Normalization Normalize to Vehicle Control Data_Collection->Data_Normalization IC50_Calculation Calculate IC50 Data_Normalization->IC50_Calculation

Caption: General Experimental Workflow for this compound.

Troubleshooting_Tree Start Inconsistent Results Check_Variability High %CV in Replicates? Start->Check_Variability Check_Effect Weak or No Effect? Check_Variability->Check_Effect No Troubleshoot_Variability Review Seeding Density, Pipetting, Edge Effects, and Compound Solubility Check_Variability->Troubleshoot_Variability Yes Troubleshoot_Effect Verify MITF Expression, Optimize Concentration and Time, Check Compound Integrity Check_Effect->Troubleshoot_Effect Yes Review_Data Results are Consistent Check_Effect->Review_Data No

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

preventing TT-012 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TT-012

This technical support center provides guidance on the proper handling, storage, and use of this compound to minimize degradation in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in solution.

Issue Potential Cause Recommended Action
Loss of compound activity over a short period in aqueous solution. Hydrolysis of the acrylamide (B121943) functional groups. Acrylamide moieties can be susceptible to hydrolysis, especially at non-neutral pH.- Prepare fresh solutions for each experiment. - If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. - Maintain the pH of the solution as close to neutral (pH 7.4) as possible.
Precipitation of the compound from solution. Low aqueous solubility or solvent evaporation. this compound has limited solubility in aqueous buffers.- Ensure the final concentration of the organic solvent used for the stock solution is compatible with your aqueous buffer. - Store solutions in tightly sealed vials to prevent solvent evaporation.
Discoloration of the solution (e.g., turning yellow or brown). Oxidation or light-induced degradation. The furan (B31954) rings in this compound may be susceptible to oxidation and degradation upon exposure to light.- Protect solutions from light by using amber vials or by wrapping vials in aluminum foil. - Degas aqueous buffers before use to remove dissolved oxygen. - Consider adding a small amount of an antioxidant, such as ascorbic acid, if compatible with your experimental system.
Inconsistent experimental results. Inconsistent solution preparation or storage. Variations in solvent, pH, temperature, or light exposure can lead to variable rates of degradation.- Follow a standardized protocol for solution preparation and storage. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Use high-purity solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture.[1] For short-term storage, it can be kept at 2-8°C.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of small molecules like this compound. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent effects.

Q3: How should I store stock solutions of this compound?

Stock solutions in DMSO should be aliquoted into small volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect the aliquots from light. For short-term storage (days to weeks), stock solutions can be stored at 2-8°C.[1]

Q4: What factors can cause this compound to degrade in solution?

Several factors can contribute to the degradation of this compound in solution:

  • pH: The furan rings in this compound are known to be unstable under acidic conditions.[2][3][4] The acrylamide groups may also be susceptible to hydrolysis at non-neutral pH.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidizing agents: The furan moiety can be susceptible to oxidation.[5][6]

Q5: How can I check if my this compound solution has degraded?

The most reliable method to assess the stability of your this compound solution is to use an analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation.

Quantitative Data on this compound Stability

While specific quantitative data for this compound degradation is not publicly available, the following table provides a hypothetical example of stability data that could be generated from a formal stability study. This data illustrates the expected trends in degradation under various conditions.

Condition Time Point % Remaining this compound (Hypothetical)
pH 4.0, 25°C, Light 0 hours100%
24 hours85%
72 hours60%
pH 7.4, 25°C, Light 0 hours100%
24 hours98%
72 hours92%
pH 7.4, 4°C, Dark 0 hours100%
24 hours99.5%
72 hours99%
pH 7.4, 25°C, Dark 0 hours100%
24 hours99%
72 hours97%

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general method for evaluating the stability of this compound under different conditions using HPLC.

1. Materials:

  • This compound powder
  • DMSO (HPLC grade)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Citrate (B86180) buffer, pH 4.0
  • Acetonitrile (B52724) (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or other suitable mobile phase modifier)
  • Amber and clear glass vials
  • HPLC system with a C18 column and UV detector

2. Preparation of Stock Solution: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Aliquot the stock solution into amber vials and store at -20°C.

3. Preparation of Working Solutions: a. Dilute the 10 mM stock solution to a final concentration of 100 µM in the desired aqueous buffers (e.g., PBS pH 7.4 and citrate buffer pH 4.0). Ensure the final DMSO concentration is below 0.5%. b. Prepare separate sets of working solutions for each condition to be tested (e.g., different pH, temperature, and light exposure).

4. Stability Study Conditions: a. pH Stability: Incubate the working solutions at different pH values (e.g., 4.0 and 7.4) at a constant temperature (e.g., 25°C) and protected from light. b. Temperature Stability: Incubate the working solution at pH 7.4 at different temperatures (e.g., 4°C and 25°C) and protected from light. c. Photostability: Expose the working solution at pH 7.4 to a controlled light source (e.g., a photostability chamber) at a constant temperature (e.g., 25°C). A control sample should be kept in the dark at the same temperature.

5. Sample Analysis: a. At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), take an aliquot from each condition. b. Analyze the samples by HPLC. A suitable method might involve a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile with a small amount of formic acid. The detection wavelength should be set to the absorbance maximum of this compound. c. The percentage of remaining this compound at each time point is calculated by comparing the peak area of this compound to the peak area at time 0.

Visualizations

MITF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., SCF, HGF) RTK Receptor Tyrosine Kinase (e.g., c-KIT, MET) Growth_Factors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MITF_protein MITF Protein ERK->MITF_protein Phosphorylation & Activation AKT AKT PI3K->AKT AKT->MITF_protein Phosphorylation & Activation MITF_dimer MITF Dimer MITF_protein->MITF_dimer Dimerization DNA DNA (Promoter of Target Genes) MITF_dimer->DNA Binds to DNA Gene_Expression Target Gene Expression (e.g., TYR, DCT, MLANA) DNA->Gene_Expression TT_012 This compound TT_012->MITF_dimer Disrupts Dimerization

Caption: Simplified MITF signaling pathway and the inhibitory action of this compound.

Stability_Testing_Workflow Start Start: Prepare 10 mM This compound Stock in DMSO Prepare_Working Prepare 100 µM Working Solutions in Aqueous Buffers (pH 4.0 & 7.4) Start->Prepare_Working Incubate Incubate under different conditions: - pH (4.0 vs 7.4) - Temperature (4°C vs 25°C) - Light (Light vs Dark) Prepare_Working->Incubate Sample Take Aliquots at Time Points (0, 4, 8, 24, 48, 72h) Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Calculate Calculate % Remaining this compound Analyze->Calculate End End: Determine Stability Profile Calculate->End

Caption: Workflow for assessing the stability of this compound in solution.

Degradation_Troubleshooting Problem Problem: Loss of this compound Activity or Inconsistent Results Check_pH Is the solution pH neutral? Problem->Check_pH Check_Light Is the solution protected from light? Problem->Check_Light Check_Temp Is the solution stored at 2-8°C (short-term) or -20°C (long-term)? Problem->Check_Temp Check_Freshness Was the solution freshly prepared? Problem->Check_Freshness pH_No No Check_pH->pH_No Light_No No Check_Light->Light_No Temp_No No Check_Temp->Temp_No Fresh_No No Check_Freshness->Fresh_No Action_pH Action: Adjust pH to 7.4 and re-test. pH_No->Action_pH Action_Light Action: Use amber vials or wrap in foil and re-test. Light_No->Action_Light Action_Temp Action: Store solution at recommended temperature. Temp_No->Action_Temp Action_Fresh Action: Prepare fresh solution for each experiment. Fresh_No->Action_Fresh

Caption: Troubleshooting logic for this compound degradation issues.

References

Technical Support Center: Investigating Off-Target Effects of TT-012

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TT-012. This resource is designed for researchers, scientists, and drug development professionals to navigate the investigation of potential off-target effects of this compound, a novel disruptor of the Microphthalmia-associated transcription factor (MITF) dimer interface.[1][2][3] While this compound offers a unique mechanism for targeting MITF-driven cancers, understanding its specificity is crucial for accurate data interpretation and preclinical development.[2][3]

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a question-and-answer format to address specific challenges you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how might this lead to off-target effects?

A1: this compound is not a traditional kinase inhibitor. Instead, it acts as a potent MITF dimer disruptor.[1] It specifically binds to a hyperdynamic dimer interface of the MITF protein, preventing its dimerization and subsequent ability to bind to DNA.[2][3] This inhibits the transcriptional activity of MITF, leading to reduced growth of MITF-high melanoma cells.[2][3]

Off-target effects could arise if this compound binds to the dimer interfaces of other transcription factors or proteins that share structural similarities with the MITF interface. It is also possible that this compound could have unintended interactions with other cellular components. Unexpected cellular phenotypes that are inconsistent with MITF inhibition should be investigated as potential off-target effects.[4]

Q2: We are observing unexpected phenotypes in our cellular assays after treatment with this compound. How can we determine if these are due to off-target effects?

A2: Unexpected cellular phenotypes are a key indicator of potential off-target activities.[4][5] To dissect whether these effects are on-target (related to MITF inhibition) or off-target, a systematic approach is recommended:

  • Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment.[5] If you can express a this compound-resistant mutant of MITF in your cells, this mutant should reverse the on-target effects. If the unexpected phenotype persists, it is likely an off-target effect.[5][6]

  • Use of Structurally Unrelated Inhibitors: While there may not be other direct MITF dimer disruptors available, you can compare the phenotype induced by this compound with that of siRNA or shRNA targeting MITF.[7] If the phenotypes align, it supports an on-target effect.

  • Dose-Response Analysis: A clear dose-response relationship between this compound and the observed phenotype is essential. However, off-target effects can also be dose-dependent.[5] Compare the concentration at which the unexpected phenotype appears with the IC50 for MITF inhibition. A large discrepancy may suggest an off-target effect.[8]

  • Proteome-wide Profiling: Techniques like chemical proteomics can identify unintended binding partners of this compound.[9]

Q3: How can we identify the specific off-target proteins of this compound?

A3: Several experimental approaches can be used to identify the specific molecular off-targets of this compound:

  • Affinity-based Proteomics: This involves using a modified version of this compound (e.g., biotinylated) to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[9]

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular environment.[5][6] It is based on the principle that a protein's thermal stability increases upon ligand binding. This can be used to screen for proteins that are stabilized by this compound.

  • Computational Modeling: If the structure of this compound is known, computational docking studies can be performed against a library of protein structures to predict potential off-target binding partners.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments.

Problem Potential Cause Suggested Troubleshooting Steps Rationale
Inconsistent results in cell viability or proliferation assays across different cell lines. Cell line-specific expression of off-target proteins.[5]1. Characterize the proteome of your cell lines via mass spectrometry.[8]2. Validate on-target engagement in each cell line (e.g., via ChIP-qPCR for MITF target genes).[2]1. To determine if a potential off-target is highly expressed in the sensitive cell line.2. To confirm that this compound is active on its intended target in all tested systems.
Unexpectedly high cytotoxicity at effective concentrations. Off-target inhibition of a protein essential for cell survival.[8]1. Perform a proteome-wide off-target screening (e.g., affinity proteomics).2. Compare the cytotoxic IC50 with the on-target IC50 for MITF inhibition.[8]3. Test the effect of MITF knockdown by siRNA/shRNA on cell viability.1. To identify unintended binding partners.2. A large discrepancy suggests off-target toxicity.3. If MITF knockdown is not as cytotoxic, it points to an off-target effect of this compound.
Lack of expected phenotype despite confirmed target inhibition. 1. Activation of compensatory signaling pathways.[4]2. The specific cellular context may not be dependent on MITF for the observed phenotype.1. Analyze changes in related signaling pathways using phosphoproteomics or Western blotting.[4]2. Test this compound in multiple cell lines with varying dependence on the MITF pathway.[5]1. To identify if the cell is compensating for the loss of MITF activity.2. To confirm that the chosen cellular model is appropriate for studying MITF inhibition.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to its intended target (MITF) and potential off-targets in intact cells.[6]

Methodology:

  • Culture cells to the desired confluency and treat with either this compound or a vehicle control for a specified time.[8]

  • After treatment, wash and resuspend the cells in a buffer.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) followed by rapid cooling.

  • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blotting for MITF and other potential off-target proteins.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for MITF Activity

Objective: To assess if this compound disrupts the interaction between MITF and the promoters of its target genes in cells.[2]

Methodology:

  • Treat cells expressing tagged or endogenous MITF with this compound or a vehicle control.

  • Crosslink proteins to DNA using formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.

  • Immunoprecipitate the MITF-DNA complexes using an antibody specific to MITF (or the tag).

  • Reverse the crosslinks and purify the immunoprecipitated DNA.

  • Use quantitative PCR (qPCR) to measure the enrichment of known MITF target gene promoters (e.g., TYR, TRPM1, DCT).[2] A decrease in enrichment in this compound-treated cells indicates inhibition of MITF's DNA binding activity.

Data Presentation

Effective data presentation is crucial for interpreting the selectivity of this compound. Below are examples of how to structure quantitative data from your experiments.

Table 1: Dose-Response of this compound on Cell Viability and MITF Target Gene Expression

Cell LineMITF StatusViability IC50 (µM)TYR Expression IC50 (µM)TRPM1 Expression IC50 (µM)
Melanoma Line AHigh
Melanoma Line BLow
Non-melanoma Line CNull

Table 2: Off-Target Profile of this compound from Affinity Pulldown-Mass Spectrometry

Potential Off-Target ProteinPeptide CountFold Enrichment (this compound vs. Control)Known Function
Protein X
Protein Y
Protein Z

Visualizations

This compound Mechanism of Action

TT012_Mechanism cluster_0 Normal MITF Function cluster_1 Action of this compound MITF_Monomer1 MITF Monomer MITF_Dimer Active MITF Dimer MITF_Monomer1->MITF_Dimer Dimerization MITF_Monomer2 MITF Monomer MITF_Monomer2->MITF_Dimer DNA M-Box DNA MITF_Dimer->DNA Binds Transcription Target Gene Transcription (e.g., TYR, TRPM1) DNA->Transcription TT012 This compound Inactive_MITF Inactive MITF Monomer TT012->Inactive_MITF Binds to dimer interface Inactive_MITF->Dimerization_Blocked Prevents Dimerization

Caption: Mechanism of action of this compound as an MITF dimer disruptor.

Experimental Workflow for Off-Target Investigation

Off_Target_Workflow Start Observe Unexpected Phenotype with this compound OnTarget_Validation Validate On-Target Engagement (CETSA, ChIP-qPCR) Start->OnTarget_Validation Rescue_Experiment Perform MITF Rescue Experiment OnTarget_Validation->Rescue_Experiment Phenotype_Reversed Phenotype Reversed? Rescue_Experiment->Phenotype_Reversed OffTarget_ID Identify Off-Targets (Affinity Proteomics, CETSA Screen) Phenotype_Reversed->OffTarget_ID No Conclusion_OnTarget Phenotype is On-Target Phenotype_Reversed->Conclusion_OnTarget Yes OffTarget_Validation Validate Off-Target (siRNA, Overexpression) OffTarget_ID->OffTarget_Validation Conclusion_OffTarget Phenotype is Off-Target OffTarget_Validation->Conclusion_OffTarget

Caption: A logical workflow for investigating unexpected phenotypes observed with this compound.

Troubleshooting Logic for Inconsistent Cellular Responses

Troubleshooting_Inconsistent_Results Start Inconsistent Phenotypic Results Across Different Cell Lines Check_OnTarget Confirm On-Target MITF Inhibition in All Cell Lines (ChIP-qPCR, Western Blot for Downstream Targets) Start->Check_OnTarget OnTarget_Confirmed On-Target Inhibition Confirmed? Check_OnTarget->OnTarget_Confirmed Proteomics Characterize Proteome/ Kinome of Cell Lines OnTarget_Confirmed->Proteomics Yes Reassess_Target_Engagement Re-evaluate this compound Potency and Target Engagement in Resistant Cell Lines OnTarget_Confirmed->Reassess_Target_Engagement No Correlate_Expression Correlate Expression of Potential Off-Targets with Phenotype Proteomics->Correlate_Expression Validate_OffTarget Validate Functional Role of Off-Target in Sensitive Lines Correlate_Expression->Validate_OffTarget Conclusion Identify Cell-Specific Off-Target Effect Validate_OffTarget->Conclusion

Caption: Troubleshooting guide for inconsistent results with this compound across different cell lines.

References

Technical Support Center: TT-012 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel Kinase X inhibitor, TT-012, in in vivo experiments. Our goal is to help you optimize your experimental design and achieve robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing suboptimal tumor growth inhibition with this compound in our xenograft model despite seeing potent activity in vitro. What are the potential causes and how can we troubleshoot this?

A1: This is a common challenge when transitioning from in vitro to in vivo studies. The discrepancy can arise from several factors related to pharmacokinetics (PK), pharmacodynamics (PD), and the tumor microenvironment.

Troubleshooting Steps:

  • Verify Drug Exposure at the Tumor Site: It is critical to confirm that sufficient concentrations of this compound are reaching the tumor tissue.

    • Action: Conduct a pharmacokinetic (PK) study to measure this compound concentrations in plasma and tumor tissue over time after administration. (See Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis).

    • See Table 1 for an example of expected exposure levels.

  • Confirm Target Engagement: Even with adequate drug exposure, you need to ensure this compound is binding to and inhibiting its target, Kinase X, within the tumor.

    • Action: Perform a pharmacodynamic (PD) study. Measure the levels of a downstream biomarker (e.g., phosphorylated form of a Kinase X substrate, p-Substrate Y) in tumor lysates at various time points after this compound treatment. A significant reduction in the biomarker indicates target engagement.

    • See Table 2 for sample biomarker modulation data.

  • Re-evaluate the Dosing Regimen: The current dose and schedule may not be optimal for maintaining the required therapeutic concentration.

    • Action: If PK/PD data suggests that drug levels or target inhibition are not sustained, consider increasing the dosing frequency (e.g., from once daily to twice daily) or the dose level. An MTD study can help establish the safe upper limit for dosing (See Protocol 1: Maximum Tolerated Dose (MTD) Study).

  • Assess the Animal Model: The chosen xenograft model may have intrinsic resistance mechanisms not present in your in vitro cell lines.

    • Action:

      • Confirm that the xenograft tumor expresses the target, Kinase X.

      • Investigate potential resistance pathways that may be active in the in vivo microenvironment.

      • Consider testing this compound in alternative models, such as a patient-derived xenograft (PDX) model.

Q2: Our in vivo study is showing significant toxicity and weight loss in the treatment group, forcing us to terminate the experiment early. What should we do?

A2: Toxicity is a critical concern and must be addressed systematically.

Troubleshooting Steps:

  • Conduct a Maximum Tolerated Dose (MTD) Study: If not already performed, an MTD study is essential to identify the highest dose of this compound that can be administered without causing unacceptable toxicity (See Protocol 1: Maximum Tolerated Dose (MTD) Study). Your current dose may be exceeding the MTD.

  • Investigate Off-Target Effects: this compound may be inhibiting other kinases or proteins, leading to toxicity.

    • Action: Review any available in vitro kinome screening data for this compound to identify potential off-targets. If specific off-targets are suspected, you can assess their modulation in vivo.

  • Modify the Formulation/Vehicle: The vehicle used to dissolve and administer this compound could be contributing to the observed toxicity.

    • Action: Run a vehicle-only control group to assess its tolerability. If the vehicle is the issue, explore alternative, well-tolerated formulation strategies (e.g., suspension in 0.5% methylcellulose).

Data Presentation

Table 1: Example Pharmacokinetic (PK) Parameters for this compound in Nude Mice

ParameterPlasmaTumor Tissue
Dose 50 mg/kg, oral gavage50 mg/kg, oral gavage
Cmax (Peak Concentration) 1500 ng/mL2500 ng/g
Tmax (Time to Peak) 2 hours4 hours
AUC (Area Under Curve) 9800 ngh/mL18500 ngh/g
Half-life (t1/2) 6 hours8 hours

Table 2: Example Pharmacodynamic (PD) Biomarker Analysis

Treatment GroupDose (mg/kg)Time Post-Dose (hours)% Inhibition of p-Substrate Y (vs. Vehicle)
Vehicle-40%
This compound25445%
This compound50485%
This compound502430%

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered to mice without inducing severe toxicity.

  • Animal Model: Use the same strain of mice as your planned efficacy study (e.g., NCR nude mice).

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 escalating dose levels of this compound.

  • Administration: Administer this compound and vehicle daily for 5-14 days via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).

    • The MTD is often defined as the dose that results in no more than 10-15% mean body weight loss and no treatment-related deaths.

  • Endpoint: At the end of the study, collect blood for optional clinical chemistry and tissues for histopathological analysis.

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

  • Objective: To correlate the concentration of this compound (PK) with its biological effect on the target (PD).

  • Animal Model: Use tumor-bearing mice from the same model as your efficacy study.

  • Study Design:

    • Administer a single dose of this compound (e.g., 50 mg/kg) to multiple cohorts of mice (3 mice per time point).

    • Establish a time course for sample collection (e.g., 0, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Collection: At each time point, collect blood (for plasma) and tumor tissue from one cohort.

  • PK Analysis:

    • Process blood to plasma and extract this compound.

    • Homogenize tumor tissue and extract this compound.

    • Quantify this compound concentrations using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • PD Analysis:

    • From a portion of the tumor homogenate, prepare protein lysates.

    • Measure the levels of the target biomarker (e.g., p-Substrate Y) and total Substrate Y using a validated method like Western Blot or ELISA.

    • Calculate the percent inhibition of the biomarker relative to the vehicle-treated controls.

Visualizations

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_x Kinase X receptor->kinase_x Activates substrate_y Substrate Y kinase_x->substrate_y Phosphorylates p_substrate_y p-Substrate Y substrate_y->p_substrate_y downstream Downstream Signaling (Proliferation, Survival) p_substrate_y->downstream tt012 This compound tt012->kinase_x Inhibits

Caption: Hypothetical signaling pathway for the target, Kinase X.

G start Start: Tumor Cells Implanted tumor_growth Tumors Reach ~100-150 mm³ start->tumor_growth randomization Randomize Mice into Groups (Vehicle, this compound) tumor_growth->randomization treatment Daily Dosing (e.g., PO) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2-3x per week) treatment->monitoring monitoring->treatment endpoint Endpoint: Tumor Volume >1500 mm³ or Study Day 21 monitoring->endpoint

Caption: Standard experimental workflow for an in vivo efficacy study.

G start Poor In Vivo Efficacy Observed check_pk Is Drug Exposure (AUC, Cmax) Sufficient in Tumor? start->check_pk check_pd Is Target (Kinase X) Inhibited in Tumor? check_pk->check_pd Yes increase_dose Increase Dose or Dosing Frequency check_pk->increase_dose No check_pd->increase_dose No check_target Is Kinase X Expressed in the Xenograft Model? check_pd->check_target Yes increase_dose->check_pk reformulate Reformulate Drug / Change Vehicle increase_dose->reformulate change_model Consider Alternative In Vivo Model (e.g., PDX) check_target->change_model No good_efficacy Efficacy Achieved check_target->good_efficacy Yes

Caption: Troubleshooting decision tree for poor in vivo efficacy.

Technical Support Center: Navigating TT-012 Resistance in Melanoma Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges related to TT-012 resistance in melanoma cells. The information is presented in a question-and-answer format to directly tackle common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in melanoma?

A1: this compound is a small molecule inhibitor that targets the Microphthalmia-associated Transcription Factor (MITF), a key lineage-specific transcription factor in melanoma.[1] this compound functions by specifically binding to dynamic MITF and disrupting its dimerization, which is essential for its DNA-binding and transcriptional activity.[2] By inhibiting MITF, this compound can suppress the growth of melanoma cells that have high levels of MITF expression.[2]

Q2: We are observing that our melanoma cell line is resistant to this compound. What is the likely mechanism of this resistance?

A2: Resistance to this compound in melanoma cells, particularly in BRAF wild-type (WT) melanoma, is often associated with a low MITF transcriptional activity state (MITFlow).[1][3] In this state, the cells have a reduced dependency on MITF for their proliferation and survival, rendering a MITF-targeting drug like this compound less effective.

Q3: How can we experimentally confirm that our resistant melanoma cells are in a MITFlow state?

A3: You can confirm the MITF expression status of your melanoma cell line through the following methods:

  • Western Blotting: This technique will allow you to assess the protein levels of MITF. A lower band intensity for MITF in your resistant cell line compared to a sensitive control line would indicate a MITFlow state.

  • Quantitative Real-Time PCR (qRT-PCR): This method measures the mRNA expression levels of the MITF gene. Lower mRNA levels in the resistant line would corroborate the MITFlow phenotype.

  • RNA Sequencing (RNA-seq): A more comprehensive approach that provides a global view of the transcriptome. In addition to confirming low MITF expression, it can reveal the expression patterns of MITF target genes and other signaling pathways that may be contributing to resistance.

Q4: Is it possible to overcome this compound resistance in MITFlow melanoma cells?

A4: Yes, recent studies have shown that it is possible to restore sensitivity to this compound in MITFlow melanoma cells. A promising strategy involves co-treatment with tivozanib (B1683842), a VEGFR inhibitor.[1][3]

Q5: How does tivozanib resensitize melanoma cells to this compound?

A5: Tivozanib induces a cell state transition from a MITFlow to a MITFhigh state.[1][3] Mechanistically, tivozanib inhibits VEGFR2, which in turn leads to the activation of the NF-κB signaling pathway. This cascade ultimately restores MITF transcriptional activity and the cell's dependency on MITF for growth, thereby re-sensitizing it to this compound.[1][3]

Troubleshooting Guides

Issue 1: Unexpectedly high IC50 value for this compound in a typically sensitive cell line.

Possible Cause & Troubleshooting Steps:

  • Cell Line Integrity:

    • Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out cross-contamination.

    • Passage Number: Use low-passage cells for your experiments. High-passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Experimental Conditions:

    • Drug Potency: Ensure that your this compound stock is not degraded. Prepare fresh dilutions for each experiment.

    • Cell Seeding Density: Optimize cell density to ensure cells are in the logarithmic growth phase during treatment. Both sparse and over-confluent cultures can show altered drug responses.

  • Assay-Specific Issues (MTT/Cell Viability Assay):

    • Incubation Times: Ensure optimal incubation times for both the drug treatment and the viability reagent.

    • Reagent Quality: Use fresh, properly stored viability reagents.

Issue 2: Difficulty in establishing a stable this compound resistant cell line.

Possible Cause & Troubleshooting Steps:

  • Drug Concentration Strategy:

    • Gradual Dose Escalation: Instead of a single high-dose selection, use a gradual dose-escalation approach. Start with a concentration around the IC50 of the parental cells and slowly increase the concentration as cells adapt. This method is more likely to select for stable resistance mechanisms.[4]

  • Culture Conditions:

    • Continuous Exposure: Maintain continuous pressure with the drug in the culture medium, as some resistance mechanisms can be reversible.

    • Regular Monitoring: Regularly assess the IC50 of the developing cell line to track the progression of resistance. A cell line is generally considered resistant when it can proliferate in a drug concentration at least 10-fold higher than the IC50 of the parental cells.[4]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Melanoma Cell Lines

Cell LineMITF ExpressionThis compound IC50 (nM)Reference
B16F10High499[2]
GAKHighUndetermined (sensitive)[2]
A375Low> 10,000[2]
SK-MEL-28Low> 10,000[2]
HeLaLow> 10,000[2]

Key Experimental Protocols

Determination of this compound IC50 using MTT Assay

Objective: To determine the concentration of this compound that inhibits 50% of melanoma cell growth.

Materials:

  • Melanoma cell lines (e.g., B16F10, A375)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count melanoma cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for MITF Expression

Objective: To assess the protein level of MITF in melanoma cells.

Materials:

  • Melanoma cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against MITF

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in protein lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-MITF antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to the loading control.

Visualizations

Signaling Pathways and Experimental Workflows

TT012_Mechanism_of_Action cluster_TT012 This compound Action cluster_MITF MITF Dimerization cluster_DNA Gene Transcription TT012 This compound MITF_dimer Active MITF Dimer TT012->MITF_dimer Disrupts Dimerization MITF_monomer1 MITF Monomer MITF_monomer1->MITF_dimer MITF_monomer2 MITF Monomer MITF_monomer2->MITF_dimer DNA M-Box DNA MITF_dimer->DNA Binds Transcription Target Gene Transcription DNA->Transcription

Caption: Mechanism of action of this compound in inhibiting MITF activity.

TT012_Resistance_and_Reversal cluster_Resistance Resistance Mechanism cluster_Reversal Overcoming Resistance MITF_low MITF-low State Resistance This compound Resistance MITF_low->Resistance Tivozanib Tivozanib VEGFR2 VEGFR2 Tivozanib->VEGFR2 Inhibits NFkB NF-κB Pathway Activation VEGFR2->NFkB Leads to MITF_high MITF-high State NFkB->MITF_high Sensitivity Restored this compound Sensitivity MITF_high->Sensitivity

Caption: Overcoming this compound resistance with tivozanib.

Experimental_Workflow start Observe this compound Resistance (High IC50) q1 Is the cell line in a MITF-low state? start->q1 exp1 Western Blot / qRT-PCR for MITF expression q1->exp1 res1_yes Yes exp1->res1_yes Low MITF res1_no No exp1->res1_no Normal/High MITF action1 Proceed to combination therapy res1_yes->action1 action2 Troubleshoot experimental conditions (see guide) res1_no->action2 exp2 Co-treat with Tivozanib and this compound action1->exp2 end Assess synergy and restored sensitivity exp2->end

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: TT-012 Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing toxicity associated with the investigational compound TT-012 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of this compound-induced toxicity?

A1: Preclinical data suggests that this compound-induced toxicity is primarily mediated by the activation of the JNK signaling pathway in hepatocytes, leading to oxidative stress and apoptosis. The extent of toxicity is dose-dependent.

Q2: Are there species-specific differences in this compound toxicity?

A2: Yes, significant species-specific differences have been observed. Rodent models, particularly mice, have shown higher sensitivity to this compound-induced hepatotoxicity compared to canine models. It is crucial to consider these differences when designing and interpreting toxicology studies.

Q3: What are the common clinical signs of this compound toxicity in rodents?

A3: Common clinical signs observed at high doses include weight loss, lethargy, ruffled fur, and hunched posture. Biochemical markers include elevated alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

Troubleshooting Guide

Issue 1: Unexpectedly high mortality rates in a dose-ranging study.

  • Possible Cause: The initial dose selection may have been too high, or the formulation may have poor bioavailability leading to erratic absorption and acute toxicity.

  • Troubleshooting Steps:

    • Review Dose Selection: Re-evaluate the starting dose based on all available in vitro cytotoxicity data. Consider a more conservative dose-escalation scheme.

    • Formulation Analysis: Assess the stability and homogeneity of the dosing formulation. Consider alternative vehicles to improve solubility and ensure consistent exposure.

    • Staggered Dosing: Instead of dosing a full cohort at a high dose, use a staggered approach with one or two animals to confirm tolerability before proceeding with the full group.

Issue 2: Significant injection site reactions observed with subcutaneous administration.

  • Possible Cause: The formulation may be irritating due to its pH, osmolarity, or the properties of the vehicle.

  • Troubleshooting Steps:

    • pH and Osmolarity Adjustment: Ensure the formulation is buffered to a physiological pH (around 7.4) and is iso-osmotic.

    • Vehicle Screening: Test alternative, well-tolerated vehicles such as hydroxypropyl-beta-cyclodextrin (HPBCD) or a lipid-based formulation.

    • Administration Volume and Technique: Reduce the injection volume and rotate injection sites. Ensure proper injection technique to minimize tissue trauma.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound in Mice

  • Objective: To determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities.

  • Animals: Male and female C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., 5% DMSO in saline)

    • Group 2: 10 mg/kg this compound

    • Group 3: 30 mg/kg this compound

    • Group 4: 100 mg/kg this compound

    • (n=3 per sex per group)

  • Administration: Single intravenous (IV) injection.

  • Monitoring:

    • Clinical signs and body weight daily for 14 days.

    • Blood collection for clinical chemistry (ALT, AST, BUN, creatinine) at 24 hours and 14 days.

    • Necropsy and histopathological examination of major organs at the end of the study.

Data Summary

Table 1: Summary of Dose-Dependent Toxicity of this compound in Mice

Dose Group (mg/kg)MortalityMean Body Weight Change (Day 14)Mean ALT (U/L) at 24hKey Histopathological Findings
Vehicle0/6+5.2%35No significant findings
100/6+4.8%45Minimal hepatocellular vacuolation
301/6-2.1%150Mild to moderate centrilobular necrosis
1004/6-15.7% (survivors)850Severe, widespread hepatic necrosis

Visualizations

Hypothetical Signaling Pathway for this compound Induced Hepatotoxicity

TT012_Toxicity_Pathway TT012 This compound ROS Reactive Oxygen Species (ROS) TT012->ROS Induces JNK JNK Activation ROS->JNK Activates Apoptosis Hepatocellular Apoptosis JNK->Apoptosis Promotes Toxicity Hepatotoxicity Apoptosis->Toxicity Leads to

Caption: Proposed mechanism of this compound-induced liver toxicity.

Experimental Workflow for Formulation Optimization to Reduce Toxicity

Formulation_Workflow cluster_prep Formulation Preparation cluster_screening In Vivo Screening cluster_analysis Endpoint Analysis cluster_decision Decision F1 Formulation A (Aqueous Solution) Screening Single High-Dose Tolerability Study (n=3 mice/group) F1->Screening F2 Formulation B (Lipid Emulsion) F2->Screening F3 Formulation C (HPBCD Complex) F3->Screening Analysis Monitor Clinical Signs Measure ALT/AST Levels Assess Injection Site Reactions Screening->Analysis Decision Select Lead Formulation Analysis->Decision

Caption: Workflow for selecting a less toxic formulation of this compound.

Technical Support Center: ChIP-seq Experiments

Author: BenchChem Technical Support Team. Date: December 2025

< Disclaimer: Information regarding "TT-012" is not available in public scientific literature or databases. The following technical support guide provides general troubleshooting advice for Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. This information can be applied to protocols involving specific proprietary reagents by substituting "this compound" for the reagent (e.g., a specific antibody, inhibitor, or compound).

This center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals using ChIP-seq to investigate protein-DNA interactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the optimal amount of starting material for a ChIP-seq experiment?

The amount of starting material is critical and depends on the abundance of the target protein and the cell or tissue type. For cultured cells, a range of 1 to 10 million cells per immunoprecipitation (IP) is common.[1] For tissues, the amount can vary significantly. It is recommended to start with at least 25 µg of chromatin per IP.[2]

Q2: How do I choose the right antibody for my ChIP-seq experiment?

The success of a ChIP-seq experiment is highly dependent on the quality of the antibody.[3] Use an antibody that has been specifically validated for ChIP-seq.[3][4] It is also recommended to verify the antibody's specificity in-house using methods like Western blotting.[3][5] Typically, 1-10 µg of antibody is used per IP, but this should be optimized.[2]

Q3: What is the ideal DNA fragment size for ChIP-seq?

The optimal DNA fragment size depends on the target. For transcription factors, a size range of 200-500 base pairs is generally recommended.[3] For histone modifications, which cover broader genomic regions, larger fragments up to 1000 bp may be acceptable.[2][3] It is crucial to optimize chromatin shearing conditions to achieve the desired fragment size.[6]

Q4: How many biological replicates are necessary for a reliable ChIP-seq study?

For descriptive studies, a minimum of two biological replicates is recommended.[3] For studies involving statistical comparisons between different conditions, three or more biological replicates are essential to ensure robust and reproducible results.[3][7][8]

Q5: What are the essential controls for a ChIP-seq experiment?

Several controls are critical. An "input" control, which is chromatin processed without the immunoprecipitation step, is necessary to account for background and shearing biases.[7] A mock IP with a non-specific IgG antibody is also recommended to assess the level of non-specific binding.[7][9]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during ChIP-seq experiments in a question-and-answer format.

Issue 1: Low ChIP DNA Yield

Q: My final DNA concentration after IP is too low to be detected or to proceed with library preparation. What are the possible causes and solutions?

A very low or undetectable DNA yield after ChIP is a common issue but does not always signify complete failure.[10] qPCR can be used to check for enrichment of known target regions to validate the experiment before proceeding.[10]

Potential Causes and Solutions:

  • Insufficient Starting Material: The number of cells or amount of tissue was too low.[11] Increase the amount of starting material.

  • Inefficient Cell Lysis: Lysis was incomplete, resulting in a poor chromatin yield.[2][5] Ensure lysis buffers are fresh and that mechanical disruption (e.g., douncing) is adequate. Keep samples cold at all times during lysis.[5]

  • Over-fixation of Cells: Excessive cross-linking with formaldehyde (B43269) can mask the antibody epitope, preventing efficient immunoprecipitation.[2][4] Reduce the fixation time or formaldehyde concentration.

  • Poor Antibody Performance: The antibody may have low affinity or may not be suitable for ChIP.[11] Ensure you are using a ChIP-validated antibody and optimize the antibody concentration.

  • Inefficient Elution: The elution of the chromatin from the beads may be incomplete. Ensure the elution is performed at the correct temperature (e.g., 65°C) with sufficient agitation.[11]

Issue 2: High Background Signal

Q: My ChIP-seq data shows high background, with many non-specific peaks or a high signal in my IgG control. How can I reduce the background?

High background can obscure true binding sites and reduce the statistical power of your analysis.

Potential Causes and Solutions:

  • Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins.[7] Validate antibody specificity. Using a pre-clearing step with protein A/G beads before the IP can help reduce non-specific binding.[2][5]

  • Too Much Antibody: Using an excessive amount of antibody can increase non-specific binding.[4] Titrate your antibody to find the optimal concentration.

  • Insufficient Washing: The washing steps after the IP may not be stringent enough to remove non-specifically bound chromatin.[4] Increase the number of washes or the salt concentration in the wash buffers.[2]

  • Contaminated Reagents: Buffers or other reagents may be contaminated.[2] Prepare fresh buffers for each experiment.

  • Improper Chromatin Shearing: If chromatin fragments are too large, it can lead to lower resolution and higher background. Optimize your sonication or enzymatic digestion to achieve the recommended fragment size.

Issue 3: Problems with Data Analysis

Q: I have my sequencing data, but I'm encountering issues during the analysis, such as a high rate of PCR duplicates or poor alignment rates. What should I check?

Data analysis issues can often be traced back to problems in the experimental workflow.

Potential Causes and Solutions:

  • High PCR Duplicate Rate: This can indicate that the starting amount of ChIP DNA was too low, leading to over-amplification during library preparation.[12][13] This can also result from a low-complexity library.[12] It is important to remove duplicates before peak calling.[13]

  • Poor Alignment Rate: A low percentage of reads aligning to the reference genome could suggest contamination with DNA from another organism or the presence of adapter-dimers.[14]

  • No Clear Peaks or Low Signal-to-Noise Ratio: If the ChIP enrichment was weak, it will be difficult to distinguish true binding sites from the background. This points back to the issues of low yield and high background discussed above.

  • Inappropriate Peak Calling Algorithm: The choice of peak caller can depend on the nature of the target protein. Some algorithms are better for sharp peaks (transcription factors), while others are designed for broad domains (histone modifications).[8]

Section 3: Quantitative Benchmarks for ChIP-seq

The following tables provide general quantitative benchmarks for a successful ChIP-seq experiment. These values can vary depending on the cell type, target protein, and specific protocol used.

Table 1: Chromatin and DNA Yield

ParameterRecommended Range
Starting Cell Number1–10 million cells per IP
Chromatin per IP5–25 µg
Final ChIP DNA Yield1–10 ng

Table 2: Library Preparation and Sequencing

ParameterRecommended Range
Sequencing Read Depth (Transcription Factors)~20 million reads
Sequencing Read Depth (Histone Marks)~30–60 million reads[8]
Uniquely Mapped Reads> 80%
Non-Redundant Fraction (NRF)> 0.8

Section 4: Generalized Experimental Protocol

This section outlines a standard cross-linking ChIP-seq (X-ChIP) protocol. Note: Optimization of several steps, including cross-linking time, sonication conditions, and antibody concentration, is crucial for success.

  • Cell Cross-linking:

    • Harvest cells and wash with PBS.

    • Cross-link with 1% formaldehyde for 10 minutes at room temperature.

    • Quench the reaction with glycine.[3]

  • Cell Lysis and Nuclear Isolation:

    • Lyse the cells using a lysis buffer containing protease inhibitors.[3]

    • Isolate the nuclei by centrifugation.[3]

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in a shearing buffer.

    • Fragment the chromatin to the desired size (e.g., 200-1000 bp) using sonication or enzymatic digestion (e.g., MNase).[2][3]

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin by incubating with protein A/G magnetic beads to reduce non-specific binding.[3]

    • Take an aliquot of the pre-cleared chromatin to serve as the "input" control.[3]

    • Add the ChIP-grade primary antibody to the remaining chromatin and incubate overnight at 4°C with rotation.[3]

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[3]

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol:chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA and input DNA.

    • Perform high-throughput sequencing.

Section 5: Visual Guides and Workflows

The following diagrams illustrate key workflows and decision-making processes in ChIP-seq experiments.

G cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Processing A 1. Cell Cross-linking B 2. Cell Lysis A->B C 3. Chromatin Shearing B->C D 4. Pre-clearing C->D E 5. Antibody Incubation D->E F 6. Bead Capture E->F G 7. Washing F->G H 8. Elution & Reverse Cross-linking G->H I 9. DNA Purification H->I J 10. Library Prep & Sequencing I->J G cluster_causes Potential Causes cluster_solutions Solutions start Low ChIP DNA Yield cause1 Insufficient Starting Material? start->cause1 cause2 Over-crosslinking? start->cause2 cause3 Inefficient Lysis? start->cause3 cause4 Poor Antibody Performance? start->cause4 sol1 Increase cell/tissue amount cause1->sol1 Yes sol2 Reduce fixation time/ [formaldehyde] cause2->sol2 Yes sol3 Optimize lysis protocol cause3->sol3 Yes sol4 Use validated antibody/ Optimize concentration cause4->sol4 Yes G TT012 This compound (e.g., Inhibitor) Kinase Kinase Pathway TT012->Kinase inhibits TF_inactive Inactive Transcription Factor Kinase->TF_inactive activates TF_active Active Transcription Factor TF_inactive->TF_active DNA Target Gene Promoter TF_active->DNA binds Transcription Gene Transcription DNA->Transcription

References

refining TT-012 delivery methods for tumors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TT-012, a novel nanoparticle-based therapeutic delivery system designed for targeted delivery to solid tumors. This guide provides troubleshooting tips, frequently asked questions, and detailed protocols to help you refine your experimental methods and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an actively targeted nanoparticle system. The surface is functionalized with a ligand that binds to overexpressed receptors on the tumor cell surface, facilitating receptor-mediated endocytosis. Once internalized, the nanoparticle is designed to release its therapeutic payload in the acidic environment of the endosome, which then acts on its intracellular target.

Q2: How should this compound be stored?

A2: For optimal stability, this compound should be stored at 4°C in the provided buffer. Do not freeze the nanoparticle suspension, as this can lead to aggregation. Protect from light to prevent degradation of photosensitive components.

Q3: What is the shelf-life of this compound?

A3: When stored under the recommended conditions, this compound is stable for up to 6 months from the date of receipt. We advise using the product within this period for best performance.

Q4: Can this compound be used with any cell line?

A4: The targeting efficacy of this compound is dependent on the expression level of the target receptor on the cell surface. We recommend verifying the receptor expression in your chosen cell line prior to conducting extensive experiments. A list of validated cell lines can be found in the product datasheet.

Troubleshooting Guide

This section addresses common issues that may arise during your experiments with this compound.

Issue 1: Low therapeutic efficacy in vitro.

  • Potential Cause 1: Low cellular uptake.

    • Solution: Confirm the expression of the target receptor on your cell line using techniques like flow cytometry or western blotting. Consider increasing the incubation time or the concentration of this compound.

  • Potential Cause 2: Nanoparticle aggregation.

    • Solution: Before each use, gently vortex the this compound suspension. Characterize the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) to ensure it meets specifications.

  • Potential Cause 3: Premature drug release.

    • Solution: Assess the stability of this compound in your cell culture medium. A drug release assay can quantify the amount of payload released over time.

Issue 2: High toxicity in non-target cells.

  • Potential Cause 1: Non-specific binding.

    • Solution: Reduce the concentration of this compound. Include a control group with a non-targeted version of the nanoparticle to assess baseline cytotoxicity.

  • Potential Cause 2: Contamination.

    • Solution: Ensure aseptic handling techniques. Test the this compound suspension for endotoxin (B1171834) contamination.

Issue 3: Inconsistent results between experiments.

  • Potential Cause 1: Variability in cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, confluency, and media formulations.

  • Potential Cause 2: Inconsistent this compound preparation.

    • Solution: Always bring the this compound suspension to room temperature and gently vortex before dilution and application. Prepare fresh dilutions for each experiment.

Quantitative Data

Table 1: In Vitro Delivery Efficiency of this compound in Various Cancer Cell Lines

Cell LineTarget Receptor Expression (MFI)This compound Uptake (% of positive cells)IC50 (nM)
MDA-MB-231850 ± 4592.5 ± 3.175.2 ± 5.8
MCF-7150 ± 2025.1 ± 2.5480.6 ± 25.1
A549920 ± 6095.3 ± 2.868.9 ± 4.7
HCT11635 ± 108.2 ± 1.5> 1000

MFI: Mean Fluorescence Intensity

Table 2: In Vivo Biodistribution of this compound in a Xenograft Mouse Model (MDA-MB-231)

Organ% Injected Dose per Gram (ID/g) at 24h
Tumor12.5 ± 2.1
Liver25.8 ± 3.5
Spleen18.2 ± 2.9
Kidneys5.1 ± 1.2
Lungs3.7 ± 0.9
Heart1.5 ± 0.4
Blood2.3 ± 0.6

Experimental Protocols

Protocol 1: Cellular Uptake Assay using Flow Cytometry

  • Cell Preparation: Seed 2 x 10^5 cells per well in a 12-well plate and allow them to adhere overnight.

  • Treatment: Aspirate the medium and add fresh medium containing fluorescently labeled this compound at the desired concentration. Incubate for the desired time points (e.g., 1, 4, 24 hours).

  • Cell Harvesting: Wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

  • Dissociation: Detach the cells using trypsin-EDTA.

  • Staining (Optional): Stain with a viability dye to exclude dead cells from the analysis.

  • Analysis: Resuspend the cells in FACS buffer and analyze using a flow cytometer. Gate on the live cell population and quantify the mean fluorescence intensity.

Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis

  • Sample Preparation: Dilute the this compound stock solution in the original buffer to the recommended concentration for DLS analysis.

  • Instrument Setup: Equilibrate the DLS instrument to 25°C.

  • Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and perform the measurement.

  • Data Analysis: Analyze the correlation function to obtain the average particle size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for nanoparticle formulations.

Visualizations

signaling_pathway cluster_cell Tumor Cell TT012 This compound Receptor Tumor Receptor TT012->Receptor Binding Endosome Endosome (Acidic pH) Receptor->Endosome Endocytosis Payload Therapeutic Payload Endosome->Payload Release Pathway Pro-Apoptotic Signaling Cascade Payload->Pathway Apoptosis Apoptosis Pathway->Apoptosis

Caption: Proposed mechanism of action for this compound within a target tumor cell.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis a 1. Cell Line Selection & Receptor Expression Analysis b 2. This compound Incubation a->b e 5. Tumor Model Establishment (Xenograft) a->e Proceed to in vivo c 3. Cellular Uptake Assay (Flow Cytometry) b->c d 4. Cytotoxicity Assay (e.g., MTT) b->d f 6. This compound Administration (e.g., IV injection) e->f g 7. Biodistribution Study (e.g., IVIS Imaging) f->g h 8. Tumor Growth Inhibition Measurement f->h

Caption: Experimental workflow for evaluating this compound delivery and efficacy.

troubleshooting_flowchart start Start: Low Therapeutic Efficacy q1 Is nanoparticle size within specification? start->q1 s1 Action: Perform DLS analysis. If aggregated, obtain new vial. q1->s1 No q2 Is target receptor expressed on cells? q1->q2 Yes s1->q1 s2 Action: Verify receptor expression (e.g., Flow Cytometry, WB). Consider a different cell line. q2->s2 No q3 Is cellular uptake low? q2->q3 Yes end Issue Resolved or Further Consultation Needed s2->end s3 Action: Optimize incubation time and concentration. Confirm with uptake assay. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting flowchart for low in vitro efficacy of this compound.

Validation & Comparative

A Comparative Guide to MITF Inhibitors: TT-012 Versus Other Emerging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Microphthalmia-associated transcription factor (MITF) has emerged as a critical lineage-survival oncogene in melanoma, making it a compelling target for therapeutic intervention. In the quest for effective MITF-targeted therapies, a number of small molecule inhibitors have been developed, each with distinct mechanisms of action. This guide provides an objective comparison of a novel MITF inhibitor, TT-012, with other notable agents, supported by available experimental data.

Introduction to MITF Inhibition Strategies

MITF, a basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) transcription factor, governs the expression of a multitude of genes essential for melanocyte development, pigmentation, and melanoma cell survival and proliferation.[1][2] Therapeutic strategies to counteract MITF's oncogenic role can be broadly categorized into two approaches:

  • Direct Inhibition: These agents physically interact with the MITF protein, preventing its normal function. A key example is the disruption of MITF dimerization, which is essential for its DNA-binding activity.

  • Indirect Inhibition: These compounds target upstream signaling pathways that regulate MITF expression and activity or other cellular components that influence the MITF transcriptional program.

This guide will focus on a direct inhibitor, this compound, and compare its performance with indirect inhibitors such as ML329 and CDK7 inhibitors.

Quantitative Comparison of MITF Inhibitors

The following table summarizes the quantitative data for this compound and other selected MITF inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as the assays and cell lines used can vary between studies.

InhibitorMechanism of ActionAssayCell Line/SystemIC50 ValueReference(s)
This compound Direct; Disrupts MITF dimerizationMITF Dimerization-based AlphaScreen (MIDAS) AssayIn vitro13.1 nM[3]
B16F10 Cell Viability (MTT Assay)B16F10 (murine melanoma)499 nM[3]
Inhibition of MITF target gene mRNA (Tyr, Trpm1)B16F10 (murine melanoma)< 3.12 µM[3]
ML329 Indirect; Inhibits MITF pathwayTRPM-1 Promoter Activity (Luciferase Assay)SK-MEL-5 (human melanoma)1.2 µM[1][4][5]
SK-MEL-5 Cell ViabilitySK-MEL-5 (MITF-dependent)0.1 µM[2]
MALME-3M Cell ViabilityMALME-3M (MITF-dependent)0.7 µM[2]
THZ1 Indirect; CDK7 inhibitor, suppresses super-enhancer-driven MITF transcriptionCell Growth Assay501mel, MM011, MM074, MM117 (MITF-High melanoma)Low nM range[6][7]
Compound 17 Direct; Inhibits MITF-E-box DNA bindingElectrophoretic Mobility Shift Assay (EMSA)In vitroActive at 1 mM[1]
Melanin Synthesis Inhibitionmelan-a cells62.5% inhibition at 25 µM

Signaling Pathways and Inhibitor Targets

The regulation of MITF is complex, involving multiple signaling pathways. Understanding these pathways is crucial for appreciating the mechanisms of different inhibitors.

MITF_Signaling_Pathway Key Signaling Pathways Regulating MITF cluster_upstream Upstream Regulators cluster_mitf MITF Regulation cluster_downstream Downstream Effects MAPK_Pathway MAPK/ERK Pathway MITF_Transcription MITF Gene Transcription MAPK_Pathway->MITF_Transcription Regulates Wnt_Pathway Wnt/β-catenin Pathway Wnt_Pathway->MITF_Transcription Activates cAMP_Pathway cAMP Pathway cAMP_Pathway->MITF_Transcription Activates CDK7 CDK7 CDK7->MITF_Transcription Promotes (via Super-Enhancers) MITF_Protein MITF Protein MITF_Transcription->MITF_Protein MITF_Dimer MITF Dimer (Active) MITF_Protein->MITF_Dimer Dimerization Target_Genes Target Gene Expression (e.g., TYR, TRPM1, BCL2, CDK2) MITF_Dimer->Target_Genes Binds to E-box/M-box Cellular_Response Melanoma Proliferation, Survival, Pigmentation Target_Genes->Cellular_Response ML329_node ML329 ML329_node->MITF_Transcription Inhibits (Indirectly) TT012_node This compound TT012_node->MITF_Dimer Disrupts Compound17_node Compound 17 Compound17_node->Target_Genes Blocks DNA Binding THZ1_node THZ1_node THZ1_node->CDK7 Inhibits

Caption: Key signaling pathways regulating MITF and points of intervention for various inhibitors.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize MITF inhibitors.

Cell_Viability_Workflow Experimental Workflow: Cell Viability Assay (MTT) Seed_Cells 1. Seed Melanoma Cells in 96-well plate Incubate_1 2. Incubate (24h) for cell attachment Seed_Cells->Incubate_1 Treat_Cells 3. Treat with Inhibitor (various concentrations) Incubate_1->Treat_Cells Incubate_2 4. Incubate (e.g., 48-72h) Treat_Cells->Incubate_2 Add_MTT 5. Add MTT Reagent Incubate_2->Add_MTT Incubate_3 6. Incubate (2-4h) Add_MTT->Incubate_3 Add_Solvent 7. Add Solubilization Solution Incubate_3->Add_Solvent Measure_Absorbance 8. Measure Absorbance (e.g., 570 nm) Add_Solvent->Measure_Absorbance Analyze_Data 9. Analyze Data & Calculate IC50 Measure_Absorbance->Analyze_Data

Caption: General workflow for determining cell viability using the MTT assay.

ChIP_Workflow Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Crosslink 1. Crosslink Protein-DNA in live cells (Formaldehyde) Lyse_Cells 2. Cell Lysis & Chromatin Shearing (Sonication or Enzymatic Digestion) Crosslink->Lyse_Cells Immunoprecipitate 3. Immunoprecipitation with anti-MITF antibody Lyse_Cells->Immunoprecipitate Capture_Complex 4. Capture Antibody-Protein-DNA Complexes (e.g., Protein A/G beads) Immunoprecipitate->Capture_Complex Wash 5. Wash to remove non-specific binding Capture_Complex->Wash Elute_Reverse 6. Elute & Reverse Crosslinks Wash->Elute_Reverse Purify_DNA 7. Purify DNA Elute_Reverse->Purify_DNA Analyze_DNA 8. Analyze DNA by qPCR (targeting promoters of MITF target genes) Purify_DNA->Analyze_DNA

Caption: General workflow for Chromatin Immunoprecipitation (ChIP) to assess MITF DNA binding.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of MITF inhibitors on the viability and proliferation of melanoma cells.

Materials:

  • Melanoma cell lines (e.g., B16F10, SK-MEL-5)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed melanoma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the MITF inhibitor in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8][9][10][11]

Quantitative Real-Time PCR (qPCR) for MITF Target Gene Expression

Objective: To quantify the effect of MITF inhibitors on the mRNA expression levels of MITF target genes.

Materials:

  • Treated melanoma cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for MITF target genes (e.g., TYR, TRPM1, DCT) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat melanoma cells with the MITF inhibitor for a specified time (e.g., 24 hours). Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, specific primers, and qPCR master mix.

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.[1][12][13][14]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if an MITF inhibitor affects the binding of MITF to the promoter regions of its target genes.

Materials:

  • Treated melanoma cells

  • Formaldehyde (B43269)

  • Glycine

  • Lysis and wash buffers

  • Anti-MITF antibody and control IgG

  • Protein A/G magnetic beads

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for promoter regions of MITF target genes

Procedure:

  • Cross-linking: Treat cells with the inhibitor, then add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-MITF antibody or control IgG overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • qPCR Analysis: Quantify the amount of immunoprecipitated DNA corresponding to specific MITF target gene promoters by qPCR.[15][16][17][18][19]

Conclusion

This compound represents a promising direct inhibitor of MITF, effectively disrupting its dimerization and subsequent transcriptional activity.[20] Its high potency in biochemical assays and significant anti-proliferative effects in MITF-high melanoma cells highlight its therapeutic potential.[3] In comparison, indirect inhibitors like ML329 and CDK7 inhibitors offer alternative strategies by targeting the broader MITF pathway or the transcriptional machinery that drives MITF expression.[4][6]

The choice of an appropriate MITF inhibitor for research or therapeutic development will depend on the specific context, including the genetic background of the melanoma and the desired mechanism of action. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other emerging MITF-targeted agents. Further head-to-head studies under standardized conditions will be invaluable in elucidating the relative strengths and weaknesses of each inhibitor and advancing the development of effective treatments for melanoma.

References

Validating TT-012 Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TT-012's performance against alternative therapies for BRAF wild-type melanoma. Experimental data and detailed methodologies are presented to support the validation of this compound's efficacy, with a focus on its mechanism of action as a Microphthalmia-associated transcription factor (MITF) inhibitor.

Introduction to this compound and its Target, MITF

This compound is a novel small molecule inhibitor that specifically targets the dimerization of the Microphthalmia-associated transcription factor (MITF).[1][2] MITF is a critical lineage-specific survival oncogene in melanoma, playing a key role in melanocyte development, proliferation, and survival.[3] In approximately 20% of melanomas, the MITF gene is amplified, highlighting its importance as a therapeutic target.[3] this compound disrupts the formation of MITF dimers, which is essential for its DNA-binding and transcriptional activity.[2][4] This inhibition of MITF function ultimately leads to reduced proliferation and survival of melanoma cells that are dependent on this transcription factor.

The validation of MITF as a therapeutic target is supported by genetic knockdown studies. siRNA-mediated knockdown of MITF has been shown to decrease the viability of melanoma cells, providing a strong rationale for the development of MITF inhibitors like this compound.[3]

Validating this compound Efficacy: Experimental Approaches

The efficacy of this compound has been validated through a series of preclinical experiments that demonstrate its ability to inhibit MITF activity and suppress tumor growth. These studies provide crucial data on the drug's mechanism of action and its potential as a therapeutic agent.

Table 1: Summary of Preclinical Efficacy Data for this compound
Assay Cell Line/Model Key Findings Reference
MITF Dimerization Assay In vitroIC50 of 13.1 nM in diminishing MITF dimer formation.[4]
Cell Viability Assay B16F10 melanoma cellsIC50 of 499 nM for growth inhibition.[3]
Chromatin Immunoprecipitation (ChIP) B16F10 cellsSignificantly disrupted the interaction between MITF and the promoters of its target genes (Trpm1, Tyr, Dct).[4]
Quantitative RT-PCR B16F10 melanoma cellsDecreased mRNA levels of MITF target genes (Tyr and Trpm1) with IC50 values < 3.12 µM.[4]
In Vivo Tumor Growth Animal modelsInhibited tumor growth and metastasis with tolerable toxicity.[2]
Combination Therapy (with Tivozanib) BRAFWT melanoma linesSynergistically inhibited melanoma growth both in vitro and in vivo.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to validate the efficacy of this compound.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to determine the binding of MITF to the promoter regions of its target genes and how this is affected by this compound.

  • Cross-linking: Melanoma cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is then sheared into smaller fragments, typically using sonication.

  • Immunoprecipitation: An antibody specific to MITF is used to immunoprecipitate the MITF-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq) to identify the DNA sequences that were bound by MITF. A significant reduction in the enrichment of MITF target gene promoters in this compound-treated cells compared to control cells indicates that the drug is effectively inhibiting MITF's DNA-binding activity.[4]

RNA Sequencing (RNA-seq) and Quantitative RT-PCR (qRT-PCR)

These methods are used to measure the effect of this compound on the expression of MITF target genes.

  • RNA Extraction: Total RNA is extracted from melanoma cells treated with this compound or a vehicle control.

  • Library Preparation (for RNA-seq): The RNA is converted to cDNA, and sequencing libraries are prepared.

  • Sequencing (for RNA-seq): The libraries are sequenced using a next-generation sequencing platform.

  • Data Analysis (for RNA-seq): The sequencing reads are mapped to the genome, and differential gene expression analysis is performed to identify genes whose expression is significantly altered by this compound treatment.

  • cDNA Synthesis and qPCR (for qRT-PCR): For targeted analysis, RNA is reverse-transcribed to cDNA, and the expression of specific MITF target genes is quantified using real-time PCR. A decrease in the mRNA levels of known MITF target genes in this compound-treated cells confirms the inhibitory effect of the compound on MITF's transcriptional activity.[4]

In Vivo Tumor Models

Animal models are essential for evaluating the anti-tumor efficacy and safety of this compound in a living organism.

  • Cell Implantation: Human melanoma cells are implanted subcutaneously into immunocompromised mice.[4]

  • Tumor Growth: Once tumors are established, the mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may also be collected for histological and molecular analysis to assess the drug's effect on tumor morphology and target engagement. A significant reduction in tumor growth in the this compound-treated group compared to the control group demonstrates the drug's in vivo efficacy.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and validation of this compound.

TT012_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mitf MITF Regulation cluster_downstream Downstream Effects Signaling\nInputs Signaling Inputs MITF_Monomer MITF Monomer Signaling\nInputs->MITF_Monomer MITF_Dimer MITF Dimer MITF_Monomer->MITF_Dimer DNA_Binding DNA Binding MITF_Dimer->DNA_Binding TT012 This compound TT012->MITF_Dimer Inhibits Dimerization Target_Gene_Expression Target Gene Expression (e.g., TYR, DCT) DNA_Binding->Target_Gene_Expression Cell_Proliferation Melanoma Cell Proliferation & Survival Target_Gene_Expression->Cell_Proliferation

Caption: this compound inhibits MITF dimerization, preventing DNA binding and downstream gene expression.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Melanoma_Cells Melanoma Cell Lines TT012_Treatment This compound Treatment Melanoma_Cells->TT012_Treatment ChIP_Assay ChIP Assay TT012_Treatment->ChIP_Assay RNA_Seq RNA-Seq / qRT-PCR TT012_Treatment->RNA_Seq Viability_Assay Cell Viability Assay TT012_Treatment->Viability_Assay Xenograft_Model Melanoma Xenograft Model TT012_Administration This compound Administration Xenograft_Model->TT012_Administration Tumor_Measurement Tumor Growth Measurement TT012_Administration->Tumor_Measurement

Caption: Experimental workflow for validating the efficacy of this compound in preclinical models.

Comparison with Alternatives for BRAF Wild-Type Melanoma

The treatment landscape for BRAF wild-type (WT) melanoma, which accounts for 50-60% of cases, has evolved significantly.[1] Historically, chemotherapy was the standard of care, but immunotherapies have now become the frontline treatment.

Table 2: Comparison of Therapeutic Approaches for BRAF Wild-Type Melanoma
Therapeutic Class Examples Mechanism of Action Reported Efficacy (Response Rates) Limitations
MITF Inhibitors This compoundInhibits MITF dimerization, a key survival factor for melanoma cells.Preclinical data shows tumor growth inhibition. Clinical data not yet available.Early stage of development; potential for resistance.
Immunotherapy (Checkpoint Inhibitors) Ipilimumab (anti-CTLA-4), Pembrolizumab (anti-PD-1), Nivolumab (anti-PD-1)Block inhibitory immune checkpoints to enhance the anti-tumor immune response.Monotherapy: ~10-40%. Combination (Ipilimumab + Nivolumab): ~58%.[2]Immune-related adverse events; not all patients respond.
Chemotherapy Dacarbazine (DTIC), Temozolomide (TMZ), Carboplatin/PaclitaxelCytotoxic agents that damage DNA and interfere with cell division.Single-agent DTIC: <10%. Carboplatin/Paclitaxel: ~20%.[2]Low response rates; significant toxicity. Now primarily used as salvage therapy.[2]
Targeted Therapy (for specific non-BRAF mutations) MEK inhibitors (for NRAS mutations), c-KIT inhibitors (for c-KIT mutations)Inhibit specific oncogenic signaling pathways.Varies depending on the specific mutation and inhibitor.Only applicable to subsets of patients with specific mutations.

Conclusion

This compound represents a promising novel targeted therapy for BRAF wild-type melanoma by inhibiting the critical survival factor MITF. Preclinical data robustly validates its mechanism of action and demonstrates anti-tumor efficacy. While immunotherapy is the current standard of care for BRAF WT melanoma, this compound offers a distinct and potentially complementary therapeutic strategy. Further clinical investigation is warranted to determine the clinical utility of this compound, both as a monotherapy and in combination with other agents, in this patient population. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and clinicians in the field of melanoma drug development.

References

Comparative Efficacy of TT-012 Across Melanoma Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of TT-012, a novel small-molecule inhibitor of the Microphthalmia-associated transcription factor (MITF), across different molecular subtypes of melanoma. As a lineage-survival oncogene, MITF is a promising therapeutic target in this malignancy. The data presented herein is intended to inform ongoing research and drug development efforts in the field of melanoma therapeutics.

Mechanism of Action: this compound as a Disruptor of MITF Dimerization

This compound exerts its anti-melanoma activity by directly targeting MITF, a master regulator of melanocyte development and a key driver of melanoma progression. This compound functions by disrupting the dimerization of MITF, a process essential for its ability to bind to DNA and regulate the transcription of its target genes.[1] This inhibition of MITF's transcriptional activity ultimately leads to decreased proliferation and survival of melanoma cells that are dependent on MITF signaling.[1]

Efficacy of this compound in Genetically Defined Melanoma Subtypes

The efficacy of this compound is intrinsically linked to the expression level of its target, MITF.[1] Therefore, its therapeutic potential varies across melanoma subtypes characterized by different baseline MITF expression levels.

BRAF Wild-Type (BRAF-WT) Melanoma

Preclinical studies have revealed that the majority of BRAF wild-type (BRAF-WT) melanoma cell lines exhibit intrinsic resistance to this compound.[2] This resistance is attributed to low MITF transcriptional activity in this subtype.[2] However, this limitation can be overcome through a combination therapy approach. The use of tivozanib (B1683842), a vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, has been shown to sensitize BRAF-WT melanoma cells to this compound.[2] Tivozanib induces a shift from a low-MITF to a high-MITF state, thereby restoring dependency on the MITF pathway and rendering the cells susceptible to this compound's inhibitory effects.[2]

BRAF-Mutant Melanoma

The relationship between BRAF mutations and MITF expression is complex. While oncogenic BRAF signaling, through the MAPK/ERK pathway, can lead to the phosphorylation and subsequent degradation of the MITF protein, it can also paradoxically increase MITF transcription.[3] This dual regulation suggests that MITF levels in BRAF-mutant melanomas can be heterogeneous. Consequently, the efficacy of this compound in this subtype is predicted to be variable and dependent on the specific MITF expression profile of the tumor. To date, specific quantitative data on the efficacy of this compound in a broad panel of BRAF-mutant melanoma cell lines is not yet publicly available.

NRAS-Mutant Melanoma

There is currently a paucity of data regarding the efficacy of this compound specifically in NRAS-mutant melanoma. The baseline MITF expression levels in this subtype are not as well-characterized as in BRAF-mutant or wild-type melanoma. Therefore, further investigation is required to determine the potential of this compound as a therapeutic agent for this patient population.

Comparative Data Summary

The following table summarizes the available and inferred efficacy of this compound in different melanoma subtypes.

Melanoma SubtypeKey Genetic AlterationMITF Expression (General)This compound Efficacy (Monotherapy)Combination Strategy
BRAF-Mutant BRAF V600E/KVariablePredicted to be variableCombination with BRAF/MEK inhibitors may offer synergistic effects.
NRAS-Mutant NRAS Q61/G12/G13Not well-characterizedUnknownFurther research needed.
Wild-Type No BRAF or NRAS mutationsGenerally LowLow (Resistant)Combination with tivozanib restores sensitivity.[2]

Experimental Data and Protocols

In Vitro Efficacy of this compound

The anti-proliferative effect of this compound has been demonstrated in melanoma cell lines with high MITF expression. For instance, in the B16F10 melanoma cell line, this compound exhibited an IC50 of 499 nM.[1] In contrast, cell lines with low MITF expression, such as A375 and SK-MEL-28, were found to be resistant to this compound.[1]

Table 1: In Vitro Efficacy of this compound in Selected Melanoma Cell Lines

Cell LineMITF ExpressionIC50 of this compoundReference
B16F10High499 nM[1]
GAKHighSensitive[1]
A375LowResistant[1]
SK-MEL-28LowResistant[1]
Key Experimental Protocols

Below are detailed methodologies for key experiments relevant to the evaluation of this compound's efficacy.

This protocol is used to assess the effect of this compound on the viability of melanoma cell lines.

  • Cell Seeding: Plate melanoma cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (or other test compounds) for 72 hours.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.[4]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This protocol is used to determine the protein levels of MITF in melanoma cell lines.

  • Cell Lysis: Lyse the melanoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against MITF overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[5]

This protocol is used to evaluate the anti-tumor efficacy of this compound in a mouse model.

  • Cell Implantation: Subcutaneously inject a suspension of melanoma cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[6]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.[7]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]

  • Drug Administration: Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.[7]

  • Endpoint: Continue treatment for a defined period or until the tumors in the control group reach a maximum allowed size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).[7]

Signaling Pathways and Experimental Workflows

MITF Signaling Pathway in Melanoma

The following diagram illustrates the central role of MITF in melanoma and its regulation by key signaling pathways.

MITF_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (e.g., c-Kit) MITF MITF RTK->MITF Activates Wnt Wnt Signaling Wnt->MITF Activates MAPK MAPK Pathway (RAS/RAF/MEK/ERK) MAPK->MITF Dual Regulation (Activation/Degradation) Proliferation Proliferation (e.g., CDK2) MITF->Proliferation Survival Survival (e.g., BCL2) MITF->Survival Differentiation Differentiation (e.g., TYR, DCT) MITF->Differentiation Metabolism Metabolism MITF->Metabolism TT012 This compound TT012->MITF Inhibits Dimerization

Caption: The MITF signaling pathway is regulated by multiple upstream signals and controls key cellular processes in melanoma.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines a typical experimental workflow for assessing the efficacy of a novel compound like this compound in melanoma.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Melanoma Cell Lines (BRAF-mutant, NRAS-mutant, Wild-Type) MITF_Expression Characterize MITF Expression (Western Blot, qRT-PCR) CellLines->MITF_Expression ViabilityAssay Cell Viability Assay (MTT) Determine IC50 of this compound MITF_Expression->ViabilityAssay TargetValidation Validate Target Engagement (ChIP-seq, Reporter Assays) ViabilityAssay->TargetValidation Xenograft Establish Melanoma Xenografts in Immunocompromised Mice TargetValidation->Xenograft Promising Results Treatment Treat with this compound (Monotherapy or Combination) Xenograft->Treatment TumorGrowth Monitor Tumor Growth and Animal Well-being Treatment->TumorGrowth EndpointAnalysis Endpoint Analysis (Tumor Weight, Histology, Biomarkers) TumorGrowth->EndpointAnalysis

Caption: A typical preclinical workflow for evaluating the efficacy of a targeted therapy like this compound in melanoma.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for melanomas that are dependent on MITF signaling. Its efficacy is clearly linked to MITF expression levels, with high-MITF melanomas being the most sensitive. While BRAF-WT melanomas are intrinsically resistant, this can be overcome by combination therapy with tivozanib, highlighting a potential clinical path forward for this subtype. Further research is urgently needed to elucidate the efficacy of this compound in BRAF-mutant and NRAS-mutant melanomas and to identify biomarkers that can predict response to this novel MITF inhibitor. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations.

References

Confirming TT-012 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods to confirm the cellular target engagement of TT-012, a novel inhibitor of Microphthalmia-associated transcription factor (MITF) dimerization.[1][2] Understanding and verifying that a compound interacts with its intended target within a cellular context is a critical step in drug discovery and development. This document outlines and compares several robust methodologies, offering detailed protocols and data presentation formats to aid in the selection of the most appropriate assay for your research needs.

Introduction to Target Engagement and MITF

Microphthalmia-associated transcription factor (MITF) is a critical lineage-specific transcription factor that plays a central role in the development and survival of melanocytes. In certain cancers, such as BRAF wild-type melanoma, MITF has emerged as a promising therapeutic target.[3] MITF functions as a homodimer, a process mediated by its basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) domain, which is essential for its DNA binding and transcriptional activity.[1] this compound has been identified as a specific inhibitor that disrupts this dimerization process.[1][2]

Confirming that this compound effectively engages MITF within the complex environment of a living cell is paramount. Direct evidence of target engagement validates the compound's mechanism of action and provides a translatable biomarker for preclinical and clinical development. This guide explores and compares several state-of-the-art techniques to measure this critical interaction.

Comparison of Target Engagement Assays

The selection of an appropriate target engagement assay depends on various factors, including the need for a label-free approach, desired throughput, and the specific question being addressed (e.g., direct binding vs. disruption of a protein-protein interaction). Below is a summary of key methods applicable to confirming this compound's engagement with MITF.

Assay Principle Advantages Disadvantages Quantitative Data
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Label-free, applicable in intact cells and tissues, reflects direct target binding.[3][4][5]Lower throughput for traditional Western blot-based readout, requires specific antibodies.Thermal shift (ΔTm), Isothermal dose-response curves (EC50).[6]
NanoBRET Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer is competed by the test compound.High-throughput, quantitative, real-time measurements in living cells.[7][8][9]Requires genetic modification of the target protein, development of a suitable tracer.IC50/EC50 values, residence time.[10]
Co-immunoprecipitation (Co-IP) An antibody to the target protein is used to pull down the protein and its binding partners.Widely used, can be performed with endogenous proteins, provides direct evidence of interaction disruption.[11]Often qualitative or semi-quantitative, can be prone to artifacts, may not detect transient interactions.Relative band intensity changes.
Fluorescence Resonance Energy Transfer (FRET) Energy transfer between two different fluorescent proteins fused to interacting partners.Visualizes protein-protein interactions in living cells with high spatial resolution.[12][13][14]Requires overexpression of fusion proteins, which may lead to artifacts; photobleaching can be an issue.FRET efficiency changes.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of this compound to MITF in a label-free manner.[3][4][5]

Principle: The binding of this compound to MITF is expected to increase the thermal stability of the MITF protein. This increased stability is measured by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble MITF remaining.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture melanoma cells (e.g., B16F10) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis (for lysate-based CETSA) or Intact Cell Harvest:

    • For Lysates: Wash cells with PBS, scrape, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

    • For Intact Cells: Wash and gently detach cells, then resuspend in PBS.

  • Heat Treatment:

    • Aliquot the cell lysate or intact cell suspension.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes. A no-heat control should be included.

  • Separation of Soluble and Aggregated Proteins:

    • For Lysates: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • For Intact Cells: Subject the cells to freeze-thaw cycles to ensure lysis, then centrifuge as above.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific anti-MITF antibody.

    • Quantify the band intensities and plot the percentage of soluble MITF as a function of temperature for both this compound treated and vehicle control samples. The shift in the melting curve (ΔTm) indicates target engagement.

NanoBRET Assay for MITF Dimerization

This assay can be adapted to quantitatively measure the disruption of MITF-MITF interaction by this compound in living cells.

Principle: One population of MITF is fused to NanoLuc (Nluc) luciferase (the BRET donor), and another population is fused to a fluorescent acceptor protein (e.g., HaloTag labeled with a fluorescent ligand). Dimerization brings the donor and acceptor into close proximity, resulting in a BRET signal. This compound will disrupt this interaction, leading to a decrease in the BRET signal.

Detailed Protocol:

  • Vector Construction:

    • Create expression vectors for MITF fused to N-terminal or C-terminal Nluc and MITF fused to a HaloTag.

  • Cell Culture and Transfection:

    • Co-transfect HEK293T or a suitable melanoma cell line with the MITF-Nluc and MITF-HaloTag constructs. An optimal ratio of the two plasmids should be determined empirically.

  • Assay Preparation:

    • 24-48 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

    • Add the HaloTag ligand (e.g., NanoBRET 618) to the cell suspension and incubate according to the manufacturer's instructions to label the MITF-HaloTag protein.

  • Compound Treatment and BRET Measurement:

    • Dispense the cells into a white, 96- or 384-well assay plate.

    • Add serial dilutions of this compound or vehicle control to the wells.

    • Add the Nluc substrate (e.g., furimazine) to all wells.

    • Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 450 nm) and one for the acceptor (e.g., 610 nm) using a plate reader capable of BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value, representing the concentration of this compound required to inhibit 50% of MITF dimerization.

Co-immunoprecipitation (Co-IP)

Co-IP is a classic technique to demonstrate the disruption of the MITF-MITF interaction by this compound.[1]

Principle: An antibody against one form of MITF (e.g., a tagged version) is used to pull it out of the cell lysate. If the other form of MITF (e.g., endogenous) is interacting, it will be pulled down as well. The presence of this compound should reduce the amount of the co-precipitated MITF.

Detailed Protocol:

  • Cell Culture and Transfection (if using tagged protein):

    • Culture melanoma cells. For easier detection, one population of MITF can be tagged (e.g., with FLAG or HA). This can be achieved by transfecting the cells with a vector encoding the tagged MITF.

  • Compound Treatment and Cell Lysis:

    • Treat the cells with this compound or vehicle control for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

    • Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-tag antibody (e.g., anti-FLAG) or an anti-MITF antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them several times with Co-IP buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against both the tagged MITF (to confirm successful immunoprecipitation) and the endogenous MITF (to assess co-immunoprecipitation).

    • A decrease in the amount of endogenous MITF in the this compound-treated samples compared to the control indicates disruption of the dimerization.

Visualizations

MITF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT MITF_Dimer_Cytoplasm MITF Monomers RAS_RAF_MEK_ERK->MITF_Dimer_Cytoplasm activates PI3K_AKT->MITF_Dimer_Cytoplasm activates MITF_Dimer_Nucleus MITF Dimer MITF_Dimer_Cytoplasm->MITF_Dimer_Nucleus dimerizes & translocates DNA DNA (M-box/E-box) MITF_Dimer_Nucleus->DNA binds Target_Genes Target Gene Transcription DNA->Target_Genes TT012 This compound TT012->MITF_Dimer_Nucleus inhibits dimerization

Caption: MITF signaling pathway and the inhibitory action of this compound.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. This compound) B 2. Harvest & Lyse Cells A->B C 3. Heat Lysates (Temperature Gradient) B->C D 4. Centrifuge (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Western Blot (Detect MITF) E->F G 7. Analyze Data (Plot Melting Curves) F->G

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Data_Interpretation_Logic cluster_CETSA CETSA cluster_BRET_FRET NanoBRET / FRET cluster_CoIP Co-IP A1 Increased Thermal Stability (ΔTm > 0) Conclusion Conclusion: This compound Engages MITF and Disrupts Dimerization A1->Conclusion indicates direct binding B1 Decreased Energy Transfer Signal B1->Conclusion indicates disruption of proximity (dimerization) C1 Reduced Co-precipitated MITF C1->Conclusion indicates disruption of interaction

Caption: Logical flow for interpreting target engagement data.

References

Cross-Validation of TT-012 Effects with Published Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical anti-melanoma effects of TT-012, a novel MITF dimer disruptor, with established BRAF/MEK inhibitors and another direct MITF inhibitor. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided.

Executive Summary

This compound is a novel small molecule that demonstrates anti-tumor activity by selectively binding to the microphthalmia-associated transcription factor (MITF) and disrupting its dimerization and DNA-binding capabilities.[1] This mechanism offers a distinct therapeutic strategy against melanoma, particularly in tumors dependent on MITF signaling. This guide cross-validates the reported effects of this compound with published data for approved BRAF and MEK inhibitors, dabrafenib (B601069) and trametinib, as well as another investigational MITF inhibitor, ML329. The comparative analysis of in vitro potency and in vivo efficacy provides a valuable resource for evaluating the potential of this compound in the landscape of melanoma therapeutics.

Data Presentation: Comparative Efficacy

In Vitro Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and comparator compounds in various melanoma cell lines.

CompoundTargetCell LineIC50 (nM)Citation(s)
This compound MITF Dimerization B16F10 (murine)499[1]
ML329MITF PathwaySK-MEL-24 (human)~2000-10000 (dose-dependent viability decrease)[2][3][4]
A375 (human)No significant effect[2][3][4]
WM266-4 (human)~2000-10000 (dose-dependent viability decrease)[2][3][4]
DabrafenibBRAF V600EA375 (human)5[5]
SK-MEL-28 (human)2[5]
WM-239 (human)6[5]
TrametinibMEK1/2BRAF mutant lines0.3 - 0.85[6]
NRAS mutant lines0.36 - 0.63[6]
A375 (human)0.74[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and the cell lines used. This compound's reported IC50 is in a murine cell line, while data for the other compounds are primarily in human cell lines.

In Vivo Efficacy: Preclinical Tumor Models

Preclinical in vivo studies using xenograft models are essential for evaluating the anti-tumor activity of a compound in a living organism. The table below compares the reported in vivo effects of this compound and comparator drugs.

CompoundModelKey FindingsCitation(s)
This compound B16F10 melanoma mouse modelInhibits tumor growth and metastasis.[1][8]
ML329OMM2.5 uveal melanoma xenograftReduced tumor growth in vivo.[9]
DabrafenibBRAF V600E (Colo 205) xenograft mouse modelInhibition of tumor growth.[10]
TrametinibBRAF mutant xenograftsComplete suppression of tumor growth.[6]
NRAS mutant xenograftsPartial inhibition of tumor growth.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited in this guide.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the interaction of proteins with specific DNA regions in cells.

1. Cross-linking:

2. Cell Lysis and Chromatin Shearing:

  • Harvest and lyse the cells to isolate the nuclei.

  • Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

  • Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., MITF).

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elute the protein-DNA complexes from the beads.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the cross-links by heating at 65°C for several hours in the presence of high salt.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a standard DNA purification kit.

6. Analysis:

  • Analyze the purified DNA by qPCR using primers specific to the target DNA regions to quantify the amount of immunoprecipitated DNA.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Seed melanoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

In Vivo Melanoma Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

1. Cell Preparation and Implantation:

  • Harvest cultured melanoma cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

2. Tumor Growth and Randomization:

  • Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Once tumors reach a specified size, randomize the mice into treatment and control groups.

3. Drug Administration:

  • Administer the test compound (e.g., this compound) and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

4. Monitoring:

  • Continue to monitor tumor volume and the general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

5. Data Analysis:

  • Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Mandatory Visualization

MITF Signaling Pathway and Drug Intervention

The following diagram illustrates the central role of MITF in melanoma and the points of intervention for this compound and BRAF/MEK inhibitors.

MITF_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK MITF_Dimer MITF Dimer ERK->MITF_Dimer Phosphorylation & Activation MITF_Target_Genes MITF Target Genes (e.g., TYR, DCT, BCL2) Proliferation Proliferation MITF_Target_Genes->Proliferation Survival Survival MITF_Target_Genes->Survival Differentiation Differentiation MITF_Target_Genes->Differentiation Trametinib Trametinib Trametinib->MEK Inhibits TT_012 TT_012 TT_012->MITF_Dimer Disrupts Dimerization Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

Caption: Simplified MITF signaling pathway in melanoma and points of therapeutic intervention.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

The diagram below outlines the major steps involved in a Chromatin Immunoprecipitation (ChIP) experiment.

ChIP_Workflow Start Start Crosslink 1. Cross-link Proteins to DNA (Formaldehyde) Start->Crosslink Lyse 2. Lyse Cells & Isolate Nuclei Crosslink->Lyse Shear 3. Shear Chromatin (Sonication) Lyse->Shear IP 4. Immunoprecipitate (Antibody specific to target protein) Shear->IP Capture 5. Capture Complexes (Protein A/G Beads) IP->Capture Wash 6. Wash to Remove Non-specific Binding Capture->Wash Elute 7. Elute Complexes Wash->Elute Reverse 8. Reverse Cross-links Elute->Reverse Purify 9. Purify DNA Reverse->Purify Analyze 10. Analyze DNA (qPCR or Sequencing) Purify->Analyze End End Analyze->End

Caption: Key steps in the Chromatin Immunoprecipitation (ChIP) workflow.

Logical Relationship: this compound vs. BRAF/MEK Inhibitors

This diagram illustrates the distinct and potentially complementary mechanisms of action of this compound and BRAF/MEK inhibitors.

Drug_Mechanism_Comparison cluster_BRAF_MEK BRAF/MEK Inhibition cluster_MITF MITF Dimer Disruption Melanoma_Cell Melanoma Cell BRAF_MEK_Inhibitors Dabrafenib Trametinib TT_012 This compound MAPK_Pathway MAPK Pathway (BRAF/MEK/ERK) BRAF_MEK_Inhibitors->MAPK_Pathway Blocks Proliferation_Inhibition_1 Inhibition of Proliferation MAPK_Pathway->Proliferation_Inhibition_1 Leads to MITF_Dimerization MITF Dimerization & DNA Binding TT_012->MITF_Dimerization Disrupts Gene_Transcription Altered Gene Transcription MITF_Dimerization->Gene_Transcription Prevents Proliferation_Inhibition_2 Inhibition of Proliferation & Survival Gene_Transcription->Proliferation_Inhibition_2 Results in

Caption: Distinct mechanisms of action of this compound and BRAF/MEK inhibitors in melanoma.

References

A Comparative Analysis of a Novel Personalized Immunotherapy and Conventional Chemotherapy for High-Risk Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of melanoma treatment, a paradigm shift is underway, moving from the broad-spectrum cytotoxicity of conventional chemotherapy to the precision of personalized immunotherapies. This guide provides a detailed comparison between the investigational personalized neoantigen therapy, V940 (mRNA-4157) in combination with pembrolizumab (B1139204), as studied in the V940-012 (KEYNOTE-942) trial, and conventional chemotherapy agents, primarily dacarbazine (B1669748), for the treatment of high-risk melanoma. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, clinical efficacy, safety profiles, and experimental protocols of these distinct therapeutic approaches.

Executive Summary

The V940 (mRNA-4157) personalized neoantigen therapy in combination with the immune checkpoint inhibitor pembrolizumab represents a highly individualized approach to cancer treatment. This therapy aims to stimulate a patient's own immune system to recognize and attack their specific tumor cells. In contrast, conventional chemotherapy, the historical standard of care, employs cytotoxic agents that non-selectively target rapidly dividing cells, including both cancerous and healthy cells. Clinical data from separate trials demonstrate a significant improvement in recurrence-free and distant metastasis-free survival with the V940-pembrolizumab combination in the adjuvant setting for high-risk melanoma compared to the modest efficacy of dacarbazine in the metastatic setting.

Mechanism of Action

V940 (mRNA-4157) and Pembrolizumab: A Synergistic Immuno-Oncologic Approach

The therapeutic strategy investigated in the V940-012 trial is a combination of two powerful immunotherapies:

  • V940 (mRNA-4157): This is a personalized neoantigen therapy. It is a novel investigational messenger RNA (mRNA)-based therapy consisting of a single synthetic mRNA that codes for up to 34 neoantigens. These neoantigens are identified through genomic sequencing of a patient's tumor and are unique to their cancer cells.[1][2] When administered, the mRNA is translated by the patient's cells to produce these neoantigens, which are then presented to the immune system. This process is designed to "train" and activate the immune system to generate a tailored anti-tumor response specifically against the patient's tumor mutation signature.[1][2]

  • Pembrolizumab (Keytruda®): This is a humanized monoclonal antibody that acts as an immune checkpoint inhibitor.[3][4] It targets the programmed cell death-1 (PD-1) receptor on T-cells.[5][6] Tumor cells can express the ligands for PD-1 (PD-L1 and PD-L2), which, upon binding to PD-1, suppress the T-cell's ability to recognize and attack the tumor cell.[5][7] By blocking the interaction between PD-1 and its ligands, pembrolizumab releases this "brake" on the immune system, restoring the T-cells' cytotoxic function against cancer cells.[5][7]

The combination of V940 and pembrolizumab is hypothesized to have a synergistic effect. V940 primes and expands a diverse population of tumor-specific T-cells, while pembrolizumab ensures these T-cells can effectively carry out their anti-tumor function.

Conventional Chemotherapy: The Cytotoxic Approach

Conventional chemotherapy for melanoma has historically relied on alkylating agents like dacarbazine and its oral analogue, temozolomide.

  • Dacarbazine (DTIC): Dacarbazine is a non-cell cycle-specific alkylating agent.[8] It is a prodrug that is metabolically activated in the liver to its active form, the methyl diazonium ion.[9] This highly reactive molecule transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine.[9] This DNA methylation leads to base mispairing, DNA damage, and the induction of apoptosis (programmed cell death), thereby inhibiting the replication of rapidly dividing cancer cells.[9][10]

Clinical Efficacy and Safety

Direct head-to-head clinical trials comparing V940 with pembrolizumab against conventional chemotherapy for the same patient population are not available, as they are typically used in different treatment settings (adjuvant vs. metastatic) and have vastly different efficacy profiles. The following tables summarize key efficacy and safety data from separate clinical trials to provide a comparative perspective.

Table 1: Comparative Efficacy Data
Parameter V940 (mRNA-4157) + Pembrolizumab (KEYNOTE-942) Dacarbazine (Various Trials) Temozolomide (Various Trials)
Trial Population Adjuvant treatment for resected high-risk Stage IIIB-IV melanoma[11]Metastatic melanoma[6][12]Metastatic melanoma[8][13]
Recurrence-Free Survival (RFS) 18-month RFS: 79% (combination) vs. 62% (pembrolizumab alone)[11]Not typically a primary endpoint in metastatic trials.Not typically a primary endpoint in metastatic trials.
2.5-Year RFS Rate 74.8% (combination) vs. 55.6% (pembrolizumab alone)[5]--
Distant Metastasis-Free Survival (DMFS) Clinically meaningful improvement with combination therapy[5]--
Overall Response Rate (ORR) Not applicable in the adjuvant setting.Approximately 10-20%[6][12][14]Approximately 12-14%
Complete Response (CR) Rate Not applicable.~5%[12]~2%[8]
Median Overall Survival (OS) Trend towards improved OS with combination therapy[5]~6-9 months[6][9]~8-10 months[8][13]
1-Year Survival Rate Not yet mature.~25-28%[6]~27% (18-month survival)[13]
Table 2: Comparative Safety and Tolerability
Adverse Events (Grade ≥3) V940 (mRNA-4157) + Pembrolizumab (KEYNOTE-942) Dacarbazine Temozolomide
Overall Incidence 25% (combination) vs. 18% (pembrolizumab alone)[11]Varies by study, but can be significant.Generally well-tolerated, but myelosuppression is common.
Common Toxicities Fatigue, chills, pyrexia, myalgia, arthralgia, injection site pain (mostly Grade 1-2)[11]Myelosuppression (neutropenia, thrombocytopenia), nausea, vomiting[9][14]Myelosuppression (lymphopenia), nausea, vomiting, fatigue[13]
Immune-Mediated Adverse Events 36% (similar in both combination and monotherapy arms)[11]RareRare

Experimental Protocols

V940-012 (KEYNOTE-942) Trial Protocol
  • Study Design: A randomized, open-label, phase 2b study.[11]

  • Patient Population: Patients with completely resected high-risk cutaneous melanoma (Stage IIIB-IV).[11]

  • Randomization: Patients were randomized 2:1 to receive either V940 in combination with pembrolizumab or pembrolizumab monotherapy.[11]

  • Treatment Arms:

    • Combination Arm: V940 (1 mg) administered intramuscularly every 3 weeks for up to 9 doses, plus pembrolizumab (200 mg) administered intravenously every 3 weeks for up to 18 cycles.

    • Monotherapy Arm: Pembrolizumab (200 mg) administered intravenously every 3 weeks for up to 18 cycles.[3]

  • Primary Endpoint: Recurrence-Free Survival (RFS).[11]

  • Secondary Endpoints: Distant Metastasis-Free Survival (DMFS), Overall Survival (OS), and safety.

  • Key Inclusion Criteria: Complete surgical resection within 13 weeks prior to the first dose of pembrolizumab, disease-free at study entry, and available tumor tissue for next-generation sequencing.

  • Key Exclusion Criteria: Prior systemic anti-cancer treatment (with some exceptions), and use of live vaccines within 30 days of the first pembrolizumab dose.[3]

Conventional Chemotherapy Protocol (Example: Dacarbazine)
  • Study Design: Typically single-arm or randomized phase II/III trials in the metastatic setting.[6][9]

  • Patient Population: Patients with unresectable or metastatic melanoma.[6][9]

  • Treatment Regimen (example): Dacarbazine 150 mg/m² administered intravenously on days 1-5, repeated every 3-4 weeks.[14] Other regimens, such as 800-1000 mg/m² on day 1 every 3 weeks, have also been used.[6]

  • Primary Endpoint: Overall Response Rate (ORR).[6]

  • Secondary Endpoints: Overall Survival (OS), Progression-Free Survival (PFS), and safety.[6]

  • Key Inclusion Criteria: Histologically confirmed metastatic melanoma, measurable disease.

  • Key Exclusion Criteria: Prior chemotherapy (in some trials), severe comorbidities.

Visualizing the Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

Conventional_Chemotherapy_Mechanism cluster_bloodstream Bloodstream cluster_liver Liver (Metabolic Activation) cluster_tumor_cell Tumor Cell cluster_nucleus Nucleus Dacarbazine Dacarbazine (Prodrug) CYP450 CYP450 Enzymes Dacarbazine->CYP450 Metabolism Active_Metabolite Methyl Diazonium Ion (Active Alkylating Agent) CYP450->Active_Metabolite DNA Tumor Cell DNA Active_Metabolite->DNA Enters Nucleus DNA_Damage DNA Alkylation (Guanine Methylation) DNA->DNA_Damage Alkylation Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Triggers

Mechanism of Action of Dacarbazine.

V940_Pembrolizumab_Mechanism cluster_vaccine V940 (mRNA-4157) Action cluster_checkpoint Pembrolizumab Action V940 V940 (mRNA Vaccine) [Codes for Neoantigens] APC Antigen Presenting Cell (APC) V940->APC Uptake & Translation Neoantigen Neoantigen Presentation (on MHC) APC->Neoantigen T_Cell_Priming T-Cell Priming & Activation Neoantigen->T_Cell_Priming Presents to T-Cell T_Cell Activated T-Cell T_Cell_Priming->T_Cell Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 Tumor_Lysis Tumor Cell Lysis Tumor_Cell->Tumor_Lysis T_Cell->Tumor_Cell Attacks PD1 PD-1 Receptor T_Cell->PD1 PD1->PDL1 Inhibitory Signal Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks Interaction

Synergistic Mechanism of V940 and Pembrolizumab.

V940_012_Workflow Start Patient with High-Risk Resected Melanoma Tumor_Sample Tumor & Blood Sample Collection Start->Tumor_Sample Sequencing Genomic Sequencing (WES & RNA-seq) Tumor_Sample->Sequencing Neoantigen_ID Neoantigen Identification (up to 34 targets) Sequencing->Neoantigen_ID V940_Manufacture Personalized V940 (mRNA) Manufacturing Neoantigen_ID->V940_Manufacture Randomization Randomization (2:1) V940_Manufacture->Randomization Arm_A Arm A: V940 + Pembrolizumab Randomization->Arm_A Arm_B Arm B: Pembrolizumab Monotherapy Randomization->Arm_B Treatment Treatment Period (up to 18 cycles) Arm_A->Treatment Arm_B->Treatment Follow_Up Follow-up for RFS, DMFS, OS Treatment->Follow_Up

High-Level Workflow of the V940-012 (KEYNOTE-942) Trial.

Conclusion

The comparison between the V940 personalized immunotherapy combination and conventional chemotherapy highlights a significant evolution in the treatment of high-risk melanoma. While conventional chemotherapy with agents like dacarbazine offers a modest benefit in the metastatic setting, it is associated with significant toxicity and low response rates. The V940-pembrolizumab combination, on the other hand, demonstrates a substantial improvement in recurrence-free survival in the adjuvant setting by leveraging the patient's own immune system for a highly specific anti-tumor attack. The data from the KEYNOTE-942 trial suggest that this personalized immunotherapy approach has the potential to become a new standard of care for patients with high-risk resected melanoma, offering a more effective and potentially less toxic alternative to older therapeutic modalities. Further research and ongoing phase 3 trials will be crucial in fully defining the role of this innovative therapy in the management of melanoma.

References

Assessing the Specificity of TT-012 for MITF: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Microphthalmia-associated transcription factor (MITF) has emerged as a critical lineage-survival oncogene in melanoma, making it a compelling target for therapeutic intervention. However, the development of specific inhibitors has been challenging. This guide provides a comparative analysis of a novel MITF inhibitor, TT-012, alongside other known inhibitors, with a focus on specificity, mechanism of action, and supporting experimental data.

Executive Summary

This compound is a first-in-class small molecule that directly targets the hyperdynamic dimer interface of MITF, disrupting its dimerization and subsequent DNA binding. This mechanism of action appears to confer a high degree of specificity for MITF. In contrast, other MITF inhibitors, such as ML329 and CH6868398, modulate MITF activity through different, and in some cases less direct, mechanisms. This guide will delve into the available data to provide a clear comparison of these compounds.

Comparison of MITF Inhibitors

The following table summarizes the key characteristics of this compound and other alternative MITF inhibitors based on currently available literature. Direct head-to-head comparative studies with comprehensive off-target profiling are limited in the public domain.

FeatureThis compoundML329CH6868398
Primary Target Microphthalmia-associated transcription factor (MITF)Microphthalmia-associated transcription factor (MITF) pathwaySuppresses MITF protein expression
Mechanism of Action Disrupts MITF dimerization and DNA-binding ability[1]Inhibits TRPM-1 promoter activity, a downstream target of MITFSuppresses MITF expression at the protein level
Reported IC50 / Potency IC50 of 499 nM in B16F10 melanoma cells[1]IC50 of 1.2 µM for TRPM-1 promoter activityData not publicly available in a comparable format
Specificity Data RNA-seq analysis in B16F10 cells showed MITF as the second most significantly inhibited transcription factor out of 362.[1] Specifically inhibits melanoma cells with high MITF expression.[1]Shows specific activity against MITF-dependent melanoma cell lines (SK-MEL-5 and MALME-3M) with no effect on the viability of MITF-independent A375 cells.[2]Shows cell growth inhibition activity against MITF-dependent melanoma cells.
Off-Target Data Publicly available broad-panel off-target screening data (e.g., kinome scan) is not readily available.Limited off-target information is publicly available.Limited off-target information is publicly available.
Cellular Activity Inhibits the growth of high-MITF melanoma cells in vitro and in vivo.[1]Reduces the expression of multiple MITF target genes.Enhances the cell growth inhibition activity of BRAF inhibitors in melanoma cell lines.

Mechanism of Action and Signaling Pathways

MITF plays a central role in melanocyte development and melanoma progression by regulating the transcription of genes involved in proliferation, survival, and differentiation. The signaling pathways governing MITF expression and activity are complex, involving upstream regulators such as Wnt/β-catenin and MAPK/ERK pathways.

MITF_Signaling_Pathway cluster_upstream Upstream Regulators cluster_mitf MITF Regulation cluster_downstream Downstream Effects Wnt Wnt β-catenin β-catenin Wnt->β-catenin MITF (monomer) MITF (monomer) β-catenin->MITF (monomer) Transcription MAPK/ERK MAPK/ERK MAPK/ERK->MITF (monomer) Transcription/Phosphorylation cAMP cAMP cAMP->MITF (monomer) Activation MITF (dimer) MITF (dimer) MITF (monomer)->MITF (dimer) Dimerization Target Gene Transcription Target Gene Transcription MITF (dimer)->Target Gene Transcription Proliferation Proliferation Target Gene Transcription->Proliferation Survival Survival Target Gene Transcription->Survival Differentiation Differentiation Target Gene Transcription->Differentiation This compound This compound This compound->MITF (dimer) Inhibits Dimerization ML329 ML329 ML329->Target Gene Transcription Inhibits CH6868398 CH6868398 CH6868398->MITF (monomer) Reduces Protein Level

Figure 1: MITF Signaling Pathway and Points of Inhibition. This diagram illustrates the upstream regulation of MITF and its downstream effects. The points of intervention for this compound, ML329, and CH6868398 are indicated.

Experimental Workflows

The assessment of MITF inhibitor specificity and mechanism of action relies on a variety of experimental techniques. Below are logical workflows for key assays.

Dimerization_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Purify recombinant MITF protein Purify recombinant MITF protein Label MITF with donor and acceptor beads (e.g., for AlphaScreen) Label MITF with donor and acceptor beads (e.g., for AlphaScreen) Purify recombinant MITF protein->Label MITF with donor and acceptor beads (e.g., for AlphaScreen) Incubate labeled MITF with this compound Incubate labeled MITF with this compound Label MITF with donor and acceptor beads (e.g., for AlphaScreen)->Incubate labeled MITF with this compound Measure proximity-based signal Measure proximity-based signal Incubate labeled MITF with this compound->Measure proximity-based signal Determine IC50 for dimerization disruption Determine IC50 for dimerization disruption Measure proximity-based signal->Determine IC50 for dimerization disruption

Figure 2: Workflow for MITF Dimerization Assay. This workflow outlines the key steps in an in vitro assay to measure the disruption of MITF dimerization by an inhibitor like this compound.

ChIP_seq_Workflow cluster_0 Cell Treatment & Crosslinking cluster_1 Immunoprecipitation cluster_2 Sequencing & Analysis Treat melanoma cells with inhibitor Treat melanoma cells with inhibitor Crosslink proteins to DNA with formaldehyde (B43269) Crosslink proteins to DNA with formaldehyde Treat melanoma cells with inhibitor->Crosslink proteins to DNA with formaldehyde Lyse cells and shear chromatin Lyse cells and shear chromatin Crosslink proteins to DNA with formaldehyde->Lyse cells and shear chromatin Immunoprecipitate MITF-DNA complexes Immunoprecipitate MITF-DNA complexes Lyse cells and shear chromatin->Immunoprecipitate MITF-DNA complexes Reverse crosslinks and purify DNA Reverse crosslinks and purify DNA Immunoprecipitate MITF-DNA complexes->Reverse crosslinks and purify DNA Prepare sequencing library and perform ChIP-seq Prepare sequencing library and perform ChIP-seq Reverse crosslinks and purify DNA->Prepare sequencing library and perform ChIP-seq Analyze data to identify MITF binding sites Analyze data to identify MITF binding sites Prepare sequencing library and perform ChIP-seq->Analyze data to identify MITF binding sites

Figure 3: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq). This workflow details the process of identifying the genomic binding sites of MITF and how they are affected by inhibitor treatment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.

MITF Dimerization Assay (AlphaScreen Format)

Objective: To quantitatively measure the ability of a compound to inhibit the dimerization of MITF protein in vitro.

Materials:

  • Recombinant purified His-tagged MITF and Biotin-tagged MITF proteins

  • AlphaScreen Histidine (Nickel Chelate) Donor Beads

  • AlphaScreen Streptavidin Acceptor Beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)

  • 384-well white opaque microplates

  • Test compound (this compound) serially diluted in DMSO

Procedure:

  • Prepare a master mix of His-MITF and Biotin-MITF in assay buffer to a final concentration of 20 nM each.

  • Dispense 5 µL of the MITF master mix into each well of a 384-well plate.

  • Add 50 nL of serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Incubate for 30 minutes at room temperature.

  • Prepare a master mix of AlphaScreen Donor and Acceptor beads in assay buffer to a final concentration of 10 µg/mL each.

  • Add 10 µL of the bead master mix to each well.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the effect of an MITF inhibitor on the binding of MITF to the promoter regions of its target genes in melanoma cells.

Materials:

  • Melanoma cell line with high MITF expression (e.g., B16F10)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Formaldehyde (37%)

  • Glycine (B1666218) (1.25 M)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, protease inhibitors)

  • ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)

  • Anti-MITF antibody and isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl, and TE)

  • Elution buffer (1% SDS, 0.1 M NaHCO3)

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for MITF target gene promoters (e.g., TYR, DCT)

Procedure:

  • Culture melanoma cells to ~80% confluency and treat with the test compound or DMSO for the desired time.

  • Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

  • Wash the cells with ice-cold PBS and harvest.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Dilute the chromatin with ChIP dilution buffer and pre-clear with protein A/G beads.

  • Incubate the pre-cleared chromatin with anti-MITF antibody or IgG control overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using a DNA purification kit.

  • Quantify the enrichment of MITF target gene promoters by qPCR.

Data Analysis:

  • Calculate the percentage of input for each target promoter for both the MITF ChIP and IgG control samples.

  • Determine the fold enrichment of MITF binding at target promoters in inhibitor-treated cells compared to vehicle-treated cells.

Conclusion

This compound represents a promising, highly specific inhibitor of MITF that functions through a novel mechanism of disrupting protein dimerization. While direct comparative off-target profiling with other MITF inhibitors is not yet publicly available, the existing data suggests a high degree of selectivity for this compound. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the specificity and efficacy of this compound and other potential MITF-targeting compounds. Further studies, including comprehensive off-target screening and head-to-head comparisons, will be crucial to fully elucidate the therapeutic potential of these inhibitors.

References

Independent Verification of TT-012's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of TT-012 with alternative therapies for melanoma. Experimental data from preclinical studies are presented to support the findings, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel small molecule inhibitor that functions by disrupting the dimerization of the microphthalmia-associated transcription factor (MITF).[1][2] MITF is a critical lineage-specific survival oncogene in melanoma, making it a key therapeutic target.[1][3] By preventing MITF dimerization, this compound effectively inhibits its transcriptional activity, leading to reduced growth of melanoma cells with high MITF expression.[1]

In Vitro Anti-Tumor Activity of this compound

This compound has demonstrated potent and specific anti-proliferative activity against MITF-high melanoma cell lines.

Cell LineDescriptionIC50 (nM)
B16F10Mouse melanoma, high MITF expression499
SK-MEL-5Human melanoma, MITF-dependentNot explicitly quantified in provided search results
MALME-3MHuman melanoma, MITF-dependentNot explicitly quantified in provided search results
A375Human melanoma, MITF-independentNo significant effect

Table 1: In Vitro Efficacy of this compound in Melanoma Cell Lines. Data for B16F10 is derived from preclinical studies.[1] While SK-MEL-5 and MALME-3M are known MITF-dependent lines, specific IC50 values for this compound were not available in the provided search results. A375 serves as a negative control, demonstrating the specificity of this compound for MITF-driven cancers.

In Vivo Anti-Tumor Efficacy of this compound

Preclinical studies in mouse models of melanoma have shown that this compound can potently suppress tumor growth and metastasis in vivo.

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0
This compound2 mg/kgSignificant inhibition (P < 0.0001)
This compound5 mg/kgSignificant inhibition (P < 0.0001)

Table 2: In Vivo Anti-Tumor Activity of this compound in a B16F10 Syngeneic Mouse Model. this compound, administered intravenously, demonstrated a dose-dependent and statistically significant suppression of tumor growth compared to the vehicle control.[1] The treatment was well-tolerated with no significant impact on the body weight of the mice.[1]

Comparison with Alternative Therapies

BRAF/MEK Inhibitors (e.g., Vemurafenib, Dabrafenib/Trametinib)

Mechanism of Action: These targeted therapies inhibit key components of the MAPK signaling pathway, which is constitutively activated in a large subset of melanomas due to BRAF mutations.

Comparative Performance:

FeatureThis compoundBRAF/MEK Inhibitors
Target Population Melanomas with high MITF expressionBRAF-mutant melanomas
Response Rates High in preclinical models of MITF-high melanomaHigh initial response rates in BRAF-mutant patients
Acquired Resistance Potential for resistance through MITF-independent pathwaysCommon, often through reactivation of the MAPK pathway or activation of bypass pathways
Immunotherapy (e.g., Pembrolizumab, Nivolumab)

Mechanism of Action: Immune checkpoint inhibitors block proteins that prevent the immune system from attacking cancer cells, thereby unleashing an anti-tumor immune response.

Comparative Performance:

FeatureThis compoundImmunotherapy
Target Population Melanomas with high MITF expressionBroad applicability across melanoma subtypes
Response Rates High in preclinical models of MITF-high melanomaDurable responses in a subset of patients
Toxicity Tolerable in preclinical models with no significant effects on liver or immune cells[1]Can cause immune-related adverse events
Combination Therapy: this compound and Tivozanib

Recent studies have explored the synergistic effect of this compound in combination with tivozanib, a VEGFR inhibitor. This combination has shown promise in BRAF wild-type melanoma lines that are initially resistant to this compound due to low MITF expression.[4] Tivozanib appears to induce a transition to a high-MITF state, thereby sensitizing the cancer cells to the action of this compound.[4]

Experimental Protocols

In Vivo Tumor Growth Inhibition Study
  • Animal Model: C57BL/6 mice.

  • Tumor Cell Line: B16F10 mouse melanoma cells.

  • Tumor Implantation: 1 x 10^6 B16F10 cells were injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reached a palpable size (approximately 50 mm³), mice were randomized into three groups: vehicle control, this compound (2 mg/kg), and this compound (5 mg/kg). Treatments were administered via intravenous tail injection every other day for a total of five doses.[1]

  • Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (length x width²) / 2.

  • Data Analysis: Tumor growth curves were plotted, and statistical significance was determined using an appropriate statistical test (e.g., two-way ANOVA).

Chromatin Immunoprecipitation (ChIP) Assay
  • Cell Line: B16F10 melanoma cells transiently expressing 3xFlag-tagged MITF.

  • Treatment: Cells were treated with either DMSO (vehicle) or this compound.

  • Protocol:

    • Cross-linking of proteins to DNA using formaldehyde.

    • Cell lysis and sonication to shear chromatin.

    • Immunoprecipitation of MITF-DNA complexes using an anti-Flag antibody.

    • Reversal of cross-links and purification of DNA.

    • Quantitative PCR (qPCR) to determine the enrichment of MITF target gene promoters (e.g., Tyr, Trpm1, Dct).[1]

Visualizing the Mechanism and Workflow

TT012_Mechanism_of_Action Mechanism of Action of this compound cluster_MITF_Dimerization MITF Dimerization and DNA Binding cluster_TT012_Intervention This compound Intervention MITF_monomer1 MITF Monomer MITF_dimer Active MITF Dimer MITF_monomer1->MITF_dimer MITF_monomer2 MITF Monomer MITF_monomer2->MITF_dimer DNA M-box DNA MITF_dimer->DNA Binds to Blocked_Dimerization Blocked Dimerization MITF_dimer->Blocked_Dimerization Transcription Target Gene Transcription (e.g., Tyr, Trpm1, Dct) DNA->Transcription Initiates TT012 This compound TT012->MITF_dimer Disrupts Inhibited_Transcription Inhibited Transcription Blocked_Dimerization->Inhibited_Transcription

Caption: Mechanism of this compound in inhibiting MITF activity.

Experimental_Workflow_In_Vivo In Vivo Efficacy Experimental Workflow start Start implant Subcutaneous implantation of B16F10 melanoma cells in mice start->implant tumor_growth Tumor growth to palpable size (~50 mm³) implant->tumor_growth randomization Randomization into treatment groups: - Vehicle - this compound (2 mg/kg) - this compound (5 mg/kg) tumor_growth->randomization treatment Intravenous administration of treatments (5 doses) randomization->treatment monitoring Tumor volume and body weight monitoring every 2 days treatment->monitoring endpoint Endpoint: Tumor growth inhibition analysis monitoring->endpoint

Caption: Workflow for assessing the in vivo efficacy of this compound.

Logical_Relationship_TT012_vs_Alternatives Logical Comparison of Melanoma Therapies Melanoma Melanoma Patient BRAF_mutant BRAF Mutant? Melanoma->BRAF_mutant MITF_high MITF High? BRAF_mutant->MITF_high No (BRAF WT) BRAF_MEK_Inhibitors BRAF/MEK Inhibitors BRAF_mutant->BRAF_MEK_Inhibitors Yes TT012_Therapy This compound Therapy MITF_high->TT012_Therapy Yes Immunotherapy Immunotherapy MITF_high->Immunotherapy No/Consider Combination_Therapy Combination Therapy (e.g., this compound + Tivozanib) TT012_Therapy->Combination_Therapy Resistance/Low MITF Immunotherapy->Combination_Therapy Consider in combination BRAF_MEK_Initors BRAF_MEK_Initors BRAF_MEK_Initors->Immunotherapy Resistance/Progression

Caption: Decision-making logic for melanoma treatment options.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of the MITF Inhibitor TT-012 in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo experimental results for TT-012, a small molecule inhibitor of the microphthalmia-associated transcription factor (MITF). This document synthesizes key data to facilitate an understanding of this compound's mechanism of action and its potential as a therapeutic agent for melanoma.

This compound is a novel compound identified to specifically bind to the dynamic MITF protein, thereby disrupting its dimerization and subsequent DNA-binding ability.[1] This inhibitory action on the master regulator of melanocyte lineage provides a targeted approach for melanoma treatment. This guide presents a side-by-side comparison of its effects in cellular systems and animal models, supported by detailed experimental protocols and visual representations of the underlying biological pathways.

Quantitative Data Comparison: In Vitro vs. In Vivo

The following tables summarize the key quantitative findings from preclinical studies of this compound, offering a clear comparison of its activity in controlled cellular environments versus a complex biological system.

In Vitro Efficacy of this compound
ParameterCell LineMethodResultCitation
Cell Growth Inhibition (IC50) B16F10 (murine melanoma)Cell Viability Assay499 nM[2]
Target Gene Expression Inhibition (IC50) B16F10RT-PCR (Tyr, Trpm1)< 3.12 µM[2]
MITF Dimerization Disruption B16F10ImmunoprecipitationDose-dependent[2]
MITF-DNA Interaction Disruption B16F10ChIPSignificant disruption[2]
Melanin Formation Suppression B16F10Melanin AssaySignificant suppression[2]
In Vivo Efficacy of this compound
ParameterAnimal ModelTreatmentResultCitation
Tumor Growth Inhibition B16F10 xenograftThis compoundSignificant inhibition[1]
Metastasis Inhibition Animal modelThis compoundSignificant inhibition[1]
Toxicity Animal modelThis compoundTolerable toxicity to liver and immune cells[1]
Combination Therapy BRAFWT melanoma xenograftThis compound + Tivozanib (B1683842)Synergistic inhibition of tumor growth[3]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly targeting the MITF signaling pathway, a critical cascade for melanocyte development and melanoma progression. The following diagram illustrates the mechanism of action of this compound.

MITF_Pathway cluster_upstream Upstream Signaling cluster_dimerization MITF Dimerization & DNA Binding cluster_downstream Downstream Effects Signaling Inputs Signaling Inputs MITF monomer MITF monomer Signaling Inputs->MITF monomer MITF dimer MITF dimer MITF monomer->MITF dimer Dimerization MITF-DNA Complex MITF-DNA Complex MITF dimer->MITF-DNA Complex DNA (M-box) DNA (M-box) DNA (M-box)->MITF-DNA Complex Target Gene Transcription Target Gene Transcription MITF-DNA Complex->Target Gene Transcription Melanocyte Proliferation Melanocyte Proliferation Target Gene Transcription->Melanocyte Proliferation Melanin Synthesis Melanin Synthesis Target Gene Transcription->Melanin Synthesis Cell Survival Cell Survival Target Gene Transcription->Cell Survival TT012 This compound TT012->MITF dimer Disrupts Dimerization

Mechanism of this compound action on the MITF signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Chromatin Immunoprecipitation (ChIP) Assay

B16F10 cells were transiently transfected with 3xFlag-tagged MITF. Following treatment with this compound or DMSO, cells were cross-linked with formaldehyde. Chromatin was then sonicated to generate fragments of 200-500 bp. Immunoprecipitation was performed using an anti-Flag antibody. After reversing the cross-links, the enriched DNA was purified and analyzed by qPCR to quantify the binding of MITF to the promoters of its target genes, Trpm1, Tyr, and Dct.

Real-Time Reverse Transcription PCR (RT-PCR)

B16F10 melanoma cells were incubated with varying concentrations of this compound for 8 hours. Total RNA was extracted, and cDNA was synthesized using reverse transcriptase. Real-time PCR was performed using primers specific for the MITF target genes Tyr and Trpm1. The relative mRNA levels were normalized to a housekeeping gene and used to calculate the IC50 values.

Cell Viability Assay

B16F10 cells were seeded in 96-well plates and treated with a range of this compound concentrations. After a specified incubation period, cell viability was assessed using a standard colorimetric assay (e.g., MTT or CellTiter-Glo). The absorbance or luminescence was measured, and the IC50 value was determined by fitting the dose-response curve.

In Vivo Tumor Xenograft Model

The following workflow outlines the typical procedure for evaluating the in vivo efficacy of this compound.

InVivo_Workflow B16F10 Cell Culture B16F10 Cell Culture Tumor Implantation Tumor Implantation B16F10 Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Treatment Groups Randomization Treatment Initiation->Treatment Groups Vehicle Control Vehicle Control Treatment Groups->Vehicle Control This compound Treatment This compound Treatment Treatment Groups->this compound Treatment Tumor Measurement Tumor Measurement Vehicle Control->Tumor Measurement This compound Treatment->Tumor Measurement Endpoint Analysis Tumor Growth Inhibition Metastasis Analysis Toxicity Assessment Tumor Measurement->Endpoint Analysis

Experimental workflow for the in vivo evaluation of this compound.

Conclusion

The presented data demonstrates that this compound is a potent and specific inhibitor of the MITF signaling pathway. The in vitro results consistently show that this compound disrupts MITF dimerization, inhibits its transcriptional activity, and consequently reduces melanoma cell proliferation.[2] These findings are corroborated by the in vivo studies, where this compound effectively suppresses tumor growth and metastasis in animal models with an acceptable safety profile.[1] The synergistic effect observed with tivozanib in BRAF wild-type melanoma further underscores the potential of this compound in combination therapies.[3] This comprehensive comparison of in vitro and in vivo data provides a strong foundation for the continued development of this compound as a targeted therapy for melanoma.

References

Safety Operating Guide

Proper Disposal Procedures for TT-012

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of substance TT-012, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is a solid powder that is sensitive to light and air.[1] In case of exposure, follow these first-aid measures:

  • After Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If respiratory irritation occurs, seek medical advice.[2]

  • After Skin Contact: Wash the affected skin area with plenty of water.[2] If irritation persists, seek medical attention.

  • After Eye Contact: Rinse the eyes cautiously with water as a precaution.[2]

  • After Ingestion: If swallowed, rinse the mouth and drink a glass of water. Call a physician or poison control center for guidance.[3]

Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing, when handling this compound.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available safety information.

ParameterValueReference
Melting Point 117 - 120 °C / 242.6 - 248 °F[1]
Molecular Formula C6 H4 S4[1]
Molecular Weight 204.34 g/mol [1]
Storage Temperature 2 – 30 °C[2]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure laboratory safety. The following protocol outlines the required steps for the disposal of both small and large quantities of this compound waste.

Experimental Protocol: Inactivation of this compound Waste

This protocol details the chemical inactivation of this compound waste prior to final disposal.

Materials:

  • This compound waste (solid or in solution)

  • Sodium hypochlorite (B82951) solution (5%)

  • Sodium bisulfite solution (10%)

  • pH meter or pH strips

  • Stir plate and stir bar

  • Appropriate waste container

Procedure:

  • Preparation: In a designated fume hood, place the this compound waste in a suitable container. If the waste is solid, dissolve it in a compatible solvent.

  • Inactivation: Slowly add the 5% sodium hypochlorite solution to the this compound waste while stirring continuously. A 1:10 ratio of this compound to sodium hypochlorite is recommended.

  • Neutralization: After 30 minutes of stirring, check the pH of the solution. If the pH is above 8, slowly add the 10% sodium bisulfite solution until the pH is between 6 and 8.

  • Verification: Allow the solution to stir for an additional 10 minutes. Test a small aliquot of the solution to confirm the absence of active this compound using a validated analytical method.

  • Final Disposal: Once inactivation is confirmed, the neutralized solution can be disposed of as non-hazardous chemical waste, in accordance with local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

TT012_Disposal_Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<1g) assess_quantity->small_quantity < 1g large_quantity Large Quantity (>=1g) assess_quantity->large_quantity >= 1g disposal_bin Dispose in Designated Hazardous Waste Bin small_quantity->disposal_bin inactivation Chemical Inactivation Protocol large_quantity->inactivation inactivation->disposal_bin waste_pickup Schedule Hazardous Waste Pickup disposal_bin->waste_pickup end End: Disposal Complete waste_pickup->end

Caption: Workflow for the safe disposal of this compound.

This structured approach to waste management, from initial handling to final disposal, is designed to minimize risks and ensure compliance with safety regulations. Always consult your institution's environmental health and safety department for specific guidance.

References

Essential Safety and Operational Guidance for Handling the TT-012 Trocar

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for all personnel involved in the handling of the TT-012, a sterile, single-use rigid thoracic trocar. Adherence to these procedures is mandatory to ensure the safety of laboratory, clinical, and support staff and to maintain the integrity of research and development protocols.

The this compound is a medical device used to create a port of entry during surgical and other invasive procedures. It is not a chemical substance. Therefore, handling procedures and personal protective equipment (PPE) requirements are centered on maintaining sterility, preventing physical injury, and ensuring proper disposal of a biohazardous sharp.

Personal Protective Equipment (PPE) for Handling this compound

The following table outlines the required PPE for each stage of handling the this compound trocar. This guidance is crucial for researchers, scientists, and drug development professionals who may utilize this device in preclinical or clinical studies.

Stage of HandlingRequired Personal Protective Equipment (PPE)
Receiving and Storage - Standard laboratory coat or gown- Disposable gloves (non-sterile)
Pre-Procedure Preparation - Sterile gloves- Surgical mask- Eye protection (goggles or face shield)- Sterile gown
During Procedure - Sterile gloves- Surgical mask- Eye protection (goggles or face shield)- Sterile gown- Puncture-resistant gloves (if deemed necessary by risk assessment)
Post-Procedure Handling and Disposal - Disposable gloves (non-sterile)- Eye protection (goggles or face shield)- Fluid-resistant gown or apron

Operational Plan: From Receipt to Disposal

A systematic approach to handling the this compound trocar is essential to mitigate risks. The following workflow outlines the key procedural steps.

TT012_Handling_Workflow This compound Trocar Handling Workflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Receiving Receiving and Inspection Storage Sterile Storage Receiving->Storage Verify Integrity Preparation Aseptic Preparation Storage->Preparation Maintain Sterility Use Controlled Use by Trained Personnel Preparation->Use Transfer to Sterile Field Immediate_Disposal Immediate Disposal in Sharps Container Use->Immediate_Disposal Point-of-Use Disposal Waste_Segregation Segregation of Biohazardous Waste Immediate_Disposal->Waste_Segregation Secure Containment Final_Disposal Final Disposal via Approved Medical Waste Stream Waste_Segregation->Final_Disposal Follow Institutional Protocols

This compound Trocar Handling Workflow

Disposal Plan

Proper disposal of the single-use this compound trocar is critical to prevent sharps injuries and the transmission of infectious agents.

Immediate Post-Procedure Action:

  • Immediately following the procedure, the used this compound trocar must be placed in a designated, puncture-resistant, and leak-proof sharps container.[1]

  • The sharps container should be located at the point of use to minimize the transport of the contaminated sharp.

Final Disposal:

  • Once the sharps container is full, it must be sealed and handled as regulated medical waste.[1]

  • Disposal must be in accordance with all local, state, and federal regulations for biohazardous waste.[2]

  • Some components of single-use instruments may be recyclable through specialized medical waste recycling programs.[3][4] Consult with your institution's environmental health and safety department to explore these options.

Experimental Protocol: Safe Handling and Use of the this compound Trocar

This protocol provides a generalized framework for the safe handling and use of the this compound trocar in a research setting. Specific procedural details will vary based on the experimental design.

1.0 Pre-Procedure Inspection and Preparation

1.1. Visually inspect the sterile packaging of the this compound trocar for any signs of damage, such as tears, punctures, or water damage. Do not use if the packaging is compromised.[5] 1.2. Confirm the expiration date on the packaging has not passed. 1.3. Don the appropriate PPE for pre-procedure preparation as outlined in the table above. 1.4. Using aseptic technique, open the sterile packaging and present the this compound trocar to the sterile field.

2.0 Use During Procedure

2.1. The this compound trocar should only be handled by personnel who have been properly trained in its use. 2.2. Follow established surgical or procedural techniques for the insertion and manipulation of the trocar to minimize the risk of injury.[6][7] 2.3. Exercise caution to avoid accidental punctures or cuts to personnel.[5]

3.0 Post-Procedure Disposal

3.1. Immediately after use, the operator is responsible for the safe disposal of the this compound trocar into a designated sharps container. 3.2. Do not attempt to recap, bend, or break the trocar. 3.3. The sharps container should be clearly labeled as biohazardous waste. 3.4. Follow your institution's specific procedures for the handling and final disposal of full sharps containers.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.